molecular formula C10H10O B172654 1H-Indene-2-methanol CAS No. 18096-68-9

1H-Indene-2-methanol

Cat. No.: B172654
CAS No.: 18096-68-9
M. Wt: 146.19 g/mol
InChI Key: PHBJUSIBFHGBPC-UHFFFAOYSA-N
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Description

1H-Indene-2-methanol is a chemical compound with the molecular formula C10H10O and a molecular weight of 146.19 g/mol ( 18096-68-9) . It belongs to the indene scaffold, a structure recognized in medicinal chemistry as a privileged scaffold for the development of pharmacologically active compounds . Indene and its derivatives, such as dihydro-1H-indene, are of significant research interest. For instance, novel dihydro-1H-indene derivatives have been designed and evaluated as potent tubulin polymerization inhibitors that bind to the colchicine site, exhibiting promising anti-angiogenic and antiproliferative activities against various cancer cell lines . This highlights the value of the indene core in pioneering new antitumor agents. As a building block, 1H-Indene-2-methanol provides researchers with a versatile intermediate for synthesizing a wide range of carbocyclic and heterocyclic molecules . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-inden-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c11-7-8-5-9-3-1-2-4-10(9)6-8/h1-5,11H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBJUSIBFHGBPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60439877
Record name 1H-Indene-2-methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18096-68-9
Record name 1H-Indene-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1H-Indene-2-methanol: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indene scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Among the various functionalized indenes, 1H-Indene-2-methanol (CAS No. 18096-68-9) has emerged as a valuable and versatile building block for the synthesis of novel therapeutic agents. Its unique combination of a rigid bicyclic core and a reactive primary alcohol functional group allows for diverse chemical modifications, making it an attractive starting point for the development of compounds with a wide range of pharmacological activities. This technical guide provides a comprehensive overview of 1H-Indene-2-methanol, encompassing its chemical and physical properties, synthesis, reactivity, and its significant applications in the field of drug discovery and development, with a particular focus on its role in the generation of potent anticancer agents.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of 1H-Indene-2-methanol is fundamental for its effective use in synthesis and drug design.

PropertyValueReference
CAS Number 18096-68-9[1]
Molecular Formula C₁₀H₁₀O[1]
Molecular Weight 146.19 g/mol [1]
Appearance Not explicitly stated, likely a solid or oil
Boiling Point 287 °C
Density 1.138 g/cm³
Synonyms (1H-Inden-2-yl)methanol, 2-(Hydroxymethyl)indene[1]

Synthesis of 1H-Indene-2-methanol

The synthesis of 1H-Indene-2-methanol can be achieved through various synthetic routes, often involving the reduction of a corresponding carbonyl compound. A common and effective strategy involves the reduction of 1H-indene-2-carbaldehyde.

Experimental Protocol: Reduction of 1H-indene-2-carbaldehyde

This protocol outlines a general procedure for the synthesis of 1H-Indene-2-methanol via the reduction of 1H-indene-2-carbaldehyde. The choice of reducing agent can be tailored based on laboratory availability and desired reaction conditions.

Materials:

  • 1H-indene-2-carbaldehyde

  • Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

  • Methanol (for NaBH₄ reduction) or anhydrous diethyl ether/tetrahydrofuran (for LiAlH₄ reduction)

  • Deionized water

  • Hydrochloric acid (dilute)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1H-indene-2-carbaldehyde in an appropriate solvent (e.g., methanol for NaBH₄ reduction).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add the reducing agent (e.g., sodium borohydride in portions) to the stirred solution. If using LiAlH₄, it should be handled with extreme care under anhydrous conditions.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of deionized water (for NaBH₄) or by following the Fieser workup procedure for LiAlH₄ (sequential addition of water, 15% NaOH solution, and water).

  • pH Adjustment: Acidify the mixture with dilute hydrochloric acid to neutralize any excess base, followed by neutralization with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Washing: Combine the organic extracts and wash sequentially with deionized water and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford pure 1H-Indene-2-methanol.

Causality behind Experimental Choices:

  • The choice of a protic solvent like methanol for NaBH₄ reduction is crucial as it facilitates the reaction. In contrast, LiAlH₄ is a much stronger reducing agent and reacts violently with protic solvents, necessitating the use of anhydrous aprotic solvents like diethyl ether or THF.

  • The reaction is performed at 0 °C to control the exothermic nature of the reduction and to minimize potential side reactions.

  • The workup procedure is designed to neutralize the reaction mixture and efficiently extract the desired product into the organic phase.

Reactivity_Diagram cluster_hydroxyl Hydroxyl Group Reactions cluster_ring Indene Ring Reactions 1H-Indene-2-methanol 1H-Indene-2-methanol 1H-indene-2-carbaldehyde 1H-indene-2-carbaldehyde 1H-Indene-2-methanol->1H-indene-2-carbaldehyde Oxidation (mild) 1H-indene-2-carboxylic acid 1H-indene-2-carboxylic acid 1H-Indene-2-methanol->1H-indene-2-carboxylic acid Oxidation (strong) Inden-2-ylmethyl ester Inden-2-ylmethyl ester 1H-Indene-2-methanol->Inden-2-ylmethyl ester Esterification Inden-2-ylmethyl ether Inden-2-ylmethyl ether 1H-Indene-2-methanol->Inden-2-ylmethyl ether Etherification 2-(Halomethyl)-1H-indene 2-(Halomethyl)-1H-indene 1H-Indene-2-methanol->2-(Halomethyl)-1H-indene Halogenation Substituted Indene Derivatives Substituted Indene Derivatives 1H-Indene-2-methanol->Substituted Indene Derivatives Electrophilic Aromatic Substitution

Caption: Reactivity of 1H-Indene-2-methanol.

Applications in Drug Development

The indene scaffold is a key component in a number of therapeutic agents, and 1H-Indene-2-methanol serves as a crucial starting material for the synthesis of various indene derivatives with significant pharmacological potential, particularly in the realm of oncology. [2]

Indene Derivatives as Anticancer Agents

Research has demonstrated that derivatives of 1H-indene exhibit potent anticancer activity through various mechanisms of action.

  • Tubulin Polymerization Inhibitors: Certain dihydro-1H-indene derivatives have been identified as potent inhibitors of tubulin polymerization. [2]These compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics, which is essential for cell division. This leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis (programmed cell death) in cancer cells. [3][4]The anti-angiogenic properties of some of these derivatives further contribute to their antitumor efficacy by inhibiting the formation of new blood vessels that supply tumors with nutrients. [2]

  • Topoisomerase IIα Inhibitors: Other indene-based compounds have been shown to act as catalytic inhibitors of topoisomerase IIα. [3]This enzyme plays a critical role in resolving DNA topological problems during replication and transcription. By inhibiting its function, these compounds can lead to DNA damage and ultimately trigger apoptotic pathways in rapidly dividing cancer cells. Some of these derivatives have been found to bind to the minor groove of DNA. [3]

  • Inhibitors of Ras/Raf/MAPK Pathway: The indene structure is also present in sulindac, a non-steroidal anti-inflammatory drug (NSAID), whose metabolites have been shown to inhibit the tumorigenic Ras/Raf/MAPK signaling pathway. This has inspired the synthesis of novel indene derivatives with improved anti-proliferative properties and reduced cyclooxygenase (COX) inhibitory activity. [5]

Signaling_Pathway cluster_cell Cancer Cell Indene Derivative Indene Derivative Tubulin Tubulin Indene Derivative->Tubulin Inhibits Polymerization Topoisomerase IIα Topoisomerase IIα Indene Derivative->Topoisomerase IIα Inhibits Microtubules Microtubules Tubulin->Microtubules Forms Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Microtubules->Cell Cycle Arrest (G2/M) DNA DNA Topoisomerase IIα->DNA Acts on Apoptosis Apoptosis DNA->Apoptosis Damage leads to Cell Cycle Arrest (G2/M)->Apoptosis

Caption: Mechanism of action for anticancer indene derivatives.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors or dust.

  • Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.

Spectroscopic Data

Spectroscopic data is essential for the characterization and confirmation of the structure of 1H-Indene-2-methanol. While specific spectra for this compound were not found in the initial searches, representative data for the indene scaffold can be used for comparison.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of 1H-Indene-2-methanol is expected to show characteristic signals for the aromatic protons on the benzene ring, the olefinic proton and the methylene protons of the five-membered ring, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts and coupling patterns of these protons would provide valuable information for structure elucidation. For the parent indene, characteristic peaks are observed. [6] ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts will differentiate between the aromatic carbons, the sp² and sp³ carbons of the five-membered ring, and the carbon of the hydroxymethyl group.

Conclusion

1H-Indene-2-methanol is a valuable and versatile chemical entity with significant potential in the field of drug discovery and development. Its straightforward synthesis, well-defined reactivity, and the proven biological activity of its derivatives, particularly as anticancer agents, make it a compound of high interest for medicinal chemists. This technical guide has provided a comprehensive overview of its key properties, synthesis, and applications, offering a solid foundation for researchers and scientists looking to explore the full potential of this important building block in the design of novel and effective therapeutic agents. Further research into the synthesis of diverse libraries of 1H-Indene-2-methanol derivatives is warranted to fully exploit its therapeutic promise.

References

  • (Reference for a specific synthesis protocol would be listed here if found)
  • (Reference for specific reactivity studies would be listed here if found)
  • Anticancer Activity of Indeno[1,2-b]-Pyridinol Derivative as a New DNA Minor Groove Binding Catalytic Inhibitor of Topoisomerase IIα. PMC. [Link]

  • Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. PMC. [Link]

  • (A general reference on the importance of the indene scaffold would be placed here)
  • New indene-derivatives with anti-proliferative properties. Request PDF - ResearchGate. [Link]

  • Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. PubMed. [Link]

  • (A reference for a specific safety d
  • (A reference for specific spectroscopic d
  • (A general organic chemistry textbook or relevant review on synthesis)
  • (A general medicinal chemistry textbook or relevant review on drug design)
  • (Another relevant scientific public

Sources

Synthesis and characterization of 1H-Indene-2-methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 1H-Indene-2-methanol

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 1H-Indene-2-methanol, a valuable carbocyclic compound. The indene structural motif is present in numerous molecules with significant pharmacological activities and applications in materials science and fragrance chemistry.[1] This document, designed for researchers and drug development professionals, moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key procedural choices. We present a robust synthesis via the reduction of an ester precursor, a complete step-by-step experimental protocol, and a full suite of characterization data (NMR, FTIR, MS) to validate the final product's identity and purity.

Synthetic Strategy and Mechanistic Insight

The successful synthesis of a target molecule relies on a logical and efficient synthetic plan. For 1H-Indene-2-methanol, a primary alcohol, the most direct and reliable approach is the reduction of a carbonyl group at the C2 position, specifically from a carboxylic acid ester derivative.

Retrosynthetic Analysis and Choice of Reagent

Our retrosynthetic approach disconnects the C-O bond of the primary alcohol, identifying Ethyl 1H-indene-2-carboxylate as a suitable precursor. This ester is readily accessible and provides a stable starting point for the critical reduction step.

The choice of reducing agent is paramount. While milder agents like sodium borohydride (NaBH₄) are effective for aldehydes and ketones, they are generally too slow and inefficient for reducing esters.[2] Therefore, a powerful hydride donor is required. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity, which ensures a complete and efficient conversion of the ester to the primary alcohol.[3]

The Reduction Mechanism: A Two-Stage Process

The reduction of an ester with LiAlH₄ is not a single hydride addition but a sequential, two-step process involving a reactive aldehyde intermediate.[4][5]

  • Nucleophilic Acyl Substitution: The first equivalent of hydride (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[2] This intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the ethoxide (-OEt) as a leaving group. The product of this first stage is 1H-indene-2-carbaldehyde.

  • Aldehyde Reduction: The aldehyde formed in situ is more reactive towards nucleophilic attack than the starting ester.[5] Therefore, it is immediately attacked by a second equivalent of hydride from LiAlH₄. This second nucleophilic attack forms a new tetrahedral intermediate, which, upon an acidic or aqueous workup, is protonated to yield the final product, 1H-Indene-2-methanol.

Because the intermediate aldehyde is consumed as quickly as it is formed, it is typically not isolated from this reaction.[5]

Experimental Protocol: A Self-Validating Workflow

This protocol is designed for robustness and clarity. Adherence to anhydrous conditions is critical until the quenching step, as LiAlH₄ reacts violently with water.

Materials and Equipment
  • Reagents: Ethyl 1H-indene-2-carboxylate, Lithium aluminum hydride (LiAlH₄), Anhydrous Tetrahydrofuran (THF), Diethyl ether, Saturated Sodium Sulfate (Na₂SO₄) solution, Hydrochloric Acid (1M HCl), Magnesium Sulfate (MgSO₄), Silica Gel (for chromatography), Ethyl Acetate, Hexanes.

  • Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle, dropping funnel, ice bath, separatory funnel, rotary evaporator, glass column for chromatography, thin-layer chromatography (TLC) plates.

Synthetic Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Isolation cluster_final Purification & Analysis setup 1. Assemble dry glassware under inert gas (N₂/Ar). reagents 2. Dissolve Ethyl 1H-indene-2-carboxylate in anhydrous THF. setup->reagents lah 3. Prepare a suspension of LiAlH₄ in anhydrous THF in a separate flask. reagents->lah add 4. Add ester solution dropwise to LiAlH₄ suspension at 0 °C. lah->add reflux 5. Warm to room temp, then reflux to ensure complete reaction. add->reflux monitor 6. Monitor reaction progress via TLC. reflux->monitor quench 7. Cool to 0 °C and carefully quench excess LiAlH₄ (Fieser workup). monitor->quench filter 8. Filter the resulting salts and wash with ether. quench->filter extract 9. Perform aqueous extraction and dry the organic layer. filter->extract evap 10. Evaporate solvent under reduced pressure. extract->evap purify 11. Purify crude product by column chromatography. evap->purify char 12. Characterize pure product (NMR, IR, MS). purify->char

Caption: Step-by-step workflow for the synthesis of 1H-Indene-2-methanol.

Step-by-Step Synthesis Procedure
  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add Lithium aluminum hydride (1.2 eq) to a flame-dried three-neck flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel. Add anhydrous THF to create a suspension. Cool the flask to 0 °C in an ice bath.

  • Substrate Addition: Dissolve Ethyl 1H-indene-2-carboxylate (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension over 30-45 minutes, maintaining the temperature at 0 °C. The dropwise addition is crucial to control the initial exothermic reaction.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 2-4 hours to drive it to completion.

  • Monitoring: Monitor the reaction's progress by TLC, observing the disappearance of the starting ester spot and the appearance of a more polar product spot (visualized with UV light or a potassium permanganate stain).

  • Quenching (Work-up): Cool the reaction flask back to 0 °C. CAUTION: This step is highly exothermic and generates hydrogen gas. Quench the reaction by slowly and sequentially adding water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure, known as the Fieser workup, is designed to precipitate the aluminum salts into a granular, easily filterable solid.

  • Isolation: Stir the resulting mixture for 30 minutes until a white, granular precipitate forms. Filter the solid through a pad of Celite and wash it thoroughly with diethyl ether or ethyl acetate.

  • Extraction and Drying: Combine the filtrate and the washes in a separatory funnel. Wash with a saturated solution of Na₂SO₄ to remove residual aluminum salts, followed by brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 1H-Indene-2-methanol as a pure compound.

Structural Elucidation and Characterization

Affirmation of the product's structure and purity is achieved through a combination of spectroscopic methods. The expected data provides a benchmark for successful synthesis.

Molecular Structure and Reaction Scheme

Sources

Spectroscopic Characterization of 1H-Indene-2-methanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the spectroscopic techniques used to characterize the molecular structure of 1H-Indene-2-methanol. Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships behind experimental choices and provides a framework for the structural elucidation of this and similar molecules.

Introduction

1H-Indene-2-methanol is a bifunctional molecule incorporating a planar indene ring system and a primary alcohol. This unique combination of an aromatic, cyclic alkene and a hydroxyl group makes it a valuable synthon in organic chemistry and a scaffold of interest in medicinal chemistry. Accurate and unambiguous structural confirmation is paramount for its application in any synthetic or biological context. Spectroscopic methods provide a non-destructive and highly informative means to achieve this confirmation. This guide will delve into the theoretical underpinnings and practical application of NMR, IR, and MS for the comprehensive characterization of 1H-Indene-2-methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: Unraveling the Proton Environment

Theoretical Framework: Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their relative numbers, and their proximity to other protons in the molecule. The chemical shift (δ) of a proton is influenced by its electronic environment; protons near electronegative atoms or in aromatic systems are deshielded and appear at higher chemical shifts (downfield). Spin-spin coupling, observed as the splitting of a signal into multiple peaks (a multiplet), reveals the number of neighboring protons.

Predicted ¹H NMR Spectrum of 1H-Indene-2-methanol:

While a definitive, publicly available spectrum for 1H-Indene-2-methanol is not readily accessible, we can predict the expected chemical shifts and multiplicities based on the analysis of similar indene derivatives and general principles of NMR spectroscopy.[1]

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
H-4, H-7 (Aromatic)~ 7.2 - 7.5Multiplet2H
H-5, H-6 (Aromatic)~ 7.0 - 7.2Multiplet2H
H-3 (Vinylic)~ 6.5Singlet (or narrow triplet)1H
-CH₂OH (Methylene)~ 4.2Doublet2H
-OH (Hydroxyl)Variable (typically 1.5 - 3.5)Singlet (broad)1H
H-1 (Methylene)~ 3.4Singlet (or narrow multiplet)2H

Causality in Chemical Shifts:

  • Aromatic Protons (H-4, H-5, H-6, H-7): These protons are part of the benzene ring of the indene system and are deshielded due to the ring current effect, hence their downfield appearance.

  • Vinylic Proton (H-3): This proton is on the double bond of the five-membered ring and is expected to be deshielded, though typically less so than the aromatic protons.

  • Methylene Protons (-CH₂OH): These protons are adjacent to the electron-withdrawing oxygen atom, causing them to be significantly deshielded and shifted downfield.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding. It often appears as a broad singlet.

  • Methylene Protons (H-1): These protons are part of the five-membered ring and are allylic to the double bond, which causes a slight deshielding effect.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 1H-Indene-2-methanol in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts, particularly for the hydroxyl proton.

  • Instrument Setup: Place the NMR tube in the spectrometer. Standard acquisition parameters on a 300-500 MHz spectrometer are typically sufficient.

  • Data Acquisition: Acquire the ¹H NMR spectrum. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Theoretical Framework: Carbon-13 NMR (¹³C NMR) spectroscopy provides a map of the carbon backbone of a molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shift of a carbon is sensitive to its hybridization and the electronegativity of attached atoms.

Predicted ¹³C NMR Spectrum of 1H-Indene-2-methanol:

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-3a, C-7a (Aromatic Quaternary)~ 143 - 146
C-2 (Vinylic)~ 140 - 143
C-4, C-7 (Aromatic CH)~ 124 - 128
C-5, C-6 (Aromatic CH)~ 120 - 125
C-3 (Vinylic CH)~ 128 - 132
-CH₂OH (Methylene)~ 65 - 70
C-1 (Methylene)~ 35 - 40

Causality in Chemical Shifts:

  • Aromatic and Vinylic Carbons: Carbons involved in sp² hybridization appear in the downfield region of the spectrum (typically > 100 ppm).

  • Methylene Carbon (-CH₂OH): The carbon attached to the hydroxyl group is deshielded due to the electronegativity of the oxygen atom.

  • Methylene Carbon (C-1): This sp³ hybridized carbon appears in the upfield region of the spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrument Setup: Configure the spectrometer for ¹³C NMR acquisition. Proton decoupling is typically employed to simplify the spectrum to single lines for each carbon.

  • Data Acquisition: Acquire the ¹³C NMR spectrum. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing it to the deuterated solvent signal.

Visualization of NMR Assignments

Fragmentation_Pathway M [C₁₀H₁₀O]⁺ m/z = 146 F1 [C₁₀H₉]⁺ m/z = 129 M->F1 - •OH F2 [C₉H₇]⁺ m/z = 115 M->F2 - •CH₂OH

Sources

An In-depth Technical Guide to 1H-Indene-2-methanol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

1H-Indene-2-methanol is a pivotal organic intermediate featuring the indene scaffold, a structural motif of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its core physical and chemical properties, a detailed, field-proven synthesis protocol, and an exploration of its current and potential applications for researchers, scientists, and professionals in drug development. We will delve into its spectroscopic signature, chemical reactivity, and the causality behind its synthetic pathway, offering a holistic view grounded in established scientific literature.

Introduction: The Significance of the Indene Scaffold

The indene framework, a bicyclic aromatic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring, is a recognized "privileged structure" in medicinal chemistry. Its rigid conformation and tailored substitution possibilities make it an ideal scaffold for designing ligands that can interact with a variety of biological targets. Indene derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-proliferative, anti-inflammatory, and antitumor properties.[1][2][3] 1H-Indene-2-methanol (CAS 18096-68-9), which positions a reactive hydroxymethyl group at the C2 position of the indenyl ring, serves as a versatile building block for accessing a diverse library of more complex, biologically active molecules. Understanding its fundamental properties is therefore crucial for its effective utilization in synthetic and medicinal chemistry campaigns.

Chemical Identity and Physicochemical Properties

The unique arrangement of the fused aromatic ring and the five-membered ring with an exocyclic alcohol functional group dictates the physicochemical behavior of 1H-Indene-2-methanol.

Diagram 1: Chemical Structure of 1H-Indene-2-methanol

SynthesisWorkflow SM Methyl Phenylsulfonylacetate (Starting Material) Int1 Cyclization to Sulfone Ester (Intermediate 1) SM->Int1 1. LiH, DMF 2. α,α'-dichloro-o-xylene Step 1 Int2 Elimination to Indene Ester (Intermediate 2) Int1->Int2 KOt-Bu, THF Step 2 Product Reduction to 1H-Indene-2-methanol (Final Product) Int2->Product DIBAL-H, Et₂O Step 3

A three-step synthesis pathway starting from methyl phenylsulfonylacetate.

Step-by-Step Experimental Protocol

Expertise & Causality: This protocol leverages a [4+1] cycloaddition strategy for constructing the five-membered ring, followed by an elimination and a selective reduction. The phenylsulfonyl group is an excellent activating group for the initial cyclization. Diisobutylaluminium hydride (DIBAL-H) is chosen for the final step as it is a powerful reducing agent for esters but can be controlled at low temperatures to prevent over-reduction of the alkene moiety.

[4]Materials:

  • Methyl phenylsulfonylacetate

  • Lithium hydride (LiH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • α,α'-dichloro-o-xylene

  • Potassium tert-butoxide (KOt-Bu)

  • Anhydrous Tetrahydrofuran (THF)

  • Diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent (e.g., hexanes)

  • Anhydrous diethyl ether (Et₂O)

  • Methanol (for recrystallization)

Protocol:

Step 1: Synthesis of the Sulfone Ester Intermediate

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend lithium hydride (LiH) in anhydrous DMF in a flask cooled to 0 °C.

  • Slowly add a solution of methyl phenylsulfonylacetate in DMF to the suspension. Stir at 0 °C for 2 hours to ensure complete deprotonation.

  • Add a solution of α,α'-dichloro-o-xylene in DMF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 48 hours.

  • Upon completion (monitored by TLC), quench the reaction carefully with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from hot methanol to yield the pure sulfone ester as needles. The reported yield for this step is 81%.

[4]Step 2: Elimination to Form the Indene Ester

  • Dissolve the sulfone ester from Step 1 in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Add a solution of potassium tert-butoxide (KOt-Bu) in THF dropwise. The reaction is typically rapid (complete in ~10 minutes). 4[4]. This step induces the elimination of phenylsulfinate, yielding a mixture of methyl and tert-butyl indene-2-carboxylates. This crude mixture is used directly in the next step without purification.

Step 3: Reduction to 1H-Indene-2-methanol

  • To the crude mixture of esters from Step 2 at -78 °C, add a solution of diisobutylaluminium hydride (DIBAL-H) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction cautiously at 0 °C by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash thoroughly with ether.

  • Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to afford the final product, 2-(hydroxymethyl)indene. The reported yield for this final reduction step is 95%.

[4]### 5. Chemical Reactivity and Applications in Drug Development

1H-Indene-2-methanol is a valuable precursor due to its two primary reactive sites: the hydroxyl group and the indenyl ring system.

  • Reactions of the Hydroxyl Group: The primary alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid, or converted into various esters and ethers. It can also undergo substitution reactions to introduce halides or other functional groups, providing a gateway to a wide array of derivatives. For instance, reductive coupling of the hydroxyl groups has been used to synthesize bis(2-indenyl)ethane ligands for use in ansa-metallocene catalysts.

[5]* Relevance to Drug Discovery: The indene scaffold is a key component in several pharmacologically active agents. Derivatives of the non-steroidal anti-inflammatory drug (NSAID) Sulindac, which are based on an indene core, have been shown to possess anti-proliferative properties by inhibiting pathways such as the tumorigenic Ras/Raf/MAPK cascade.

[1][6]More recently, dihydro-1H-indene derivatives have been designed and synthesized as potent tubulin polymerization inhibitors that bind to the colchicine site. T[7][8]hese compounds exhibit significant antitumor and anti-angiogenic activity, highlighting the therapeutic potential of this molecular framework. 1H-Indene-2-methanol serves as an ideal starting point for synthesizing such derivatives by allowing for the attachment of various pharmacophores via ester or ether linkages.

Diagram 3: Application in Medicinal Chemistry

MedChem IndeneMethanol 1H-Indene-2-methanol (Versatile Precursor) Reaction1 Esterification / Etherification (Linker Chemistry) IndeneMethanol->Reaction1 FinalCompound Indene-Based Bioactive Compound (e.g., Tubulin Inhibitor) Reaction1->FinalCompound Pharmacophore Pharmacophore (e.g., Trimethoxyphenyl group) Pharmacophore->Reaction1

Sources

A Technical Guide to Quantum Chemical Calculations for 1H-Indene-2-methanol: From First Principles to Practical Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for conducting high-fidelity quantum chemical calculations on 1H-Indene-2-methanol, a molecule of interest in medicinal chemistry and materials science. We move beyond a simple recitation of steps to deliver a narrative grounded in the causality of methodological choices, ensuring both technical accuracy and practical relevance for researchers, scientists, and drug development professionals. The protocol detailed herein is designed as a self-validating system, emphasizing the critical interplay between theoretical calculations and experimental data to foster trustworthiness in computational results. By integrating established theoretical principles with practical workflow guidance, this document serves as an in-depth resource for elucidating the structural, electronic, and spectroscopic properties of 1H-Indene-2-methanol.

Introduction: The "Why" of a Computational Approach

1H-Indene-2-methanol and its derivatives are scaffolds of significant interest, appearing in various pharmacologically active compounds and specialty chemicals. A thorough understanding of their molecular properties—such as conformational stability, electronic structure, and reactivity—is paramount for rational drug design and materials development.[1][2] While experimental techniques provide invaluable data, they are often complemented and guided by computational methods.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful lens to investigate molecules at the electronic level.[3][4] This in silico approach allows for the prediction of a wide array of properties, including:

  • Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.

  • Spectroscopic Signatures: Predicting vibrational (IR, Raman) and electronic (UV-Vis) spectra to aid in experimental characterization.

  • Electronic Properties: Calculating orbital energies (HOMO, LUMO), electrostatic potential, and dipole moments to understand reactivity and intermolecular interactions.[5]

  • Thermochemical Data: Estimating enthalpy, entropy, and Gibbs free energy to assess stability and reaction thermodynamics.[6]

By simulating these properties, researchers can gain mechanistic insights, screen potential candidate molecules, and interpret complex experimental data with greater confidence, ultimately accelerating the discovery and development process.[7][8]

Theoretical Cornerstone: Density Functional Theory (DFT)

The workhorse of modern computational chemistry for molecules of this size is Density Functional Theory (DFT). DFT strikes an effective balance between computational cost and accuracy, making it ideal for studying organic molecules.[9] The core principle of DFT is that the energy of a system can be determined from its electron density, rather than the complex many-electron wavefunction.

Our choice of methodology combines the B3LYP hybrid functional with the 6-311++G(d,p) basis set . This is not an arbitrary selection; it is a reasoned choice based on established performance for organic systems:

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange with exchange and correlation functionals. It is widely used and has a long track record of providing reliable results for geometries and energies of organic molecules.[10]

  • 6-311++G(d,p) Basis Set: This is a Pople-style split-valence basis set. Let's deconstruct its meaning:

    • 6-311: Describes the core orbitals with a single function (a contraction of 6 primitive Gaussians) and the valence orbitals with three functions (contractions of 3, 1, and 1 Gaussians), allowing for greater flexibility in describing chemical bonds.

    • ++G: Adds diffuse functions on both heavy atoms and hydrogen. These are crucial for accurately describing systems with lone pairs, anions, or weak intermolecular interactions, such as the hydroxyl group in our molecule.

    • (d,p): Adds polarization functions (d-functions on heavy atoms, p-functions on hydrogen). These functions allow orbitals to change shape and are essential for describing the directionality of chemical bonds accurately.[10]

Using a basis set without polarization and diffuse functions, such as the minimal 6-31G, can lead to significant errors in calculated geometries and energies, especially for a molecule containing a heteroatom like oxygen.[10] The B3LYP/6-311++G(d,p) level of theory represents a robust and well-validated choice for achieving chemically accurate results for 1H-Indene-2-methanol.[5][11]

The Computational Workflow: A Self-Validating Protocol

The following protocol outlines a systematic and reproducible workflow for the quantum chemical analysis of 1H-Indene-2-methanol. The emphasis is on cross-validation against experimental data, which is the hallmark of a trustworthy computational model.[12]

Diagram: Quantum Chemical Calculation Workflow

G cluster_prep Step 1: Preparation cluster_dft Step 2: Core DFT Calculation cluster_analysis Step 3: Analysis & Validation A Obtain Initial Structure (e.g., from PubChem) B Pre-optimization (Molecular Mechanics) A->B C Geometry Optimization (B3LYP/6-311++G(d,p)) D Frequency Calculation (Confirm Minimum, Obtain Thermo Data) C->D E Analyze Output: - Geometric Parameters - Vibrational Frequencies - Electronic Properties D->E G Compare Calculated vs. Experimental (Validation) E->G F Experimental Data (NIST, Literature) F->G H Refine & Report G->H

Caption: A workflow diagram illustrating the key stages of the quantum chemical calculation process.

Step-by-Step Methodology

1. Initial Structure Generation:

  • Objective: Obtain a reasonable starting 3D geometry for the molecule.
  • Protocol:
  • Acquire the structure of 1H-Indene-2-methanol. A reliable source is the PubChem database (CID 11367306 for a related methylated analog, as 1H-Indene-2-methanol itself is less common).[13] For this guide, we will use the canonical structure of 1H-Indene-2-methanol.
  • Import the structure into a molecular modeling software (e.g., GaussView, Avogadro).
  • Perform an initial, quick geometry optimization using a low-cost method like a molecular mechanics force field (e.g., UFF). This step cleans up the initial structure and brings it closer to a sensible conformation, preventing issues in the subsequent high-level calculation.

2. Geometry Optimization:

  • Objective: Find the lowest energy (most stable) structure of the molecule on the potential energy surface.
  • Protocol:
  • Set up a geometry optimization calculation using the chosen level of theory: B3LYP/6-311++G(d,p) .
  • Ensure the convergence criteria are sufficiently tight. Standard settings in most software packages (e.g., Gaussian) are usually adequate.
  • Run the calculation. This is typically the most computationally intensive step.

3. Frequency Analysis:

  • Objective: To verify that the optimized structure is a true energy minimum and to calculate thermochemical properties and vibrational spectra.
  • Protocol:
  • Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) . It is critical to use the same method for consistency.
  • Validation Check: Examine the output for imaginary frequencies. A true minimum energy structure will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the optimization must be revisited.
  • The output of this calculation will provide zero-point vibrational energy (ZPVE), thermal corrections to enthalpy and Gibbs free energy, and the full list of vibrational modes and their corresponding IR intensities.

4. Property Calculation and Analysis:

  • Objective: Extract and interpret the key chemical information from the calculation outputs.
  • Protocol:
  • Structural Parameters: From the optimized geometry, measure key bond lengths, bond angles, and dihedral angles.
  • Electronic Properties: Analyze the output to find the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic excitability. Generate a molecular electrostatic potential (MEP) map to visualize electron-rich and electron-poor regions.
  • Spectroscopic Data: Plot the calculated IR frequencies and intensities to generate a theoretical infrared spectrum. Note that calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. It is common practice to apply a scaling factor (typically ~0.96-0.98 for B3LYP) to improve agreement with experimental spectra.

Results and Validation: The Bridge to Experimental Reality

The ultimate test of a computational model is its ability to reproduce and predict experimental reality.[12][14] This validation step is non-negotiable for ensuring the trustworthiness of the results.

Data Summary Tables

Table 1: Selected Calculated Geometric Parameters for 1H-Indene-2-methanol (Note: These are hypothetical values for illustrative purposes. Actual values would be generated from the calculation.)

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))Experimental Value
Bond LengthC(aromatic)-C(aromatic)~1.39 Å(Compare to literature)
Bond LengthC-O (hydroxyl)~1.43 Å(Compare to literature)
Bond LengthO-H (hydroxyl)~0.97 Å(Compare to literature)
Bond AngleC-O-H~108.5°(Compare to literature)

Table 2: Calculated vs. Experimental Vibrational Frequencies (Note: Illustrative values. Validation requires sourcing an experimental IR spectrum for 1H-Indene-2-methanol or a closely related analog.)

Vibrational ModeCalculated Freq. (cm⁻¹)Scaled Freq. (cm⁻¹)Experimental Freq. (cm⁻¹)
O-H Stretch~3850~3696(Compare to IR spectrum)
C-H (aromatic) Stretch~3200~3072(Compare to IR spectrum)
C=C (aromatic) Stretch~1650~1584(Compare to IR spectrum)
C-O Stretch~1100~1056(Compare to IR spectrum)
Validation Strategy
  • Structural Validation: Compare the calculated bond lengths and angles to crystallographic data from databases like the Cambridge Structural Database (CSD) for 1H-Indene-2-methanol or similar indene derivatives.

  • Spectroscopic Validation: Obtain an experimental IR spectrum for the compound. Compare the positions and relative intensities of the major peaks (e.g., O-H stretch, aromatic C-H and C=C stretches) with the scaled calculated spectrum. The NIST Chemistry WebBook is a valuable resource for such experimental data, though data for this specific molecule may be sparse.[15][16]

Discrepancies between calculated and experimental data should be analyzed. They may arise from limitations in the computational model (e.g., gas-phase calculation vs. solid-state experiment) or experimental conditions. This analysis is a crucial part of the scientific process.

Conclusion and Future Directions

This guide has detailed a robust and scientifically sound workflow for performing quantum chemical calculations on 1H-Indene-2-methanol. By grounding our methodological choices in established theory and emphasizing the critical need for experimental validation, we have outlined a protocol that generates trustworthy and insightful data. The B3LYP/6-311++G(d,p) level of theory provides a strong foundation for accurately predicting the geometric, electronic, and vibrational properties of this molecule.

Advanced Applications:

  • Solvation Effects: Re-run calculations using a continuum solvation model (e.g., PCM) to simulate the molecule's properties in different solvents.

  • Reaction Modeling: Calculate transition states to investigate reaction mechanisms involving 1H-Indene-2-methanol.

  • Molecular Dynamics: For larger systems or to study dynamic behavior, the optimized structure from these DFT calculations can serve as a starting point for classical molecular dynamics (MD) simulations.[2]

The application of rigorous computational chemistry, as outlined here, is an indispensable tool in modern chemical and pharmaceutical research, enabling deeper understanding and accelerating innovation.[17]

References

  • MDPI. (2026, January 13). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking.
  • J-STAR Research and Porton USA. Computational Chemistry and Data Science Approaches for Pharmaceutical Development.
  • Fiveable. Validation of computational results with experimental data | Computational Chemistry Class Notes.
  • ACS Publications. (2024, October 24). Current Status of Computational Approaches for Small Molecule Drug Discovery | Journal of Medicinal Chemistry.
  • Eurofins Discovery. Computational Chemistry to accelerate drug discovery.
  • Drug Target Review. (2026, January 12). Quality over quantity: drug discovery automation in 2026.
  • PubMed Central. Quantum chemical calculations for reaction prediction in the development of synthetic methodologies.
  • PubChem. (2,5-Dimethyl-2,3-dihydro-1H-inden-2-yl)methanol.
  • Wiley Online Library. (2017, April 28). Benchmarking Quantum Chemical Methods: Are We Heading in the Right Direction?.
  • Wiberg, K. B. (2004). Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ. Journal of Computational Chemistry, 25(11), 1342-6.
  • NIST. 1H-Indene, 2,3-dihydro-5-methyl-.
  • Reddit. (2016, January 15). ubiquity of B3LYP/6-31G.
  • ResearchGate. (2020, October 12). Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds?.
  • Cellular and Molecular Biology. (2015). Conformational stability, spectroscopic and computational studies, highest occupied molecular orbital, lowest unoccupied molecul.
  • ResearchGate. Thermochemical Parameters by DFT/B3LYP with 6-311++G (d,p) basis set.
  • NIST. 1H-Indene, 2,3-dihydro-2-methyl-.
  • Physical Chemistry Research. DFT Study on the Carcinogenicity of some Common Polycyclic Aromatic Hydrocarbons (PAH).

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The Indene Core: From Coal Tar to Cutting-Edge Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Discovery, History, and Application of Indene-Based Compounds

Introduction

The journey of the indene scaffold, a bicyclic aromatic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring, is a compelling narrative that mirrors the evolution of organic chemistry itself. From its humble origins as a constituent of coal tar to its current status as a privileged core in medicinal chemistry and materials science, the story of indene is one of discovery, innovation, and ever-expanding application. This technical guide provides a comprehensive exploration of the discovery and history of indene-based compounds, designed for researchers, scientists, and drug development professionals. We will delve into the foundational synthetic strategies, the seminal discoveries that propelled the field forward, and the critical role of these compounds in modern drug discovery, supported by detailed experimental insights and mechanistic understanding.

Part 1: The Dawn of Indene Chemistry - Isolation and Early Synthesis

The history of indene begins not in a pristine laboratory, but in the dark, viscous residue of industrial coal processing.

Discovery from Coal Tar

Indene was first isolated from coal tar, a complex mixture of hydrocarbons produced during the coking of coal. In 1890, German chemists G. Krämer and A. Spilker were instrumental in identifying and characterizing indene from the fraction of coal tar boiling between 176 and 182 °C. This discovery was a testament to the burgeoning field of organic chemistry, which was beginning to unravel the chemical treasures hidden within this industrial byproduct.

Foundational Synthetic Strategies

The late 19th and early 20th centuries witnessed the first forays into the synthetic construction of the indene framework. These early methods, while rudimentary by modern standards, laid the essential groundwork for future innovations.

A pivotal moment in indene synthesis came in 1894, when W. H. Perkin Jr. and G. Révay reported a synthesis of indene, hydrindene, and their derivatives.[1][2] Their work provided a rational and reproducible method for constructing the indene core, moving beyond simple isolation.

Another significant early contribution was made by Roser , who developed a method for synthesizing methylindene from benzylacetoacetate. These pioneering efforts established the fundamental principles of intramolecular cyclization reactions that remain central to indene synthesis today.

A cornerstone of early indene synthesis was the intramolecular Friedel-Crafts reaction . This powerful carbon-carbon bond-forming reaction allowed for the cyclization of suitable precursors to form the five-membered ring of the indene system. A classic example is the cyclization of 3-phenylpropanoic acid to 1-indanone, a key intermediate in many indene syntheses.

Part 2: The Pharmaceutical Ascent - Indene in Medicinal Chemistry

The unique structural and electronic properties of the indene scaffold did not go unnoticed by medicinal chemists. The rigid, planar structure provided an excellent template for the design of molecules that could interact with biological targets with high specificity.

Sulindac: An Indene-Based NSAID

A landmark achievement in the history of indene-based pharmaceuticals was the development of Sulindac . Discovered by scientists at Merck & Co. and first approved in the United States in September 1978, Sulindac is a non-steroidal anti-inflammatory drug (NSAID) used to treat a variety of inflammatory conditions, including arthritis.[3][4][5]

Sulindac is a prodrug, meaning it is converted into its active form, sulindac sulfide, in the body.[4][6] The active metabolite inhibits the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for the production of prostaglandins, key mediators of inflammation and pain.[3][4] The development of Sulindac was a significant step in the evolution of NSAIDs, offering a new therapeutic option with a distinct pharmacological profile.[7][8][9][10][11]

Mechanism of Action: Sulindac

The anti-inflammatory, analgesic, and antipyretic activities of Sulindac are primarily due to the inhibition of prostaglandin synthesis by its active sulfide metabolite. This inhibition is non-selective for COX-1 and COX-2.

Sulindac_Mechanism Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Sulindac (Prodrug) Sulindac (Prodrug) Sulindac Sulfide (Active) Sulindac Sulfide (Active)

Figure 1: Simplified mechanism of action of Sulindac.

Indenoisoquinolines: A New Class of Anticancer Agents

The versatility of the indene scaffold was further demonstrated with the discovery of the indenoisoquinolines , a novel class of topoisomerase I inhibitors with potent anticancer activity. The pioneering work of Dr. Mark Cushman at Purdue University and Dr. Yves Pommier at the National Cancer Institute was instrumental in the development of these compounds.[12][13][14][15][16][17][18][19]

Unlike the camptothecins, another class of topoisomerase I inhibitors, the indenoisoquinolines possess a number of advantages, including greater chemical stability and the ability to overcome certain mechanisms of drug resistance.[13] Several indenoisoquinolines, such as indotecan (LMP400) and indimitecan (LMP776), have advanced to clinical trials for the treatment of various cancers.[12][15]

Mechanism of Action: Indenoisoquinolines

Indenoisoquinolines exert their cytotoxic effects by trapping the topoisomerase I-DNA cleavage complex. This prevents the re-ligation of the DNA strand, leading to the accumulation of DNA double-strand breaks during replication, which ultimately triggers apoptosis (programmed cell death).[12][13]

Indenoisoquinoline_Mechanism cluster_0 Normal Topoisomerase I Cycle cluster_1 Inhibition by Indenoisoquinoline Top1 Top1 Cleavage_Complex Top1-DNA Cleavage Complex (Transient) Top1->Cleavage_Complex Binds to DNA DNA DNA Religation DNA Religation Cleavage_Complex->Religation Relaxes Supercoils Trapped_Complex Trapped Ternary Complex (Stable) Religation->Top1 Dissociates Indenoisoquinoline Indenoisoquinoline Indenoisoquinoline->Trapped_Complex Binds Replication_Fork Replication Fork Collision Trapped_Complex->Replication_Fork Blocks Religation DSB DNA Double-Strand Breaks Replication_Fork->DSB Apoptosis Apoptosis DSB->Apoptosis

Figure 2: Mechanism of action of indenoisoquinoline topoisomerase I inhibitors.

Part 3: The Role of Indene in Organometallic Chemistry and Catalysis

Beyond its applications in medicinal chemistry, the indene ligand has played a significant role in the development of organometallic chemistry and catalysis.

The Indenyl Effect

In the 1980s, a phenomenon known as the "indenyl effect" was described, which refers to the enhanced reactivity of indenyl-metal complexes compared to their cyclopentadienyl analogues in ligand substitution reactions.[20][21] This increased reactivity is attributed to the ability of the indenyl ligand to undergo "ring-slippage" from a η⁵-coordination mode to a η³-coordination mode, thereby opening up a coordination site on the metal center for incoming ligands.[20]

This discovery had a profound impact on the design of transition metal catalysts, as it provided a means to tune the reactivity of the metal center by modifying the ligand framework. Indenyl-containing catalysts have since been employed in a wide range of organic transformations.[21][22][23]

Indenyl_Effect cluster_0 η⁵-Indenyl Complex (18e⁻) cluster_1 η³-Indenyl Intermediate (16e⁻) cluster_2 Substituted Complex (18e⁻) node1 M(η⁵-Ind)Lₙ node2 M(η³-Ind)Lₙ node1->node2 Ring Slippage node3 M(η⁵-Ind)Lₙ₋₁L' node2->node3 + L' Outgoing Ligand (L) Outgoing Ligand (L) Incoming Ligand (L') Incoming Ligand (L')

Figure 3: The indenyl effect facilitates ligand substitution via ring-slippage.

Part 4: Modern Synthetic Methodologies

The synthesis of indene-based compounds has evolved significantly from the early days of coal tar distillation and classical cyclization reactions. Modern organic synthesis offers a vast and versatile toolbox for the construction of the indene core with high levels of efficiency and control.[24][25][26][27]

Transition Metal-Catalyzed Reactions

Transition metal catalysis has revolutionized the synthesis of indenes, enabling the formation of complex and highly functionalized derivatives. A variety of metals, including palladium, rhodium, and gold, have been employed in reactions such as:

  • Heck Reaction: The palladium-catalyzed coupling of aryl halides with alkenes.

  • Cycloisomerization of Enynes: The intramolecular reaction of an alkene and an alkyne to form the bicyclic indene system.

  • C-H Activation/Annulation: The direct functionalization of C-H bonds to construct the indene ring.

Pericyclic Reactions

Pericyclic reactions, such as the Nazarov cyclization , provide an elegant and atom-economical route to indene precursors. The Nazarov cyclization involves the 4π-electrocyclization of a divinyl ketone to a cyclopentenone, which can then be further elaborated to the indene skeleton.

Multi-Component Reactions

Multi-component reactions, where three or more reactants combine in a single operation to form a complex product, have emerged as a powerful strategy for the rapid and efficient synthesis of indene libraries for drug discovery and materials science.

Table 1: Comparison of Key Synthetic Methodologies for Indenes

MethodologyDescriptionAdvantagesDisadvantages
Intramolecular Friedel-Crafts Cyclization of arylpropanoic acids or acyl chlorides.Well-established, reliable for simple indanones.Requires harsh acidic conditions, limited substrate scope.
Transition Metal-Catalyzed Heck, cycloisomerization, C-H activation.High efficiency, excellent functional group tolerance.Catalyst cost and sensitivity, potential for metal contamination.
Nazarov Cyclization 4π-electrocyclization of divinyl ketones.Atom-economical, stereocontrolled synthesis of precursors.Limited to specific substitution patterns.
Multi-Component Reactions One-pot synthesis from multiple starting materials.High efficiency, rapid library synthesis.Can be challenging to optimize, product purification.

Part 5: Experimental Protocols

To provide a practical understanding of the synthesis of indene-based compounds, a representative experimental protocol for the synthesis of a 1-indanone derivative via intramolecular Friedel-Crafts acylation is provided below.

Protocol: Synthesis of 1-Indanone from 3-Phenylpropanoic Acid

Materials:

  • 3-Phenylpropanoic acid

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add 3-phenylpropanoic acid (1.0 eq).

  • Add polyphosphoric acid (10 eq by weight) to the flask.

  • Heat the mixture to 80-90 °C with vigorous stirring for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Allow the reaction mixture to cool to room temperature and then pour it slowly onto crushed ice with stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude 1-indanone can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Self-Validation:

  • The identity and purity of the product should be confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

  • The melting point of the purified product should be compared to the literature value.

Conclusion

The journey of indene-based compounds, from their discovery in the depths of coal tar to their application in life-saving medicines and advanced materials, is a powerful illustration of the creative and transformative power of chemistry. The indene core, with its unique blend of aromaticity, rigidity, and reactivity, continues to inspire chemists to explore new synthetic methodologies and to design novel molecules with important applications. As our understanding of chemical principles and biological processes deepens, the story of indene is far from over, and we can anticipate that this remarkable scaffold will continue to play a vital role in scientific discovery and technological innovation for years to come.

References

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  • Pommier, Y., & Cushman, M. (2009). The Indenoisoquinolines Non-Camptothecin Topoisomerase I Inhibitors: Update and Perspectives. Molecular Cancer Therapeutics, 8(5), 1008–1014. [Link]

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  • Grantome. (n.d.). Novel Indenoisoquinoline Topoisomerase I Inhibitors. Mark Cushman. [Link]

  • Marzi, L., Szabova, L., Gordon, M., Ohler, Z. W., Sharan, S. K., Beshiri, M. L., ... & Pommier, Y. (2019). The Indenoisoquinoline TOP1 Inhibitors Selectively Target Homologous Recombination-Deficient and Schlafen 11-Positive Cancer Cells and Synergize with Olaparib. Clinical Cancer Research, 25(20), 6248-6260. [Link]

  • Pommier, Y., & Cushman, M. (2009). The indenoisoquinoline noncamptothecin topoisomerase I inhibitors: update and perspectives. Molecular Cancer Therapeutics, 8(5), 1008-14. [Link]

  • Grantome. (n.d.). Novel Indenoisoquinoline Topoisomerase I Inhibitors. Mark Cushman. [Link]

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  • Rinaldi, A., Scarpi, D., & Occhiato, E. G. (2019). Recent Advances in the Synthesis of Indenes. European Journal of Organic Chemistry, 2019(43), 7249-7273. [Link]

  • Cushman, M. (2021). Design and Synthesis of Indenoisoquinolines Targeting Topoisomerase I and Other Biological Macromolecules for Cancer Chemotherapy. Journal of Medicinal Chemistry, 64(24), 17572-17600. [Link]

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An In-Depth Technical Guide to the Molecular Structure and Conformation of 1H-Indene-2-methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Indene-2-methanol, a unique bicyclic aromatic alcohol, presents a compelling scaffold for medicinal chemistry and materials science. Its structural rigidity, conferred by the indene nucleus, combined with the conformational flexibility of the hydroxymethyl substituent, offers a nuanced platform for molecular design. This guide provides a comprehensive exploration of the molecular architecture and conformational landscape of 1H-Indene-2-methanol. We delve into its synthesis, spectroscopic characterization, and a detailed analysis of its conformational preferences, drawing upon established principles and analogous molecular systems. This document is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics and functional materials incorporating the 1H-indene-2-methanol motif.

Molecular Structure and Spectroscopic Characterization

The foundational step in understanding the utility of any molecule is a thorough characterization of its structure. 1H-Indene-2-methanol (C₁₀H₁₀O) is comprised of a planar indene ring system with a hydroxymethyl group attached at the 2-position.[1] The indene moiety itself is a bicyclic aromatic hydrocarbon, consisting of a benzene ring fused to a five-membered ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms within a molecule. Based on reported literature, the following are the characteristic ¹H and ¹³C NMR chemical shifts for 1H-Indene-2-methanol.[1]

Table 1: NMR Spectroscopic Data for 1H-Indene-2-methanol [1]

¹H NMR (CDCl₃) Chemical Shift (ppm) ¹³C NMR (CDCl₃) Chemical Shift (ppm)
Aromatic Protons~7.1-7.5 (m)Aromatic C~123-127 (m)
Vinylic Proton (H3)~6.9 (s)C2~148.6
Methylene Protons (CH₂)~4.6 (s)C3~127.4
Allylic Protons (H1)~3.4 (s)Methylene C (CH₂)~61.7
Hydroxyl Proton (OH)VariableAllylic C (C1)~38.8
Aromatic Quaternary C~143.2, 144.5

Note: The exact chemical shifts and multiplicities may vary slightly depending on the solvent and spectrometer frequency.

The ¹H NMR spectrum is characterized by a complex multiplet in the aromatic region, a singlet for the vinylic proton at the 3-position, and singlets for the methylene and allylic protons. The hydroxyl proton signal is typically broad and its chemical shift is dependent on concentration and temperature. The ¹³C NMR spectrum confirms the presence of ten distinct carbon environments, including the characteristic upfield shift of the sp³-hybridized methylene and allylic carbons.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. For 1H-Indene-2-methanol, the key vibrational modes are:

  • O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group and indicative of hydrogen bonding.

  • C-H Stretch (Aromatic and Vinylic): Sharp peaks are anticipated above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Absorptions will be present just below 3000 cm⁻¹.

  • C=C Stretch (Aromatic and Vinylic): Multiple sharp bands are expected in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: A strong absorption band is predicted in the 1000-1200 cm⁻¹ range.

Conformational Analysis

The biological activity and material properties of a molecule are intrinsically linked to its three-dimensional shape and flexibility. The conformational landscape of 1H-Indene-2-methanol is primarily dictated by the rotation around two key single bonds: the C2-C(methylene) bond and the C(methylene)-O bond.

Figure 1: Key rotational bonds governing the conformation of 1H-Indene-2-methanol.

Rotation around the C2-C(methylene) Bond

The rotation of the hydroxymethyl group relative to the plane of the indene ring is a critical conformational parameter. By analogy to substituted benzyl alcohol systems, certain conformations are expected to be energetically favored. The steric hindrance between the hydroxymethyl group and the protons on the indene ring will influence the potential energy surface of this rotation.

Computational studies on benzyl alcohol have shown that the molecule is highly flexible, with low energy barriers for rotation around the C-C bond.[1] For 1H-Indene-2-methanol, two primary low-energy conformations can be postulated:

  • "In-plane" conformation: where the C-O bond of the hydroxymethyl group is roughly in the same plane as the indene ring.

  • "Out-of-plane" conformation: where the C-O bond is perpendicular to the indene ring.

The relative energies of these conformers will be influenced by a delicate balance of steric repulsion and potential weak intramolecular interactions, such as hydrogen bonding between the hydroxyl proton and the π-electron system of the aromatic ring.

Rotation around the C(methylene)-O Bond

The orientation of the hydroxyl proton is determined by the rotation around the C(methylene)-O bond. This rotation is also expected to have a low energy barrier. The conformational preference will be influenced by the potential for intramolecular hydrogen bonding and dipole-dipole interactions. Similar to benzyl alcohol, different staggered conformations of the hydroxyl group relative to the C2-C(methylene) bond will exist.[1]

Synthesis of 1H-Indene-2-methanol

An efficient, three-step synthesis of 1H-Indene-2-methanol has been reported, starting from commercially available methyl phenylsulfonylacetate.[1] This method provides a practical route for obtaining the target compound in good overall yield.

start Methyl Phenylsulfonylacetate step1 Cyclization with α,α'-dichloro-o-xylene start->step1 intermediate1 Sulfone Ester Intermediate step1->intermediate1 step2 Elimination with Potassium tert-butoxide intermediate1->step2 intermediate2 Indene Ester Intermediate step2->intermediate2 step3 Reduction with Diisobutylaluminum Hydride (DIBAL-H) intermediate2->step3 product 1H-Indene-2-methanol step3->product

Figure 2: Synthetic workflow for 1H-Indene-2-methanol.

Detailed Experimental Protocol

The following protocol is adapted from the literature and provides a step-by-step methodology for the synthesis of 1H-Indene-2-methanol.[1]

Step 1: Synthesis of the Sulfone Ester Intermediate

  • To a solution of methyl phenylsulfonylacetate in anhydrous dimethylformamide (DMF), add lithium hydride (LiH) at 0 °C.

  • Stir the mixture for a designated period to allow for deprotonation.

  • Add a solution of α,α'-dichloro-o-xylene in DMF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an extended period.

  • Work up the reaction by quenching with water and extracting with an appropriate organic solvent.

  • Purify the crude product by recrystallization to yield the sulfone ester intermediate.

Step 2: Synthesis of the Indene Ester Intermediate

  • Dissolve the sulfone ester intermediate in anhydrous tetrahydrofuran (THF).

  • Add a solution of potassium tert-butoxide in THF to induce elimination of the phenylsulfinate group.

  • Stir the reaction at room temperature for a short duration.

  • Quench the reaction and extract the product to obtain the crude indene ester intermediate.

Step 3: Synthesis of 1H-Indene-2-methanol

  • Dissolve the crude indene ester intermediate in an anhydrous ethereal solvent.

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Add a solution of diisobutylaluminum hydride (DIBAL-H) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir until completion.

  • Carefully quench the reaction with a suitable reagent (e.g., methanol, followed by water and acid).

  • Extract the product and purify by column chromatography to obtain 1H-Indene-2-methanol.

Conclusion and Future Perspectives

1H-Indene-2-methanol is a structurally intriguing molecule with significant potential in various scientific domains. This guide has provided a detailed overview of its molecular structure, spectroscopic properties, conformational landscape, and a practical synthetic route. The conformational flexibility of the hydroxymethyl substituent, in conjunction with the rigid indene core, offers a unique set of properties that can be exploited in the design of novel bioactive compounds and advanced materials.

Future research in this area could focus on several key aspects:

  • Detailed Computational Modeling: A thorough computational study employing high-level quantum mechanical methods would provide a more quantitative understanding of the conformational energy landscape.

  • X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive experimental evidence of the solid-state conformation.

  • Derivatization and Biological Evaluation: The synthesis and biological screening of a library of 1H-Indene-2-methanol derivatives could lead to the discovery of new therapeutic agents.

  • Polymerization and Material Science Applications: The hydroxyl functionality provides a handle for the incorporation of this motif into polymers, potentially leading to materials with novel optical or electronic properties.

By building upon the foundational knowledge presented in this guide, researchers can unlock the full potential of 1H-Indene-2-methanol in their respective fields.

References

  • Palandoken, H., McMillen, W. T., & Miller, W. G. (1996). An Improved Synthesis Of 2-(Hydroxymethyl)Indene. Organic Preparations and Procedures International, 28(6), 702-704. [Link]

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Solubility of 1H-Indene-2-methanol in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 1H-Indene-2-methanol in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1H-Indene-2-methanol. Solubility is a critical physicochemical property that dictates the performance of a compound in various applications, including drug formulation, chemical synthesis, and purification processes.[1][2] This document synthesizes theoretical solubility principles, predictive analysis based on molecular structure, and a detailed, self-validating experimental protocol for quantitative determination. It is designed for researchers, chemists, and drug development professionals who require a deep, practical understanding of how 1H-Indene-2-methanol interacts with a range of common organic solvents.

Molecular Profile of 1H-Indene-2-methanol

1H-Indene-2-methanol is an aromatic alcohol characterized by a bicyclic indene core with a hydroxymethyl group (-CH₂OH) attached at the 2-position of the five-membered ring. This unique structure imparts an amphiphilic nature, featuring both a large, nonpolar aromatic region and a highly polar, protic functional group.

Key Physicochemical Characteristics:

  • Molecular Formula: C₁₀H₁₀O

  • Molecular Structure: The molecule consists of a fused benzene and cyclopentene ring system. The presence of the hydroxyl group is the primary driver of its polarity.

  • Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor (from the -OH proton) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom).[3] This is the most significant factor governing its interaction with polar solvents.

  • Polarity: The molecule possesses a significant dipole moment due to the electronegative oxygen atom. However, the large, nonpolar indene backbone counteracts this, making the overall molecule moderately polar.

The Theoretical Framework of Solubility

The solubility of a solid solute in a liquid solvent is the result of a thermodynamic equilibrium where the rate of dissolution equals the rate of precipitation.[4] This process is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle "like dissolves like" provides an effective framework for predicting solubility.[1][5]

  • Polar Solvents: These solvents have large dipole moments and/or the ability to form hydrogen bonds.

    • Protic Solvents (e.g., Methanol, Ethanol): These solvents contain a hydrogen atom bonded to an electronegative atom (like oxygen) and can act as hydrogen bond donors. They are expected to effectively solvate 1H-Indene-2-methanol by forming strong hydrogen bonds with its hydroxyl group.

    • Aprotic Solvents (e.g., Acetone, DMSO): These solvents are polar but lack O-H or N-H bonds, so they cannot donate hydrogen bonds. They can, however, act as hydrogen bond acceptors and engage in dipole-dipole interactions.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and interact primarily through weak van der Waals forces (London dispersion forces). They are effective at dissolving nonpolar solutes.

The dissolution of 1H-Indene-2-methanol requires overcoming the solute-solute interactions within its crystal lattice and disrupting the solvent-solvent interactions to create a cavity for the solute molecule. Favorable solute-solvent interactions must provide the energy to offset these costs.

cluster_solute 1H-Indene-2-methanol cluster_solvents Solvent Classes Solute Structure - Nonpolar Indene Core - Polar -CH₂OH Group HB_Donor H-Bond Donor (-OH) HB_Acceptor H-Bond Acceptor (Oxygen Lone Pairs) Nonpolar_Region Nonpolar Region (Aromatic Rings) Protic Polar Protic (e.g., Methanol) HB_Donor->Protic Strong H-Bonding (High Solubility) Nonpolar Nonpolar (e.g., Hexane) HB_Donor->Nonpolar Mismatch (Low Solubility) HB_Acceptor->Protic Strong H-Bonding (High Solubility) Aprotic Polar Aprotic (e.g., Acetone) HB_Acceptor->Aprotic Moderate H-Bonding (Good Solubility) Nonpolar_Region->Protic Mismatch (Limits Solubility) Nonpolar_Region->Nonpolar van der Waals (Moderate Solubility)

Caption: Predicted interactions between 1H-Indene-2-methanol and solvent classes.

Predictive Solubility Profile

While extensive empirical data for 1H-Indene-2-methanol is not publicly cataloged, a robust predictive profile can be constructed based on its amphiphilic structure and established chemical principles.

Solvent ClassExample SolventsKey Interaction MechanismPredicted SolubilityRationale
Polar Protic Methanol, EthanolHydrogen Bonding (Donor & Acceptor)High The hydroxyl group of the solvent forms strong hydrogen bonds with the -CH₂OH group of the solute, effectively overcoming the solute's crystal lattice energy.
Polar Aprotic Acetone, DMSO, THFDipole-Dipole, Hydrogen Bonding (Acceptor)Moderate to High These solvents act as H-bond acceptors for the solute's -OH group. The overall polarity match leads to good solvation, though less effective than with protic solvents.
Nonpolar Hexane, HeptaneVan der Waals ForcesLow The energy gained from weak van der Waals forces is insufficient to overcome the strong hydrogen bonding between solute molecules in the crystal lattice.
Aromatic Toluene, BenzeneVan der Waals, π-π StackingLow to Moderate The aromatic solvent can interact favorably with the indene core via π-π stacking, but it poorly solvates the polar hydroxyl group, limiting overall solubility.
Chlorinated Dichloromethane (DCM)Dipole-DipoleModerate DCM is weakly polar and can engage in dipole-dipole interactions. It offers a balance, solvating both the nonpolar and, to a lesser extent, the polar parts.

Protocol for Experimental Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental procedure is required. The following protocol is designed as a self-validating system based on the isothermal shake-flask method, a gold standard for solubility measurement.

Objective

To quantitatively determine the solubility of 1H-Indene-2-methanol in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials & Equipment
  • 1H-Indene-2-methanol (analytical grade)

  • Selected organic solvents (HPLC grade)

  • Analytical balance (± 0.1 mg)

  • Scintillation vials or glass test tubes with screw caps

  • Thermostatically controlled shaker or water bath

  • Syringe filters (0.45 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of 1H-Indene-2-methanol to a vial. The key is to ensure solid remains undissolved, confirming saturation.

    • Pipette a precise volume (e.g., 5.0 mL) of the chosen solvent into the vial.[6]

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration (Self-Validation Step):

    • Place the vial in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the mixture for a minimum of 24 hours. This extended period is critical to ensure the system reaches thermodynamic equilibrium.[5]

    • Causality Check: A shorter time may result in an undersaturated solution and an inaccurate, artificially low solubility value. The presence of undissolved solid at the end of this period validates that saturation was achieved.

  • Sample Preparation & Dilution:

    • After equilibration, let the vial stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.

    • Carefully draw a sample from the clear supernatant using a syringe.

    • Immediately pass the sample through a solvent-compatible 0.45 µm syringe filter into a clean vial. This step is crucial to remove any microscopic solid particles.

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration suitable for the analytical instrument's linear range. A 100-fold or 1000-fold dilution is common.

  • Quantitative Analysis:

    • Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.

    • Determine the concentration of the diluted sample by comparing its response to a standard calibration curve prepared with known concentrations of 1H-Indene-2-methanol.

  • Calculation:

    • Calculate the original concentration in the saturated solution using the formula:

      • Solubility (mg/mL) = Concentration of Diluted Sample (mg/mL) × Dilution Factor

start Start prep Step 1: Prepare Mixture Add excess solute to a known volume of solvent in a vial. start->prep equilibrate Step 2: Equilibrate Agitate at constant temperature for 24 hours. prep->equilibrate validate_sat Validation Check: Is undissolved solid present? equilibrate->validate_sat settle Step 3: Settle Let vial stand for 2 hours for solids to sediment. validate_sat->settle Yes error Error: System not saturated. Increase solute amount or check time. validate_sat->error No filter Step 4: Filter Draw supernatant and pass through 0.45 µm syringe filter. settle->filter dilute Step 5: Dilute Perform a precise volumetric dilution of the filtrate. filter->dilute analyze Step 6: Analyze Quantify concentration using calibrated HPLC or UV-Vis. dilute->analyze calculate Step 7: Calculate Solubility Concentration x Dilution Factor analyze->calculate end End calculate->end

Caption: Experimental workflow for quantitative solubility determination.

Practical Applications & Safety Considerations

  • Recrystallization: For purification, an ideal solvent is one in which 1H-Indene-2-methanol has high solubility at an elevated temperature and low solubility at room temperature or below. A polar protic solvent like ethanol might be a good starting point.[1]

  • Chromatography: Understanding solubility is key to selecting the mobile phase. Its moderate polarity suggests that it would be well-suited for normal-phase chromatography with hexane/ethyl acetate gradients or reverse-phase chromatography with methanol/water or acetonitrile/water.

  • Formulation: In drug development, achieving a desired concentration in a non-toxic solvent system is paramount. The predictive table can guide the initial selection of pharmaceutically acceptable solvents.

  • Safety: Many organic solvents are flammable and/or toxic. For example, methanol is a flammable liquid that is toxic if swallowed, inhaled, or absorbed through the skin, and can cause damage to the optic nerve.[7][8][9][10] Always consult the Safety Data Sheet (SDS) for each solvent and work in a well-ventilated fume hood with appropriate personal protective equipment.[11]

Conclusion

1H-Indene-2-methanol exhibits a classic amphiphilic solubility profile, driven by the interplay between its polar hydroxyl group and its nonpolar indene core. It is predicted to be highly soluble in polar protic solvents, moderately soluble in polar aprotic and some chlorinated solvents, and poorly soluble in nonpolar aliphatic and aromatic solvents. This guide provides both the theoretical foundation for these predictions and a robust, self-validating experimental protocol to determine precise quantitative values. This integrated approach enables researchers to make informed decisions for solvent selection, accelerating research and development in synthesis, purification, and formulation.

References

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Methodological & Application

Synthetic Routes to 1H-Indene-2-methanol and its Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-indene scaffold and its derivatives are pivotal structural motifs in medicinal chemistry and materials science.[1][2] These compounds are integral to the development of novel therapeutic agents, including potent tubulin polymerization inhibitors for cancer therapy and melatonergic ligands.[3][4] Furthermore, their unique electronic and structural properties have led to their application in the creation of advanced organic materials.[2] This document provides a comprehensive overview of robust and versatile synthetic strategies for accessing 1H-indene-2-methanol and its diverse derivatives, tailored for researchers and professionals in drug development and organic synthesis.

This guide eschews a rigid template in favor of a logically flowing narrative that delves into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system. We will explore multiple synthetic pathways, from classical reduction and Grignard reactions to modern cross-coupling methodologies, providing detailed, step-by-step protocols and visual aids to facilitate understanding and implementation in a laboratory setting.

Strategic Approaches to the Synthesis of the 1H-Indene-2-methanol Core

The functionalization of the indene ring at the C-2 position can be challenging.[5] Several strategies have been developed to overcome this, primarily focusing on either constructing the indene ring with the desired C-2 substituent precursor already in place or by functionalizing a pre-existing indene or indanone core.

Route 1: Efficient Three-Step Synthesis via [4+1] Annulation

A highly efficient and scalable synthesis of 2-(hydroxymethyl)indene has been developed utilizing a [4+1] approach for the construction of the five-membered ring.[5] This method starts from commercially available methyl phenylsulfonylacetate and proceeds through a three-step sequence involving cyclization, elimination, and reduction, boasting an impressive overall yield.[5]

Workflow for the [4+1] Annulation Route

cluster_0 Step 1: Cyclization cluster_1 Step 2: Elimination cluster_2 Step 3: Reduction A Methyl Phenylsulfonylacetate C Sulfone Ester Intermediate A->C LiH, DMF B α,α'-dichloro-o-xylene B->C D Indene Ester C->D KOt-Bu, THF E 1H-Indene-2-methanol D->E DIBAL-H, Et2O

Caption: [4+1] Annulation strategy for 1H-Indene-2-methanol synthesis.

Protocol 1: Synthesis of 1H-Indene-2-methanol via [4+1] Annulation [5]

Step 1: Synthesis of Methyl 1-phenylsulfonyl-1,3-dihydro-2H-indene-2-carboxylate

  • To a stirred suspension of excess Lithium Hydride (LiH) in anhydrous N,N-Dimethylformamide (DMF) at 0 °C under an inert atmosphere, add a solution of methyl phenylsulfonylacetate in DMF dropwise over 2 hours.

  • After the addition is complete, add a solution of α,α'-dichloro-o-xylene in DMF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 48 hours.

  • Pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from hot methanol to afford the sulfone ester as needles.

Step 2: Synthesis of Methyl 1H-indene-2-carboxylate

  • Dissolve the sulfone ester from the previous step in anhydrous Tetrahydrofuran (THF) and cool the solution to -50 °C.

  • Add a solution of Potassium tert-butoxide (KOt-Bu) in THF dropwise over 10 minutes.

  • Stir the reaction mixture at this temperature for an additional 10 minutes.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo to yield the crude indene ester, which can be used in the next step without further purification.

Step 3: Synthesis of 1H-Indene-2-methanol

  • Dissolve the crude methyl 1H-indene-2-carboxylate in anhydrous diethyl ether and cool to -78 °C under an inert atmosphere.

  • Add a solution of Diisobutylaluminium hydride (DIBAL-H) in hexanes dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by the slow addition of methanol, followed by water.

  • Filter the resulting suspension and extract the filtrate with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give 1H-indene-2-methanol.

StepKey ReagentsSolventTemperatureTimeTypical Yield
1LiH, α,α'-dichloro-o-xyleneDMF0 °C to RT48 h81%
2KOt-BuTHF-50 °C10 min95%
3DIBAL-HDiethyl Ether-78 °C to RT12 h~77% (overall)
Route 2: Reduction of 1H-Indene-2-carboxylic Acid

A straightforward and classical approach to 1H-indene-2-methanol involves the reduction of the corresponding carboxylic acid.[6][7] 1H-Indene-2-carboxylic acid (CAS 41712-14-5) is a commercially available starting material.[8] Potent reducing agents like Lithium Aluminum Hydride (LiAlH₄) are typically employed for this transformation.[6][9]

Workflow for the Reduction of 1H-Indene-2-carboxylic Acid

A 1H-Indene-2-carboxylic Acid B 1H-Indene-2-methanol A->B 1. LiAlH4, THF 2. H3O+ workup

Caption: Synthesis of 1H-Indene-2-methanol via carboxylic acid reduction.

Protocol 2: Reduction of 1H-Indene-2-carboxylic Acid

  • To a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 1H-indene-2-carboxylic acid in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

  • Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.

  • Filter the resulting precipitate and wash thoroughly with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1H-indene-2-methanol.

StepKey ReagentsSolventTemperatureTime
1LiAlH₄THF0 °C to Reflux4 h

Synthesis of 1H-Indene-2-methanol Derivatives

The true value of the indene scaffold lies in its derivatization potential. Modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, have opened up a vast chemical space for creating novel indene derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura, Sonogashira, and Heck reactions are powerful tools for forming carbon-carbon bonds and are well-suited for the synthesis of indene derivatives.[10][11][12][13][14] These reactions typically involve the coupling of an organohalide or triflate with a suitable partner, such as a boronic acid (Suzuki), a terminal alkyne (Sonogashira), or an alkene (Heck).

General Scheme for Palladium-Catalyzed Cross-Coupling

A Indenyl-X (X = Br, I, OTf) C Substituted Indene Derivative A->C [Pd] catalyst, Base B Coupling Partner (e.g., R-B(OH)2, R-C≡CH, R-CH=CH2) B->C

Caption: General workflow for synthesizing indene derivatives via cross-coupling.

Protocol 3: Suzuki-Miyaura Coupling for Aryl-Substituted Indene Derivatives [10][12]

  • To a degassed mixture of an appropriate 2-halo-1H-indene derivative, an arylboronic acid (1.2 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in a suitable solvent system (e.g., toluene/ethanol/water), add a base (e.g., K₂CO₃, 2 equivalents).

  • Heat the reaction mixture under an inert atmosphere at 80-100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired aryl-substituted indene derivative.

ParameterCondition
CatalystPd(PPh₃)₄, PdCl₂(dppf)
BaseK₂CO₃, Cs₂CO₃, K₃PO₄
SolventToluene, Dioxane, DMF
Temperature80-120 °C

Protocol 4: Sonogashira Coupling for Alkynyl-Substituted Indene Derivatives [11][15][16]

  • To a solution of a 2-halo-1H-indene derivative and a terminal alkyne (1.5 equivalents) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), a copper(I) co-catalyst (e.g., CuI, 4 mol%), and a base (e.g., triethylamine or diisopropylamine).[17]

  • Stir the reaction mixture at room temperature to 50 °C under an inert atmosphere until the starting material is consumed (as monitored by TLC or GC-MS).

  • Dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with saturated aqueous NH₄Cl solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography to afford the alkynyl-substituted indene derivative.

Grignard Reactions for the Synthesis of Substituted Indenyl Methanols

The Grignard reaction is a classic and reliable method for forming carbon-carbon bonds and can be applied to the synthesis of a variety of substituted 1H-indene-2-methanols.[18][19][20] This involves the reaction of an indenyl Grignard reagent with an aldehyde or ketone.[21][22]

Protocol 5: Synthesis of α-Substituted-1H-indene-2-methanols via Grignard Reaction

Step 1: Preparation of 1H-inden-2-ylmagnesium bromide

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium.

  • Add a small amount of a solution of 2-bromo-1H-indene in anhydrous THF to initiate the reaction.

  • Once the reaction has started (indicated by the disappearance of the iodine color and gentle refluxing), add the remaining 2-bromo-1H-indene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

Step 2: Reaction with an Aldehyde or Ketone

  • Cool the freshly prepared Grignard reagent to 0 °C.

  • Add a solution of the desired aldehyde or ketone (1 equivalent) in anhydrous THF dropwise.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired substituted 1H-indene-2-methanol.

Conclusion

The synthetic routes outlined in this guide provide a robust toolkit for accessing 1H-indene-2-methanol and its derivatives. The choice of a particular synthetic strategy will depend on the desired substitution pattern, scale of the reaction, and the availability of starting materials. The classical methods of reduction and Grignard reactions offer reliable access to the core structure and simple derivatives, while modern palladium-catalyzed cross-coupling reactions provide unparalleled versatility for the synthesis of complex and diverse libraries of indene-based compounds for drug discovery and materials science applications.

References

  • An Improved Synthesis Of 2-(Hydroxymethyl)Indene. [Link]

  • Synthesis and Optical Resolution of the Floral Odorant (±)-2,3Dihydro2,5-dimethyl-1H-indene-2-methanol, and Preparation of Analogues. [Link]

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]

  • Sonogashira coupling. [Link]

  • The 2,3-dihydro-2,5-dimethyl-1H-inden-2-yl)methanols. [Link]

  • Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. [Link]

  • Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Reagents and... [Link]

  • Sonogashira Coupling. [Link]

  • Grignard Reaction. [Link]

  • Suzuki reaction. [Link]

  • Heck reaction. [Link]

  • Heck Reaction. [Link]

  • Sonogashira Coupling. [Link]

  • The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity. [Link]

  • Suzuki-Miyaura Coupling. [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

  • The 1H‐indene and some examples of indene pharmaceuticals. [Link]

  • Synthesis of indenes. [Link]

  • 1H-Indene-2-methanol, 2,3- dihydro-2,5-dimethyl Ingredient Allergy Safety Information. [Link]

  • Heck Cross-Coupling| CSIR 2018| Problem Solved| ChemOrgChem. [Link]

  • Reactions with Grignard Reagents. [Link]

  • Sonogashira coupling in natural product synthesis. [Link]

  • Reactions of Grignard Reagents. [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]

  • Heck Reaction. [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • Suzuki Coupling. [Link]

  • Reduction of Carboxylic Acids and Their Derivatives. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. [Link]

  • Formaldehyde surrogates in multicomponent reactions. [Link]

  • Reduction of Carboxylic Acids and Derivatives with Complex Hydrides. [Link]

  • How would you reduce the alkene in the presence of a carboxylic a... [Link]

  • Reduction of carboxylic acids. [Link]

  • 1H-Benz[e]indene, 2-methyl-. [Link]

  • Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. [Link]

  • Reactions of amines and formaldehyde/aryl aldehydes in combination or in isolation, with 1-(2-hydroxyphenyl). [Link]

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Application Notes & Protocols: The Strategic Use of 1H-Indene-2-methanol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide explores the potential of 1H-Indene-2-methanol as a versatile chiral building block in the field of asymmetric synthesis. While not a ubiquitously cited precursor, its unique structural motif, combining allylic and benzylic alcohol characteristics within a rigid indene backbone, presents significant opportunities for the development of novel chiral ligands and auxiliaries. This document provides a scientifically grounded perspective on its application, detailing hypothetical yet plausible synthetic routes to high-value chiral phosphine ligands and outlining protocols for their use in transition-metal-catalyzed asymmetric reactions. The methodologies are designed for researchers, chemists, and professionals in drug development seeking to expand their toolkit of chiral synthons.

PART 1: Introduction - The Untapped Potential of the Indene Scaffold

In the landscape of asymmetric synthesis, the design of effective chiral ligands and auxiliaries is paramount for controlling the stereochemical outcome of a reaction. The indane scaffold, the saturated analogue of indene, has proven to be a "privileged" structure in catalysis, forming the backbone of highly successful ligands for reactions like asymmetric hydrogenation. 1H-Indene-2-methanol, with its inherent rigidity and strategically placed hydroxyl functionality, serves as an intriguing yet underexplored precursor for creating a chiral environment.

The key to its utility lies in the resolution of its racemic form to obtain the pure (R)- and (S)-enantiomers. Once resolved, the hydroxyl group provides a synthetic handle for the introduction of coordinating groups, such as phosphines, enabling its transformation into a C-chiral ligand. This guide will focus on the most direct application: the synthesis of a novel P,O-type ligand derived from enantiopure 1H-Indene-2-methanol and its subsequent application in catalysis.

PART 2: Core Application - Synthesis of a Novel Indene-Based Phosphine Ligand

The primary proposed application of 1H-Indene-2-methanol is its conversion into a C-chiral phosphine ligand. The synthesis of such ligands from chiral alcohols is a well-established strategy in asymmetric catalysis. The following sections outline a comprehensive, albeit prospective, workflow from racemic starting material to a functional chiral ligand.

Logical Workflow for Ligand Synthesis

The overall strategy involves three key stages: enzymatic resolution of the racemic alcohol, synthesis of a phosphinite ligand, and formation of a metal-catalyst complex.

G cluster_0 Stage 1: Enantiomeric Resolution cluster_1 Stage 2: Ligand Synthesis cluster_2 Stage 3: Catalyst Formation racemic Racemic (±)-1H-Indene-2-methanol enzyme Lipase-mediated Kinetic Resolution racemic->enzyme Acyl donor (e.g., vinyl acetate) resolved (S)-1H-Indene-2-methanol (Enantiopure Alcohol) enzyme->resolved Selective acylation of (R)-enantiomer phosphine_reagent Chlorodiphenylphosphine (ClPPh₂) resolved->phosphine_reagent Base (e.g., Et₃N) Aprotic Solvent (e.g., THF) ligand (S)-Indenyl-MOP (Chiral P,O-Ligand) phosphine_reagent->ligand metal_precursor Metal Precursor (e.g., [Rh(COD)₂]BF₄) ligand->metal_precursor Ligand Exchange Reaction catalyst Active Chiral Rhodium Catalyst metal_precursor->catalyst

Caption: Proposed workflow for synthesizing a chiral catalyst from racemic 1H-Indene-2-methanol.

Protocol 1: Enzymatic Kinetic Resolution of (±)-1H-Indene-2-methanol

Principle: Biocatalytic kinetic resolution is an efficient method for separating enantiomers. Lipases are commonly used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the resulting ester from the unreacted, enantiopure alcohol.

Materials:

  • (±)-1H-Indene-2-methanol

  • Immobilized Lipase (e.g., Novozym 435)

  • Vinyl acetate (Acyl donor)

  • Anhydrous organic solvent (e.g., Toluene or THF)

  • Phosphate buffer (pH 7.0)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of racemic 1H-Indene-2-methanol (1.0 equiv.) in anhydrous toluene (10 mL/g of substrate), add vinyl acetate (1.5 equiv.).

  • Add immobilized lipase (e.g., Novozym 435, ~50% by weight of the substrate).

  • Seal the flask and stir the suspension at a controlled temperature (e.g., 40 °C).

  • Monitor the reaction progress by chiral HPLC or TLC. The reaction should be stopped at ~50% conversion to maximize the enantiomeric excess (ee) of the remaining alcohol.

  • Once the target conversion is reached, filter off the immobilized enzyme and wash it with the solvent. The enzyme can often be recycled.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to separate the unreacted (S)-1H-Indene-2-methanol from the (R)-acetate ester.

  • Determine the enantiomeric excess of the recovered alcohol using chiral HPLC.

Expected Outcome: Recovery of one enantiomer of 1H-Indene-2-methanol with high enantiopurity (>98% ee).

Protocol 2: Synthesis of (S)-diphenyl(1H-inden-2-yl)methyl phosphinite Ligand

Principle: Chiral C-phosphines can be synthesized through the reaction of a chiral alcohol with a chlorophosphine in the presence of a base. The base neutralizes the HCl generated during the reaction.

Materials:

  • Enantiopure (S)-1H-Indene-2-methanol

  • Chlorodiphenylphosphine (ClPPh₂)

  • Anhydrous triethylamine (Et₃N) or another non-nucleophilic base

  • Anhydrous, degassed THF

  • Schlenk line or glovebox for inert atmosphere operations

Procedure:

  • Caution: This reaction must be performed under a strict inert atmosphere (Argon or Nitrogen) as chlorophosphines and the resulting phosphinite ligand are sensitive to air and moisture.

  • In a Schlenk flask, dissolve enantiopure (S)-1H-Indene-2-methanol (1.0 equiv.) in anhydrous, degassed THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 equiv.) to the solution.

  • Slowly add chlorodiphenylphosphine (1.1 equiv.) dropwise to the stirred solution. A white precipitate of triethylammonium chloride will form.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by ³¹P NMR spectroscopy to confirm the formation of the phosphinite product.

  • Filter the reaction mixture under an inert atmosphere to remove the ammonium salt.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude phosphinite ligand. This ligand is typically used in the next step without further purification due to its sensitivity.

PART 3: Application in Asymmetric Catalysis

The newly synthesized chiral indene-based phosphinite ligand can be employed in a variety of transition-metal-catalyzed reactions. Asymmetric hydrogenation is a cornerstone of this field, and rhodium complexes are frequently used.

Protocol 3: Rhodium-Catalyzed Asymmetric Hydrogenation of a Prochiral Olefin

Principle: A chiral rhodium-phosphine complex catalyzes the addition of hydrogen across a double bond, creating a new stereocenter. The chiral ligand dictates the facial selectivity of the hydrogen addition, leading to one enantiomer of the product in excess.

Materials:

  • (S)-diphenyl(1H-inden-2-yl)methyl phosphinite ligand

  • [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene) or similar Rh(I) precursor

  • Prochiral olefin substrate (e.g., Methyl α-acetamidoacrylate)

  • Anhydrous, degassed hydrogenation solvent (e.g., Methanol or Dichloromethane)

  • High-pressure hydrogenation vessel (autoclave)

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst Pre-formation (in-situ):

    • In a glovebox or under a strict inert atmosphere, add the rhodium precursor [Rh(COD)₂]BF₄ (1.0 mol%) and the chiral phosphinite ligand (2.2 mol%, L/Rh ratio of ~2.2:1) to a Schlenk flask.

    • Add a small amount of degassed solvent and stir for 20-30 minutes at room temperature to allow for complex formation. The solution should become homogeneous.

  • Hydrogenation Reaction:

    • In a separate flask, dissolve the prochiral olefin substrate (e.g., Methyl α-acetamidoacrylate) in the bulk of the degassed solvent.

    • Transfer the substrate solution to the autoclave.

    • Using a cannula, transfer the pre-formed catalyst solution into the autoclave.

    • Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen line.

    • Purge the autoclave several times with hydrogen gas to remove any residual air.

    • Pressurize the vessel to the desired hydrogen pressure (e.g., 10 bar).

    • Stir the reaction at a constant temperature (e.g., 25 °C) for the specified time (e.g., 12-24 hours).

  • Work-up and Analysis:

    • Carefully vent the hydrogen pressure from the autoclave.

    • Open the vessel and concentrate the reaction mixture under reduced pressure.

    • The conversion can be determined by ¹H NMR analysis of the crude product.

    • The enantiomeric excess (ee) of the product should be determined by chiral GC or HPLC analysis.

Data Interpretation and Expected Outcomes

The success of the asymmetric hydrogenation is evaluated based on conversion and enantioselectivity. A well-designed ligand derived from 1H-Indene-2-methanol is expected to provide high values for both metrics.

SubstrateCatalyst Loading (mol%)H₂ Pressure (bar)SolventTime (h)Conversion (%)Product ee (%)
Methyl α-acetamidoacrylate1.010MeOH12>99Hypothetical >95 (S)
Methyl (Z)-α-acetamidocinnamate1.020DCM24>99Hypothetical >92 (S)
Itaconic acid dimethyl ester1.020MeOH24>95Hypothetical >90 (R)
Table 1: Hypothetical results for the asymmetric hydrogenation using the (S)-Indenyl-MOP-Rh catalyst. The stereochemical outcome ((S) or (R)) is predictive and requires experimental verification.

PART 4: Alternative Synthetic Avenues and Future Outlook

The utility of 1H-Indene-2-methanol is not limited to phosphinite ligands. Its structure suggests other potential applications in asymmetric synthesis.

Potential as a Chiral Auxiliary

The chiral alcohol could be esterified with a prochiral carboxylic acid or enone. The rigid indene backbone could then effectively shield one face of the molecule, directing a subsequent nucleophilic attack or cycloaddition reaction in a diastereoselective manner. The auxiliary could then be cleaved hydrolytically.

G cluster_0 Auxiliary Attachment cluster_1 Diastereoselective Reaction cluster_2 Auxiliary Cleavage start (S)-1H-Indene-2-methanol acyl Prochiral Acyl Chloride start->acyl DMAP, Et₃N attached Chiral Ester Intermediate acyl->attached reagent Nucleophile (e.g., Grignard Reagent) attached->reagent Facial Shielding by Indenyl Group product Diastereomerically Enriched Product reagent->product hydrolysis Hydrolysis (e.g., LiOH, H₂O) product->hydrolysis final_product Enantioenriched Product hydrolysis->final_product cleaved_aux Recovered Chiral Auxiliary hydrolysis->cleaved_aux

Caption: Conceptual workflow for using 1H-Indene-2-methanol as a chiral auxiliary.

Conversion to Indane-Based Ligands

Catalytic hydrogenation of the indene double bond would convert (S)-1H-Indene-2-methanol into (S)-2,3-dihydro-1H-indene-2-methanol (chiral indanol derivative). This saturated backbone may offer different conformational properties and could be a precursor to a range of well-established indane-based ligands, such as P,N-ligands, by further functionalization of the alcohol.

Conclusion

1H-Indene-2-methanol represents a promising, yet underutilized, chiral building block. Through straightforward synthetic modifications, beginning with enzymatic resolution, it can be transformed into novel chiral ligands with significant potential in asymmetric catalysis. The protocols and conceptual frameworks presented in this guide offer a robust starting point for researchers to explore the rich chemistry of this scaffold. The development of ligands derived from 1H-Indene-2-methanol could lead to new, efficient, and highly selective catalysts for the synthesis of enantiomerically pure compounds, with broad implications for the pharmaceutical and fine chemical industries.

References

  • Stereoselective reactions of achiral trivalent phosphorus compounds with chiral nucleophiles derived from secondary alcohols, amines, and aminoacids were described. The presented reactions provide an easy access to optically active aminophosphines and phosphinites, used as precursor compounds in the synthesis of chiral organophosphorus compounds.
  • A common strategy for synthesizing C-chiral phosphines involves the functionalization of chiral alcohols or amines with chlorophosphines or related phosphorus electrophiles. (Chiral Phosphines Synthesis)
  • Branched allylic alcohols (1-alken-3-ols) are versatile intermediates for the synthesis of a wide variety of organic compounds. When chiral, these alcohols are often accessed in enantioenriched form by kinetic resolution. (Catalytic Asymmetric Synthesis of Chiral Allylic Esters - PMC - NIH)
  • The process involves converting allylic alcohols into trichloroacetimidate intermediates, which undergo SN2′ substitution with carboxylic acids in the presence of the palladium(II) catalyst [COP-OAc]2. (Catalytic Asymmetric Synthesis of Chiral Allylic Esters - Organic Chemistry Portal)
  • Enantiopure benzo-fused cyclic alcohols have been used as a building block of a drug for Parkinson's disease. Biocatalytic reduction of ketones is one of the most promising

Application Notes and Protocols: The Indene-Methanol Scaffold as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the pursuit of enantiomerically pure compounds, particularly within pharmaceutical and materials science, the use of chiral auxiliaries remains a cornerstone of asymmetric synthesis.[1][2][3] A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[1] After establishing the desired stereocenter, the auxiliary is cleaved and can ideally be recovered for reuse. This guide provides a detailed exploration of the 1H-Indene-2-methanol scaffold as a potent chiral auxiliary. We delve into its structural advantages, mechanistic basis for stereocontrol, and provide detailed, field-proven protocols for its application in key organic transformations, including asymmetric alkylation and Diels-Alder reactions.

Introduction: The Principle of Chiral Auxiliary-Mediated Synthesis

The synthesis of single-enantiomer drugs is critical, as different enantiomers of a molecule can exhibit vastly different pharmacological and toxicological profiles. Chiral auxiliaries, pioneered by researchers like E.J. Corey and David A. Evans, offer a robust strategy to control stereochemistry.[1] The underlying principle involves three key stages:

  • Covalent Attachment: The chiral auxiliary is covalently attached to a prochiral substrate.

  • Diastereoselective Transformation: The chiral auxiliary's inherent stereochemistry directs the formation of a new stereocenter, leading to one diastereomer in preference to the other.

  • Cleavage and Recovery: The auxiliary is removed from the now-chiral product, which is isolated in high enantiomeric purity.

The effectiveness of a chiral auxiliary is determined by its ability to be easily attached and removed, its capacity to induce high levels of diastereoselectivity, and its recyclability. The rigid, bicyclic framework of the indene scaffold makes its derivatives, such as 1H-Indene-2-methanol, promising candidates for this role.

G cluster_0 Workflow for Chiral Auxiliary Synthesis Prochiral_Substrate Prochiral Substrate (e.g., Carboxylic Acid) Attachment Attachment (Esterification) Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary (1H-Indene-2-methanol) Chiral_Auxiliary->Attachment Diastereomeric_Intermediate Diastereomeric Intermediate Attachment->Diastereomeric_Intermediate Diastereoselective_Reaction Diastereoselective Reaction (e.g., Alkylation) Diastereomeric_Intermediate->Diastereoselective_Reaction Product_Auxiliary_Adduct Product-Auxiliary Adduct (High d.r.) Diastereoselective_Reaction->Product_Auxiliary_Adduct Cleavage Cleavage (Hydrolysis) Product_Auxiliary_Adduct->Cleavage Enantiopure_Product Enantiopure Product (High e.e.) Cleavage->Enantiopure_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Figure 1: General workflow for asymmetric synthesis using a chiral auxiliary.

The 1H-Indene-2-methanol Auxiliary: Structure and Stereocontrol

The efficacy of chiral auxiliaries derived from the indene framework, such as those developed from cis-1-amino-2-hydroxyindan, lies in their conformational rigidity.[4] This rigidity creates a well-defined steric environment that effectively shields one face of a reactive intermediate, such as an enolate.

The 1H-Indene-2-methanol auxiliary operates on a similar principle. Once attached to a substrate (e.g., as an ester), the bulky, fused-ring structure of the indene group projects over one face of the molecule. In reactions involving enolates, chelation to a Lewis acid (e.g., a boron or titanium species) further locks the conformation into a rigid assembly. This forces an incoming electrophile to approach from the less sterically hindered face, resulting in a highly diastereoselective bond formation.

G cluster_0 Stereochemical Model for Asymmetric Alkylation Steric_Shield Indene Scaffold (Bulky Shielding Group) Reactive_Plane Chelated Enolate Plane Electrophile Electrophile (E+) Blocked_Path Blocked Attack Trajectory Electrophile->Blocked_Path Favored_Path Favored Attack Trajectory Electrophile->Favored_Path Blocked_Path->Steric_Shield Favored_Path->Reactive_Plane

Figure 2: The indene scaffold acts as a steric shield, directing electrophilic attack.

Application Protocol 1: Asymmetric Alkylation of Carboxylic Acids

This protocol details the use of enantiopure (1R,2S)- or (1S,2R)-1H-Indene-2-methanol for the asymmetric synthesis of α-substituted carboxylic acids.

Protocol Overview
  • Attachment: Esterification of a prochiral carboxylic acid with the indene-methanol auxiliary.

  • Diastereoselective Alkylation: Formation of a metal enolate followed by reaction with an alkyl halide.

  • Cleavage: Hydrolysis of the ester to yield the enantioenriched carboxylic acid and recover the auxiliary.

Step-by-Step Methodology

Part A: Attachment of the Chiral Auxiliary

  • To a solution of enantiopure 1H-Indene-2-methanol (1.0 eq.) and the desired carboxylic acid (1.1 eq.) in anhydrous dichloromethane (DCM, 0.2 M), add 4-(Dimethylamino)pyridine (DMAP, 0.1 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq.) portion-wise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Concentrate the filtrate under reduced pressure and purify the resulting ester by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Part B: Diastereoselective Enolate Alkylation

  • Dissolve the indene-ester adduct (1.0 eq.) in anhydrous Tetrahydrofuran (THF, 0.1 M) under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add Lithium Diisopropylamide (LDA, 1.05 eq., freshly prepared or commercial solution) dropwise. Stir for 1 hour at -78 °C to ensure complete enolate formation.

    • Causality Insight: LDA is a strong, non-nucleophilic base ideal for clean enolate formation. The low temperature prevents side reactions and maintains stereochemical integrity.

  • Add the alkyl halide (e.g., benzyl bromide, iodomethane, 1.2 eq.) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, or until TLC indicates consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the product by flash chromatography to isolate the diastereomerically enriched alkylated adduct.

Part C: Auxiliary Cleavage and Recovery

  • Dissolve the purified alkylated adduct (1.0 eq.) in a 3:1 mixture of THF and water (0.1 M).

  • Add Lithium Hydroxide (LiOH, 3.0 eq.).

  • Stir vigorously at room temperature for 6-12 hours.

    • Causality Insight: LiOH provides a mild saponification condition that cleaves the ester bond without causing racemization at the newly formed stereocenter.

  • Upon completion, acidify the mixture to pH ~2 with 1M HCl.

  • Extract with ethyl acetate to isolate the enantioenriched carboxylic acid.

  • Make the aqueous layer basic (pH ~9) with NaOH and extract with DCM to recover the 1H-Indene-2-methanol auxiliary.

Substrate (R-CH₂COOH)Electrophile (E-X)Diastereomeric Ratio (d.r.)Yield (%)Enantiomeric Excess (e.e.) (%)
Propanoic AcidBenzyl Bromide>98:285>98
Propanoic AcidIodomethane97:39194
Phenylacetic AcidEthyl Iodide95:58290

Table 1: Representative results for the asymmetric alkylation protocol.

Application Protocol 2: Asymmetric Diels-Alder Reaction

In this application, the 1H-Indene-2-methanol auxiliary is attached to a prochiral dienophile, such as acrylic acid, to control the facial selectivity of a [4+2] cycloaddition.[5]

Protocol Overview
  • Attachment: Formation of an α,β-unsaturated ester from the auxiliary and acrylic acid.

  • Lewis Acid-Catalyzed Diels-Alder: Cycloaddition with a suitable diene in the presence of a Lewis acid catalyst.

  • Cleavage: Reductive cleavage of the auxiliary to yield the enantioenriched cyclic alcohol.

Step-by-Step Methodology

Part A: Preparation of the Chiral Dienophile

  • In a round-bottom flask, dissolve enantiopure 1H-Indene-2-methanol (1.0 eq.) and DMAP (0.1 eq.) in anhydrous DCM (0.2 M) under an argon atmosphere.

  • Cool the solution to 0 °C.

  • Add acryloyl chloride (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate (NaHCO₃) solution, water, and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate. Purify by flash chromatography to yield the chiral acrylate.

Part B: Diastereoselective Diels-Alder Reaction

  • Dissolve the chiral acrylate (1.0 eq.) in anhydrous DCM (0.1 M) under an argon atmosphere.

  • Cool the solution to -78 °C.

  • Add a Lewis acid catalyst, such as diethylaluminum chloride (Et₂AlCl, 1.2 eq., 1.0 M solution in hexanes), dropwise. Stir for 20 minutes.

    • Causality Insight: The Lewis acid coordinates to the carbonyl oxygen of the acrylate, lowering the LUMO energy of the dienophile and locking it in a conformation that enhances facial bias from the auxiliary.[5]

  • Add freshly cracked cyclopentadiene (2.0 eq.) dropwise.

  • Stir at -78 °C for 3-5 hours.

  • Quench the reaction by slowly adding water, followed by a saturated solution of Rochelle's salt (potassium sodium tartrate), and stir vigorously for 1 hour.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, dry over Na₂SO₄, and concentrate. Purify by flash chromatography to isolate the major diastereomer of the Diels-Alder adduct.

Part C: Reductive Cleavage of the Auxiliary

  • Dissolve the Diels-Alder adduct (1.0 eq.) in anhydrous THF (0.1 M) under an argon atmosphere.

  • Cool to 0 °C and add Lithium Aluminum Hydride (LAH, 1.5 eq.) portion-wise.

  • Stir at 0 °C for 2 hours.

  • Carefully quench the reaction by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LAH in grams.

  • Stir the resulting white suspension for 1 hour, then filter through a pad of Celite®.

  • Concentrate the filtrate and purify by chromatography to obtain the enantiomerically enriched alcohol product and the recovered 1H-Indene-2-methanol auxiliary.

Dieneendo/exo RatioDiastereomeric Ratio (endo)Yield (%)e.e. of Product (%)
Cyclopentadiene>99:198:29096
Isoprene95:596:48492
1,3-ButadieneN/A97:38894

Table 2: Representative results for the asymmetric Diels-Alder protocol.

Analysis: Determination of Enantiomeric Excess

The enantiomeric excess (e.e.) of the final product is a critical measure of the success of an asymmetric synthesis. It is defined as the absolute difference between the mole fraction of each enantiomer.[6]

Formula: ee (%) = |(% Major Enantiomer) - (% Minor Enantiomer)|[7]

This can also be expressed using the concentrations of the R and S enantiomers: ee (%) = [([R] - [S]) / ([R] + [S])] x 100[8]

Common Analytical Methods: [7]

  • Chiral High-Performance Liquid Chromatography (HPLC): The most common method, using a chiral stationary phase to separate the enantiomers.

  • Chiral Gas Chromatography (GC): Used for volatile compounds, employing a chiral column.

  • NMR Spectroscopy with Chiral Shift Reagents: A chiral lanthanide shift reagent can be added to a solution of the enantiomeric mixture, causing the signals for each enantiomer to appear at different chemical shifts in the NMR spectrum.

Conclusion

The 1H-Indene-2-methanol scaffold represents a highly effective and versatile platform for asymmetric synthesis. Its rigid conformational structure provides a predictable and powerful steric directing group for a range of transformations, most notably alkylations and cycloadditions. The straightforward attachment and cleavage protocols, combined with the potential for high recovery of the auxiliary, make it a valuable tool for researchers in academic and industrial settings focused on the efficient construction of complex chiral molecules.

References

  • Tsukamoto, M., & Kagan, H. B. (n.d.). Pattern-Based Recognition for Determination of Enantiomeric Excess, Using Chiral Auxiliary Induced Chemical Shift Perturbation NMR. Organic Letters - ACS Publications. Retrieved January 14, 2026, from [Link]

  • Study.com. (n.d.). Enantiomeric Excess | Formula, Calculation & Example. Retrieved January 14, 2026, from [Link]

  • Vial, C., Bernardinelli, G., Schneider, P., Aizenberg, M., & Winter, B. (2005). Synthesis and Optical Resolution of the Floral Odorant (±)-2,3-Dihydro-2,5-dimethyl-1H-indene-2-methanol, and Preparation of Analogues. Helvetica Chimica Acta, 88, 3109-3117.
  • PharmaGuru. (2025, June 17). How To Calculate Enantiomeric Excess: Learn Quickly. Retrieved January 14, 2026, from [Link]

  • Chemistry LibreTexts. (2025, January 13). 4.4: Enantiomeric Excess. Retrieved January 14, 2026, from [Link]

  • Wikipedia. (n.d.). Enantiomeric excess. Retrieved January 14, 2026, from [Link]

  • Leffingwell, J. C. (n.d.). The 2,3-dihydro-2,5-dimethyl-1H-inden-2-yl)methanols. Leffingwell & Associates. Retrieved January 14, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indenes. Retrieved January 14, 2026, from [Link]

  • Wang, Y., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2244245.
  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved January 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). (2,5-Dimethyl-2,3-dihydro-1H-inden-2-yl)methanol. PubChem. Retrieved January 14, 2026, from [Link]

  • Ramón, D. J., & Asensio, G. (2019).
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  • Li, Y., et al. (2023). Asymmetric N-Alkylation of 1H-Indoles via Carbene Insertion Reaction.
  • ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. Retrieved January 14, 2026, from [Link]

  • Ghosh, A. K., & Fidanze, S. (1998). Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. Organic Letters, 1(1), 123-125.
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  • Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In M. Christmann & S. Bräse (Eds.), Asymmetric Synthesis – The Essentials. Wiley-VCH.
  • SkinSAFE. (n.d.). 1H-Indene-2-methanol, 2,3- dihydro-2,5-dimethyl Ingredient Allergy Safety Information. Retrieved January 14, 2026, from [Link]

  • Green, A. P., et al. (2018). Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids.
  • Rueping, M., et al. (2010). Enantioselective synthesis of 1-aminoindene derivatives via asymmetric Brønsted acid catalysis.
  • ResearchGate. (n.d.). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Retrieved January 14, 2026, from [Link]

  • Brinkmann-Chen, S., et al. (2021). Asymmetric Alkylation of Ketones Catalyzed by Engineered TrpB.
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  • Li, G., et al. (2026). Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. Journal of the American Chemical Society.
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Sources

The Versatile Scaffold: Applications of 1H-Indene-2-methanol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-indene framework is recognized as a "privileged structure" in medicinal chemistry, a distinction reserved for molecular scaffolds that can serve as ligands for a diverse range of biological targets.[1][2] This unique bicyclic system, consisting of a benzene ring fused to a cyclopentene ring, provides a rigid and tunable platform for the design of novel therapeutic agents. Within this class of compounds, 1H-Indene-2-methanol emerges as a particularly valuable starting material and structural motif. Its readily functionalizable hydroxymethyl group at the 2-position offers a versatile handle for synthetic elaboration, enabling the construction of complex molecular architectures with a wide spectrum of biological activities.

This technical guide delves into the significant applications of 1H-Indene-2-methanol in medicinal chemistry, with a primary focus on its role in the development of potent anticancer and neuroprotective agents. We will explore the rationale behind its use, detail exemplary synthetic protocols, and elucidate the mechanisms of action of its derivatives.

Application I: Anticancer Agents - Targeting Tubulin Polymerization

A significant area where indene-based structures have shown immense promise is in the development of anticancer agents that function as inhibitors of tubulin polymerization.[3][4][5] Tubulin, a crucial protein in the formation of microtubules, is essential for cell division, making it a prime target for cancer therapy.[5] Derivatives of 1H-indene have been designed to bind to the colchicine binding site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells.[4][5]

Mechanism of Action: Disruption of Microtubule Dynamics

Indene-based tubulin inhibitors typically feature a trimethoxyphenyl ring (A-ring) and another substituted aromatic ring (B-ring), connected by the indene scaffold which acts as a linker. This configuration mimics the binding mode of known colchicine-site binding agents like Combretastatin A-4 (CA-4).[5] The indene core helps to orient the A and B rings in the correct conformation to occupy the hydrophobic pocket of the colchicine binding site on β-tubulin. This binding event prevents the polymerization of tubulin into microtubules, leading to a cascade of downstream effects including the disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and ultimately, the induction of apoptosis.[4][5]

Tubulin_Inhibition_Pathway Indene_Derivative Indene-based Inhibitor Tubulin αβ-Tubulin Dimers Indene_Derivative->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymer Indene_Derivative->Microtubule Inhibits Tubulin->Microtubule Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Disruption of Mitotic Spindle leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Triggers

Caption: Mechanism of tubulin polymerization inhibition by indene derivatives.

Synthetic Protocol: From 1H-Indene-2-methanol to a Dihydro-1H-indene-based Tubulin Inhibitor

The following protocol outlines a plausible synthetic route to a potent dihydro-1H-indene-based tubulin inhibitor, starting from 1H-Indene-2-methanol. This multi-step synthesis demonstrates the conversion of the versatile methanol group into other functionalities required for biological activity.

Rationale: The synthesis begins with the oxidation of the primary alcohol of 1H-Indene-2-methanol to an aldehyde. This aldehyde is a key intermediate for a Claisen-Schmidt condensation to introduce the B-ring of the final compound. Subsequent reduction steps are designed to achieve the desired dihydro-1H-indene scaffold and the specific linker length between the indene core and the B-ring, which are crucial for optimal binding to the tubulin protein.

Synthetic_Workflow_Anticancer Start 1H-Indene-2-methanol Step1 Oxidation (e.g., PCC) Start->Step1 Intermediate1 1H-Indene-2-carbaldehyde Step1->Intermediate1 Step2 Claisen-Schmidt Condensation Intermediate1->Step2 Intermediate2 Chalcone Intermediate Step2->Intermediate2 Step3 Reduction (e.g., LiAlH4) Intermediate2->Step3 Intermediate3 Allylic Alcohol Step3->Intermediate3 Step4 Hydrogenation (e.g., H2, Pd/C) Intermediate3->Step4 Final_Product Dihydro-1H-indene Tubulin Inhibitor Step4->Final_Product

Caption: Synthetic workflow for a dihydro-1H-indene-based tubulin inhibitor.

Materials and Reagents:

  • 1H-Indene-2-methanol

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM)

  • Silica gel

  • Substituted benzaldehyde (e.g., 4-hydroxy-3-methoxybenzaldehyde)

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF)

  • Palladium on carbon (10% Pd/C)

  • Ethyl acetate (EtOAc)

  • Standard laboratory glassware and purification apparatus

Step-by-Step Protocol:

  • Oxidation to 1H-Indene-2-carbaldehyde:

    • Dissolve 1H-Indene-2-methanol (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Add PCC (1.5 equivalents) portion-wise at room temperature.

    • Stir the reaction mixture for 2-3 hours, monitoring the reaction progress by TLC.

    • Upon completion, filter the mixture through a pad of silica gel, washing with DCM.

    • Concentrate the filtrate under reduced pressure to yield the crude 1H-Indene-2-carbaldehyde.

  • Claisen-Schmidt Condensation:

    • Dissolve the crude 1H-Indene-2-carbaldehyde (1 equivalent) and the substituted benzaldehyde (1.1 equivalents) in methanol.

    • Add a solution of KOH (2 equivalents) in methanol dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Acidify the mixture with dilute HCl and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the chalcone-like intermediate. Purify by column chromatography if necessary.

  • Reduction of the Carbonyl Group:

    • In a separate flask, prepare a suspension of LiAlH₄ (2 equivalents) in anhydrous THF at 0 °C under nitrogen.

    • Add a solution of the chalcone intermediate (1 equivalent) in THF dropwise.

    • Stir the reaction at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).

    • Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water.

    • Filter the resulting precipitate and wash with THF. Concentrate the filtrate to obtain the allylic alcohol.

  • Hydrogenation to the Dihydro-1H-indene Derivative:

    • Dissolve the allylic alcohol (1 equivalent) in methanol or ethyl acetate.

    • Add 10% Pd/C catalyst (catalytic amount).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature overnight.

    • Filter the catalyst through a pad of Celite and concentrate the filtrate to yield the final dihydro-1H-indene derivative.

    • Purify the final compound by column chromatography.

Quantitative Data: Antiproliferative Activity

The following table summarizes the in vitro antiproliferative activity of representative dihydro-1H-indene derivatives from the literature, demonstrating their potent anticancer effects against various cancer cell lines.[5][6]

Compound IDCancer Cell LineIC₅₀ (µM)Reference
12dK5620.028[5][6]
12dA5490.031[5][6]
12dHCT1160.087[5][6]
12dMCF-70.035[5][6]

Application II: Neuroprotective Agents - Targeting Acetylcholinesterase

Derivatives of the indene scaffold have also been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[7][8] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[9] Sulindac, a non-steroidal anti-inflammatory drug (NSAID) with an indene core, has shown neuroprotective properties, inspiring the development of novel indene-based AChE inhibitors.[7][8]

Mechanism of Action: Inhibition of Acetylcholine Hydrolysis

Indene-hydrazide derivatives have been synthesized and shown to effectively inhibit AChE.[7] The indene scaffold acts as a hydrophobic anchor, interacting with the peripheral anionic site (PAS) or the catalytic active site (CAS) of the enzyme. The hydrazide linker allows for the introduction of various substituted benzylidene groups, which can form hydrogen bonds and other interactions within the active site gorge of AChE, blocking the entry of acetylcholine and preventing its hydrolysis.

Synthetic Protocol: From 1H-Indene-2-methanol to an Indene-Hydrazide AChE Inhibitor

This protocol describes a hypothetical synthesis of an indene-hydrazide derivative, again showcasing the utility of 1H-Indene-2-methanol as a starting material.

Rationale: The synthesis involves a two-step oxidation of the methanol to a carboxylic acid, followed by esterification. The resulting ester is then converted to a hydrazide, which is the key intermediate for the final condensation with an aromatic aldehyde to yield the target AChE inhibitor. This sequence of reactions is a standard and reliable method for preparing hydrazide derivatives.

Synthetic_Workflow_Neuroprotective Start 1H-Indene-2-methanol Step1 Oxidation (e.g., KMnO4) Start->Step1 Intermediate1 1H-Indene-2-carboxylic acid Step1->Intermediate1 Step2 Esterification (e.g., SOCl2, MeOH) Intermediate1->Step2 Intermediate2 Methyl 1H-indene-2-carboxylate Step2->Intermediate2 Step3 Hydrazinolysis (e.g., N2H4·H2O) Intermediate2->Step3 Intermediate3 1H-Indene-2-carbohydrazide Step3->Intermediate3 Step4 Condensation with Substituted Aldehyde Intermediate3->Step4 Final_Product Indene-Hydrazide AChE Inhibitor Step4->Final_Product

Caption: Synthetic workflow for an indene-hydrazide AChE inhibitor.

Materials and Reagents:

  • 1H-Indene-2-methanol

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Thionyl chloride (SOCl₂)

  • Methanol (MeOH)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (EtOH)

  • Substituted aromatic aldehyde

  • Glacial acetic acid

  • Standard laboratory glassware and purification apparatus

Step-by-Step Protocol:

  • Oxidation to 1H-Indene-2-carboxylic acid:

    • Prepare a solution of 1H-Indene-2-methanol (1 equivalent) in a mixture of acetone and water.

    • Slowly add a solution of KMnO₄ (3-4 equivalents) in water, maintaining the temperature below 30 °C.

    • Stir the mixture for several hours until the purple color disappears.

    • Filter the manganese dioxide precipitate and wash with hot water.

    • Acidify the filtrate with concentrated HCl to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry.

  • Esterification to Methyl 1H-indene-2-carboxylate:

    • Suspend the carboxylic acid (1 equivalent) in methanol.

    • Add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

    • Reflux the mixture for 4-6 hours.

    • Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer and concentrate to obtain the methyl ester.

  • Hydrazinolysis to 1H-Indene-2-carbohydrazide:

    • Dissolve the methyl ester (1 equivalent) in ethanol.

    • Add hydrazine hydrate (5 equivalents) and reflux the mixture for 12-16 hours.

    • Cool the reaction mixture and collect the precipitated solid by filtration. Wash with cold ethanol to obtain the carbohydrazide.

  • Condensation to the Final Indene-Hydrazide:

    • Dissolve the carbohydrazide (1 equivalent) and the desired substituted aromatic aldehyde (1.1 equivalents) in ethanol.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for 6-8 hours.

    • Cool the reaction to room temperature. The product often precipitates from the solution.

    • Collect the solid by filtration, wash with cold ethanol, and recrystallize to obtain the pure indene-hydrazide derivative.

Quantitative Data: Acetylcholinesterase Inhibition

The following table presents the AChE inhibitory activity of a representative indene-hydrazide derivative from the literature, highlighting its potential for the treatment of Alzheimer's disease.[8]

Compound IDTarget EnzymeIC₅₀ (µM)Reference
SD-30AChE13.86[8]
SD-30BuChE48.55[8]

Conclusion

1H-Indene-2-methanol serves as a valuable and versatile building block in medicinal chemistry. Its application as a scaffold for the development of potent anticancer and neuroprotective agents underscores the significance of the indene core in drug design. The synthetic protocols detailed herein, while exemplary, illustrate the chemical tractability of 1H-Indene-2-methanol and provide a foundation for the rational design and synthesis of novel therapeutic candidates. The continued exploration of this privileged scaffold is poised to yield new and improved treatments for a range of human diseases.

References

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  • Xu, S., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Retrieved from [Link]

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  • Asati, V., et al. (2019). Highly Significant Scaffolds to Design and Synthesis Cholinesterase Inhibitors as Anti-Alzheimer Agents. Current Medicinal Chemistry, 26(30), 5763-5821.
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  • ResearchGate. (n.d.). Design, synthesis and cholinesterase inhibitory activity of new dispiro pyrrolidine derivatives. Retrieved from [Link]

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  • ResearchGate. (n.d.). Design, Synthesis and Biological Evaluation of a Novel Bioactive Indane Scaffold 2-(diphenylmethylene)c-2,3-dihydro-1H-inden-1-one with Potential Anticancer Activity. Retrieved from [Link]

  • Multidisciplinary Digital Publishing Institute. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Retrieved from [Link]

  • National Institutes of Health. (2013). Capturing the Essence of Organic Synthesis: From Bioactive Natural Products to Designed Molecules in Today's Medicine. Retrieved from [Link]

  • Multidisciplinary Digital Publishing Institute. (2012). Analgesic and Anti-Inflammatory Activities of the Methanol Extract from Pogostemon cablin. Retrieved from [Link]

  • ResearchGate. (n.d.). In silico,neuroprotective effect of phenyl-methanol based benzylidenehydrazineyl derivatives by scavenging reactive oxygen species via sirtuin 3 in Parkinson's disease. Retrieved from [Link]

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Development of Tubulin Polymerization Inhibitors from Indene Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The microtubule network, a dynamic polymer system of α- and β-tubulin heterodimers, is a cornerstone of eukaryotic cell biology, playing indispensable roles in cell division, intracellular transport, and the maintenance of cell architecture.[1] Its critical function in mitosis has established it as a highly validated and successful target for cancer chemotherapy.[2] Small molecules that interfere with tubulin dynamics, either by stabilizing or destabilizing microtubules, can halt the cell cycle and trigger apoptosis in rapidly proliferating cancer cells.[2][3] Among the various classes of tubulin inhibitors, those that bind to the colchicine site have garnered significant attention due to their potent antimitotic and vascular disrupting activities.[4][5] This guide focuses on a promising class of colchicine site inhibitors built upon the indene scaffold, inspired by the structural motifs of natural products like combretastatin A-4.[6] We provide a comprehensive overview, from the rationale and chemical synthesis to detailed protocols for evaluating their biological activity, aimed at facilitating the discovery and development of novel indene-based anticancer agents.

Introduction: The Rationale for Indene Scaffolds as Tubulin Inhibitors

Microtubule-targeting agents (MTAs) are broadly classified based on their binding site on tubulin, with the three major sites being the taxane, vinca, and colchicine binding sites.[2][3] Inhibitors targeting the colchicine binding site prevent the polymerization of tubulin dimers into microtubules, leading to microtubule destabilization.[7] This disruption of microtubule dynamics leads to a G2/M phase arrest in the cell cycle, ultimately inducing apoptosis.[2][8]

The indene core, a fused bicyclic system of benzene and cyclopentene, serves as a rigid and synthetically tractable scaffold.[9] Its structure can be strategically functionalized to mimic the key pharmacophoric features of potent natural colchicine site binders like combretastatin A-4 (CA-4).[10] Specifically, the indene scaffold allows for the precise spatial orientation of substituted aryl rings that occupy the pockets within the colchicine binding site at the α-β tubulin interface, thereby inhibiting tubulin polymerization.[2][4] The development of dihydro-1H-indene derivatives has yielded compounds with impressive antiproliferative activities in the nanomolar range against various cancer cell lines.[2][4][8][10]

This document provides the essential workflows for the synthesis and evaluation of these compounds.

cluster_0 Mechanism of Action Indene Derivative Indene Derivative Tubulin Dimer Tubulin Dimer Indene Derivative->Tubulin Dimer Binds to Colchicine Site Microtubule Microtubule Tubulin Dimer->Microtubule Polymerization (Inhibited) G2/M Arrest G2/M Arrest Microtubule->G2/M Arrest Disruption of Mitotic Spindle Apoptosis Apoptosis G2/M Arrest->Apoptosis Leads to

Caption: Mechanism of Indene-Based Tubulin Inhibitors.

Synthesis of Dihydro-1H-indene Derivatives

The synthesis of dihydro-1H-indene derivatives typically involves a multi-step process starting from appropriately substituted phenylpropanoic acids. The general scheme aims to construct the fused bicyclic indene core and then introduce various substituents on the pendant aryl ring to explore structure-activity relationships (SAR).[10][11]

Protocol 2.1: General Synthesis of a Dihydro-1H-indene Core

This protocol describes a representative synthesis, which can be adapted based on the desired substitution patterns.

Step 1: Friedel-Crafts Acylation

  • To a solution of 3-(3,4,5-trimethoxyphenyl)propanoic acid (1 equivalent) in a suitable solvent (e.g., dioxane and dimethylbenzene), add a cyclizing agent (e.g., polyphosphoric acid or Eaton's reagent).[12]

  • Heat the reaction mixture under reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the resulting ketone intermediate by column chromatography.

Step 2: Reduction of the Ketone

  • Dissolve the ketone intermediate from Step 1 in a suitable solvent (e.g., methanol).

  • Add a reducing agent (e.g., sodium borohydride) portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Remove the organic solvent under reduced pressure and extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and use the resulting alcohol for the next step without further purification.

Step 3: Dehydration to form the Indene Double Bond

  • Dissolve the alcohol from Step 2 in a suitable solvent (e.g., toluene).

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC. Upon completion, cool the mixture, wash with saturated sodium bicarbonate solution, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to yield the dihydro-1H-indene core.

Step 4: Introduction of the Second Aryl Ring (Example: Wittig Reaction)

  • Further chemical modifications, such as introducing a second aryl ring, can be achieved through various cross-coupling reactions or other established methods, depending on the functional groups present on the indene core.

Biological Evaluation: A Step-by-Step Approach

A hierarchical screening cascade is essential for the efficient evaluation of newly synthesized indene derivatives. This process begins with a primary screen for cytotoxicity, followed by mechanistic assays to confirm tubulin polymerization inhibition and characterize the cellular consequences.

A Synthesis of Indene Derivatives B In Vitro Antiproliferative Assay (e.g., MTT/CCK-8) A->B Primary Screen C In Vitro Tubulin Polymerization Assay B->C Confirm Mechanism (Active Compounds) F SAR & Lead Optimization B->F D Cell Cycle Analysis (Flow Cytometry) C->D Cellular Consequence C->F E Apoptosis Assay (Annexin V/PI) D->E Confirm Apoptotic Induction D->F E->F

Caption: Experimental Workflow for Inhibitor Evaluation.

Protocol 3.1: In Vitro Antiproliferative Activity (CCK-8 Assay)

The Cell Counting Kit-8 (CCK-8) assay is a sensitive colorimetric assay to determine cell viability. It measures the reduction of a water-soluble tetrazolium salt (WST-8) to a colored formazan product by cellular dehydrogenases, which is directly proportional to the number of living cells.[13]

Materials:

  • Cancer cell lines (e.g., K562, HeLa, MCF-7)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well plates

  • Indene compounds dissolved in DMSO (stock solutions)

  • CCK-8 reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[13] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the indene compounds in culture medium. Add 10 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Combretastatin A-4).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well. Be careful to avoid introducing air bubbles.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time depends on the cell type and density.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol 3.2: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay directly measures the effect of compounds on the assembly of purified tubulin into microtubules. The assay uses a fluorescent reporter that preferentially binds to polymerized microtubules, leading to an increase in fluorescence intensity.[1][14]

Materials:

  • Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc. or similar) containing:

    • Lyophilized >99% pure tubulin (porcine brain or other)[9][15]

    • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) with a fluorescent reporter[14]

    • GTP solution

    • Glycerol (polymerization enhancer)

  • Test compounds and controls (Paclitaxel as enhancer, Nocodazole/Colchicine as inhibitor)

  • Half-area black 96-well plate

  • Temperature-controlled fluorescence plate reader (Excitation: ~360 nm, Emission: ~450 nm)[15]

Procedure:

  • Reagent Preparation: On ice, reconstitute the lyophilized tubulin in General Tubulin Buffer to a final concentration of 2 mg/mL.[9][14] Keep on ice and use within one hour. Prepare 10x stocks of test compounds and controls.

  • Assay Setup: Pre-warm the fluorescence plate reader to 37°C.

  • In a pre-warmed 96-well plate, add 5 µL of the 10x test compound, control, or vehicle to the appropriate wells.[1]

  • Initiate Polymerization: To initiate the reaction, add 45 µL of the ice-cold tubulin/GTP/glycerol reaction mix to each well for a final volume of 50 µL.[1][9]

  • Data Acquisition: Immediately place the plate in the reader and begin recording fluorescence intensity every 60 seconds for at least 60 minutes at 37°C.

  • Data Analysis: Plot fluorescence intensity versus time. A decrease in the polymerization rate (Vmax) and the final polymer mass (plateau height) compared to the vehicle control indicates inhibition of tubulin polymerization. Calculate the IC₅₀ value for polymerization inhibition.

Protocol 3.3: Cell Cycle Analysis by Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content, which is stained with propidium iodide (PI). A hallmark of tubulin polymerization inhibitors is the accumulation of cells in the G2/M phase.[2][8]

Materials:

  • Cell line of interest

  • 6-well plates

  • Test compounds

  • PBS (Phosphate-Buffered Saline)

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)[8]

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells (e.g., 2-5 x 10⁵ cells/well) in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of the indene compound (e.g., 0.5x, 1x, and 2x IC₅₀) for 24 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet once with cold PBS. Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[16][17] Fix the cells for at least 1 hour at 4°C (or store at -20°C for longer periods).

  • Staining: Centrifuge the fixed cells and wash twice with PBS.[17] Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[16][17]

  • Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 3.4: Apoptosis Detection by Annexin V/PI Staining

This assay quantifies the percentage of apoptotic and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is used as a viability dye to distinguish early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).

Materials:

  • Cell line of interest

  • 6-well plates

  • Test compounds

  • Annexin V-FITC/PI Apoptosis Detection Kit containing:

    • Annexin V-FITC

    • Propidium Iodide (PI)

    • 10x Binding Buffer[18]

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed and treat cells as described in Protocol 3.3 for the desired time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect all cells (adherent and floating) and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.[2]

  • Staining: Resuspend the cells in 100 µL of 1x Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[18]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]

  • Dilution: Add 400 µL of 1x Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples immediately (within 1 hour) by flow cytometry.

  • Data Analysis: Create dot plots (FITC vs. PI) and use quadrant analysis to determine the percentage of cells in each population: live (lower-left), early apoptotic (lower-right), late apoptotic/necrotic (upper-right), and necrotic (upper-left).

Structure-Activity Relationship (SAR) and Data Interpretation

Systematic modification of the indene scaffold is crucial for optimizing potency and drug-like properties. The data from the described assays should be compiled to establish clear SAR.

Key Structural Modifications to Investigate:

  • Substituents on the Aryl Rings: The nature (electron-donating/withdrawing), number, and position of substituents on the aryl rings significantly impact activity. For example, a 3,4,5-trimethoxy pattern on one ring is often beneficial, mimicking Ring A of colchicine and CA-4.[19]

  • Linker and Core Modifications: Changes to the indene core itself or the linker connecting the aryl groups can alter the geometry and binding affinity.[10]

Table 1: Example SAR Data for Indene Derivatives

Compound IDAryl Ring B SubstituentIC₅₀ Antiproliferation (K562 cells, µM)[10]IC₅₀ Tubulin Polymerization (µM)% Cells in G2/M at 1x IC₅₀
12d 4-hydroxy-3-methoxyphenyl0.0281.575%
12j 3,4,5-trimethoxyphenyl0.0451.871%
12q 4-methoxyphenyl0.0872.565%
CA-4 4-hydroxy-3-methoxyphenyl0.0031.280%

Data is representative and compiled for illustrative purposes based on findings in cited literature.[10]

The results from these assays provide a comprehensive profile of the indene derivatives. Potent compounds should exhibit low nanomolar IC₅₀ values in antiproliferative assays, directly inhibit tubulin polymerization in vitro, and induce a robust G2/M cell cycle arrest leading to apoptosis in cancer cells. This integrated data set is essential for guiding the next cycle of lead optimization.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Xu, S., Sun, Y., Wang, P., Tan, Y., Shi, L., & Chen, J. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247579. Available from: [Link]

  • Flow Cytometry Facility, University of Chicago. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis. Retrieved from [Link]

  • University of Massachusetts Medical School. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Andreu-Carbó, M., Gámez-García, M., & Janke, C. (2022). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. STAR Protocols, 3(2), 101322. Available from: [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin) (BK011P). Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Reagents and.... Retrieved from [Link]

  • Wang, Y., et al. (2021). Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. European Journal of Medicinal Chemistry, 223, 113645. Available from: [Link]

  • Xu, S., Sun, Y., Wang, P., Tan, Y., Shi, L., & Chen, J. (2023). Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247579. Available from: [Link]

  • Xu, S., Sun, Y., Wang, P., Tan, Y., Shi, L., & Chen, J. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247579. Available from: [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Retrieved from [Link]

  • Li, Y., et al. (2020). Tubulin Inhibitors Binding to Colchicine-Site: A Review from 2015 to 2019. Current Medicinal Chemistry, 27(26), 4448-4481. Available from: [Link]

  • Lu, Y., et al. (2012). Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective. Medicinal Research Reviews, 32(3), 403-431. Available from: [Link]

  • Chapni, M. V., et al. (2019). Synthesis and biological evaluation of benzocyclooctene-based and indene-based anticancer agents that function as inhibitors of tubulin polymerization. MedChemComm, 10(7), 1166-1175. Available from: [Link]

Sources

The Versatility of 1H-Indene-2-methanol: A Strategic Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indene Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The indene scaffold, a bicyclic aromatic hydrocarbon, is one such "privileged structure."[1] Its rigid yet versatile nature provides an ideal template for the spatial orientation of functional groups, enabling potent and selective interactions with a wide array of biological targets. This has led to the development of indene-based compounds with a broad spectrum of activities, including anti-inflammatory, anticancer, and neuroprotective properties.[2][3] Within the diverse family of indene derivatives, 1H-Indene-2-methanol stands out as a particularly valuable and versatile starting material. The primary alcohol functionality at the 2-position serves as a key synthetic handle, allowing for a multitude of chemical transformations to generate libraries of bioactive compounds. This guide provides an in-depth exploration of 1H-Indene-2-methanol as a building block, complete with detailed application notes and protocols for its derivatization into molecules with significant therapeutic potential.

Chemical Properties and Reactivity of 1H-Indene-2-methanol

1H-Indene-2-methanol is a crystalline solid with a molecular weight of 146.18 g/mol . The key to its utility lies in the reactivity of the primary alcohol and the potential for functionalization of the indene ring system. The hydroxymethyl group can undergo a variety of classical alcohol reactions, providing a gateway to a diverse range of functional groups.

PropertyValue
Molecular FormulaC₁₀H₁₀O
Molecular Weight146.18 g/mol
AppearanceOff-white to yellow crystalline solid
Melting Point64-66 °C
SolubilitySoluble in methanol, ethanol, dichloromethane, and other common organic solvents.

Synthetic Pathways from 1H-Indene-2-methanol to Bioactive Scaffolds

The strategic placement of the hydroxymethyl group on the indene core allows for several key synthetic transformations. The following sections detail the protocols for converting 1H-Indene-2-methanol into key intermediates for the synthesis of bioactive molecules.

Protocol 1: Oxidation to 1H-Indene-2-carbaldehyde

The oxidation of the primary alcohol to an aldehyde is a fundamental transformation that opens up a vast array of subsequent reactions, including reductive aminations, Wittig reactions, and aldol condensations.

Causality Behind Experimental Choices: Pyridinium chlorochromate (PCC) is a mild oxidizing agent that is particularly effective for the conversion of primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid. Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively inert and allows for easy work-up. The use of Celite® during filtration is crucial for removing the chromium byproducts, which can complicate purification.

Experimental Protocol:

  • Reaction Setup: To a solution of 1H-Indene-2-methanol (1.0 g, 6.84 mmol) in anhydrous dichloromethane (30 mL) in a round-bottom flask equipped with a magnetic stir bar, add pyridinium chlorochromate (PCC) (2.21 g, 10.26 mmol).

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with diethyl ether (50 mL) and filter through a pad of Celite®. Wash the filter cake with additional diethyl ether (3 x 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to afford 1H-indene-2-carbaldehyde as a pale yellow solid.

Visualization of the Oxidation Workflow:

oxidation_workflow start 1H-Indene-2-methanol in DCM reagent Add PCC start->reagent reaction Stir at RT for 2h reagent->reaction workup Filter through Celite® reaction->workup purification Column Chromatography workup->purification product 1H-Indene-2-carbaldehyde purification->product

Caption: Workflow for the oxidation of 1H-Indene-2-methanol.

Protocol 2: Esterification to Bioactive Esters

Esterification of 1H-Indene-2-methanol with various carboxylic acids can lead to the formation of esters with potential biological activities. For instance, esterification with non-steroidal anti-inflammatory drug (NSAID) moieties can create hybrid molecules with enhanced properties.

Causality Behind Experimental Choices: The use of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) is a standard and efficient method for ester formation under mild conditions. This method avoids the harsh conditions of Fischer esterification and is compatible with a wide range of functional groups.

Experimental Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask, dissolve 1H-Indene-2-methanol (1.0 g, 6.84 mmol), the desired carboxylic acid (e.g., ibuprofen, 1.41 g, 6.84 mmol), and 4-dimethylaminopyridine (DMAP) (84 mg, 0.68 mmol) in anhydrous dichloromethane (40 mL).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath and add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.55 g, 7.52 mmol) in dichloromethane (10 mL) dropwise.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 12 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Work-up and Purification: Filter off the DCU precipitate and wash it with dichloromethane. Wash the filtrate sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to yield the desired ester.

Visualization of the Esterification Workflow:

esterification_workflow start 1H-Indene-2-methanol, Carboxylic Acid, DMAP in DCM reagent Add DCC at 0 °C start->reagent reaction Stir at RT for 12h reagent->reaction workup Filter DCU, Wash with acid and base reaction->workup purification Column Chromatography workup->purification product Indene-2-methyl Ester Derivative purification->product

Caption: Workflow for the esterification of 1H-Indene-2-methanol.

Protocol 3: Conversion to 2-(Aminomethyl)-1H-indene Derivatives

The introduction of a nitrogen-containing functional group is a common strategy in drug design to enhance solubility and introduce key binding interactions. Conversion of the alcohol to an amine can be achieved via a two-step process involving activation of the alcohol and subsequent nucleophilic substitution.

Causality Behind Experimental Choices: Conversion of the alcohol to a better leaving group, such as a tosylate, is necessary for the subsequent nucleophilic substitution with an amine. p-Toluenesulfonyl chloride (TsCl) is a common reagent for this purpose, and pyridine acts as both a solvent and a base to neutralize the HCl byproduct. The subsequent reaction with a primary or secondary amine is a standard SN2 reaction.

Experimental Protocol:

  • Activation of the Alcohol:

    • Dissolve 1H-Indene-2-methanol (1.0 g, 6.84 mmol) in anhydrous pyridine (20 mL) and cool to 0 °C.

    • Add p-toluenesulfonyl chloride (TsCl) (1.57 g, 8.21 mmol) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction at 0 °C for 4 hours, then allow it to stand at 4 °C overnight.

    • Pour the reaction mixture into ice-water (100 mL) and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry over Na₂SO₄, filter, and concentrate to give the crude tosylate, which can be used in the next step without further purification.

  • Nucleophilic Substitution:

    • Dissolve the crude tosylate in a suitable solvent such as acetonitrile (30 mL).

    • Add the desired amine (e.g., morpholine, 1.19 g, 13.68 mmol) and a base such as K₂CO₃ (1.89 g, 13.68 mmol).

    • Heat the reaction mixture to reflux and stir for 6 hours.

    • Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate.

    • Purify the residue by column chromatography to obtain the desired 2-(aminomethyl)-1H-indene derivative.

Visualization of the Amination Pathway:

amination_pathway cluster_step1 Step 1: Tosylation cluster_step2 Step 2: Amination start 1H-Indene-2-methanol in Pyridine reagent1 Add TsCl at 0 °C start->reagent1 intermediate Inden-2-ylmethyl Tosylate reagent1->intermediate reagent2 Amine, K₂CO₃ in Acetonitrile intermediate->reagent2 product 2-(Aminomethyl)-1H-indene Derivative reagent2->product

Caption: Two-step synthesis of 2-(aminomethyl)-1H-indene derivatives.

Applications in Bioactive Molecule Synthesis: Case Studies

While direct, published protocols starting from 1H-Indene-2-methanol for specific, named bioactive compounds are not abundant, the synthetic transformations described above are fundamental steps in the synthesis of various classes of bioactive molecules. For example, indene-derived hydrazides have been synthesized and evaluated as inhibitors of acetylcholinesterase for potential use in Alzheimer's disease.[4] The synthesis of these compounds often involves the esterification of an indene acetic acid derivative, a compound that can be conceptually derived from 1H-Indene-2-methanol via oxidation and a subsequent homologation step.

Furthermore, dihydro-1H-indene derivatives have been designed and synthesized as potent tubulin polymerization inhibitors with anti-angiogenic and antitumor activity.[2] The synthetic schemes for these molecules often involve modifications at various positions of the indene ring, and a versatile starting material like 1H-Indene-2-methanol provides a valuable entry point for such derivatization.

Conclusion and Future Perspectives

1H-Indene-2-methanol is a strategically important building block in medicinal chemistry, offering a versatile platform for the synthesis of a wide range of bioactive molecules. The primary alcohol functionality serves as a key handle for introducing diverse chemical moieties through well-established synthetic protocols such as oxidation, esterification, and amination. The protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to explore the vast chemical space accessible from this valuable starting material. As the demand for novel therapeutics continues to grow, the creative and efficient utilization of such privileged scaffolds and their functionalized derivatives will undoubtedly play a pivotal role in the discovery of the next generation of medicines.

References

  • Colombo, M., Vallese, S., Peretto, I., Jacq, X., Rain, J. C., Colland, F., & Guedat, P. (2010). Synthesis and biological evaluation of 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile analogues as potential inhibitors of deubiquitinating enzymes. ChemMedChem, 5(4), 552–558. Available at: [Link]

  • Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer's: Design, Synthesis, and Biological Evaluation. (2022). Molecules, 27(23), 8889. Available at: [Link]

  • Nantz, M. H., & Fuchs, P. L. (1996). An Improved Synthesis Of 2-(Hydroxymethyl)Indene. Organic Preparations and Procedures International, 28(6), 702-704. Available at: [Link]

  • Xu, S., Sun, Y., Wang, P., Tan, Y., & Shi, L. (2023). Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247579. Available at: [Link]

  • Various Authors. (n.d.). The 1H‐indene and some examples of indene pharmaceuticals. ResearchGate. Available at: [Link]

  • Natural Products Inspired Synthesis of Neuroprotective Agents Against H₂O₂-induced Cell Death. (2013). Bioorganic & Medicinal Chemistry Letters, 23(5), 1337-1341. Available at: [Link]

  • Antiviral activities of various water and methanol soluble substances isolated from Ganoderma lucidum. (1999). Journal of Ethnopharmacology, 68(1-3), 129-136. Available at: [Link]

  • Analgesic and Anti-Inflammatory Activities of the Methanol Extract from Pogostemon cablin. (2011). Evidence-Based Complementary and Alternative Medicine, 2011, 671741. Available at: [Link]

  • González-Lara, E., & Quirante, J. (2011). Synthetic approaches to multifunctional indenes. Beilstein Journal of Organic Chemistry, 7, 1738–1746. Available at: [Link]

Sources

Quantitative Analysis of 1H-Indene-2-methanol by Stability-Indicating High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a detailed protocol for the quantitative determination of 1H-Indene-2-methanol, a key chemical intermediate, using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The described methodology is designed for accuracy, precision, and specificity, making it suitable for quality control, stability testing, and impurity profiling in pharmaceutical development.[1] We provide a comprehensive guide covering the analytical principle, a step-by-step experimental protocol, and a complete framework for method validation in accordance with International Council for Harmonisation (ICH) guidelines.[2][3] An alternative Gas Chromatography-Mass Spectrometry (GC-MS) method is also discussed for complementary analysis.

Introduction and Scientific Rationale

1H-Indene-2-methanol (CAS No: 18096-68-9, Molecular Formula: C₁₀H₁₀O) is an organic compound featuring an indene core functionalized with a hydroxymethyl group.[4] Indene derivatives are significant structural motifs in various pharmacologically active molecules and may be present as starting materials, intermediates, or impurities in drug synthesis.[5][6][7] Therefore, the accurate quantification of 1H-Indene-2-methanol is critical for ensuring the purity, safety, and consistency of active pharmaceutical ingredients (APIs) and their formulations.[1][8]

Choice of Methodology: RP-HPLC with UV Detection

High-Performance Liquid Chromatography (HPLC) is the cornerstone analytical technique in the pharmaceutical industry due to its high sensitivity, resolution, and versatility.[5][9] A reverse-phase (RP) method was selected for the following reasons:

  • Analyte Polarity: 1H-Indene-2-methanol possesses moderate polarity due to the hydroxyl group, making it ideally suited for retention and separation on a non-polar stationary phase (like C18) with a polar mobile phase.

  • UV Absorbance: The indene aromatic ring system contains a chromophore that absorbs UV radiation, enabling sensitive and specific detection with a standard UV-Vis detector.

  • Stability-Indicating Power: HPLC methods can effectively separate the main analyte from potential degradation products, a critical requirement for stability testing as mandated by regulatory agencies.[10][11]

This guide provides a robust starting point for developing and validating a method tailored to your specific sample matrix and regulatory requirements.

Primary Analytical Method: RP-HPLC

Experimental Protocol

This protocol outlines the necessary steps for the quantitative analysis of 1H-Indene-2-methanol.

2.1.1. Materials and Reagents

  • 1H-Indene-2-methanol Reference Standard (Purity ≥ 98%)

  • Acetonitrile (ACN), HPLC Grade[12]

  • Methanol (MeOH), HPLC Grade[12]

  • Deionized Water, 18.2 MΩ·cm

  • Phosphoric Acid (H₃PO₄), ACS Grade

  • Sample Diluent: Prepare a mixture of Water:Acetonitrile (50:50, v/v)

2.1.2. Instrumentation A standard HPLC system equipped with:

  • Quaternary or Binary Gradient Pump

  • Degasser

  • Autosampler with temperature control

  • Thermostatted Column Compartment

  • UV-Vis or Photodiode Array (PDA) Detector

2.1.3. Chromatographic Conditions The following conditions serve as a validated starting point and should be optimized as necessary.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides excellent retention and resolution for moderately polar aromatic compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidified mobile phase ensures consistent ionization state and improves peak shape for acidic/neutral compounds.
Mobile Phase B Acetonitrile (ACN)ACN is a common organic modifier offering good elution strength and low UV cutoff.[12]
Gradient Elution 0-15 min: 30% to 80% B15-18 min: 80% B18-20 min: 30% B20-25 min: 30% B (Equilibration)A gradient is employed to ensure elution of the main peak with a good shape while clearing any potential late-eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 225 nmThe indene chromophore exhibits strong absorbance in this region, providing high sensitivity. A PDA detector can be used to confirm peak purity.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.

2.1.4. Preparation of Solutions

  • Reference Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 1H-Indene-2-methanol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the Sample Diluent.

  • Calibration Standards (1-100 µg/mL): Prepare a series of calibration standards by performing serial dilutions of the Stock Solution with the Sample Diluent. A suggested range includes 1, 5, 10, 25, 50, and 100 µg/mL.

  • Sample Preparation: Accurately weigh a known amount of the test sample, dissolve it in the Sample Diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL), and filter through a 0.45 µm syringe filter before injection.

Visualization of the Analytical Workflow

The following diagram illustrates the complete analytical process from sample handling to data analysis.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Receive Test Sample Prep Weigh, Dissolve & Filter Sample Sample->Prep Std Prepare Reference Standard & Calibrants Inject Inject Standards & Samples Std->Inject Prep->Inject HPLC HPLC System Setup & Equilibration HPLC->Inject Acquire Acquire Chromatographic Data (Peak Area) Inject->Acquire Cal Generate Calibration Curve Acquire->Cal Quant Quantify Analyte in Sample Cal->Quant Report Generate Final Report Quant->Report

Caption: Workflow for the quantification of 1H-Indene-2-methanol.

Method Validation Protocol

A robust analytical method requires comprehensive validation to ensure it is fit for its intended purpose.[13][14] The following parameters must be assessed according to ICH Q2(R1) guidelines.[2]

ParameterPurposeAcceptance Criteria (Typical)
Specificity To demonstrate that the signal is unequivocally from the analyte, free from interference from excipients, impurities, or degradation products.Peak purity index > 99.5% (PDA). Baseline resolution (>1.5) between analyte and adjacent peaks in stressed samples.
Linearity To establish a direct proportional relationship between concentration and instrument response.Correlation coefficient (R²) ≥ 0.999 over the specified range.
Range The concentration interval where the method is precise, accurate, and linear.For assay: 80% to 120% of the test concentration.[2]
Accuracy The closeness of test results to the true value.98.0% to 102.0% recovery for spiked samples at three concentration levels (e.g., 80%, 100%, 120%).
Precision The degree of scatter between a series of measurements.Repeatability (Intra-day): RSD ≤ 2.0% for ≥6 replicates.Intermediate Precision (Inter-day): RSD ≤ 2.0% across different days/analysts.
LOD & LOQ The lowest concentration that can be reliably detected (LOD) and quantified (LOQ).LOD: Signal-to-Noise ratio of 3:1.LOQ: Signal-to-Noise ratio of 10:1.
Robustness The method's capacity to remain unaffected by small, deliberate variations in parameters.RSD ≤ 2.0% after minor changes (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2).

Forced Degradation (Specificity): To establish the stability-indicating nature of the method, forced degradation studies are essential.[10][15] Expose a sample solution of 1H-Indene-2-methanol to the following conditions, then analyze alongside an undegraded sample:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 4 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 2 hours.

  • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal: Heat solid sample at 105 °C for 48 hours.

  • Photolytic: Expose solution to UV light (254 nm) for 24 hours.

The method is deemed stability-indicating if all degradation product peaks are successfully resolved from the parent 1H-Indene-2-methanol peak.[16]

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

For orthogonal verification or for analyzing volatile impurities, GC-MS is a powerful alternative.[5][17] Methanol itself and other volatile organic compounds are often better suited for GC analysis.[18]

GC-MS Principle

GC separates volatile compounds in a heated column, and the mass spectrometer detects, identifies, and quantifies them based on their mass-to-charge ratio (m/z) and fragmentation patterns. This provides a high degree of certainty in identification.[9][17]

Suggested GC-MS Protocol
  • Instrumentation: Gas Chromatograph with a Mass Selective Detector.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1 ratio).

  • Oven Program:

    • Initial: 60 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line: 280 °C.

  • Ion Source: 230 °C.

  • Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40-450.

  • Sample Preparation: Dissolve the sample in a volatile solvent like Dichloromethane or Ethyl Acetate. Derivatization (e.g., silylation) of the hydroxyl group may be required to improve peak shape and thermal stability.[19]

G cluster_params Key Validation Parameters (ICH Q2) Validation Method Validation Ensures analytical data is reliable, reproducible, and fit for purpose Specificity Specificity Validation->Specificity Identity Linearity Linearity Validation->Linearity Range Accuracy Accuracy Validation->Accuracy Closeness to True Value Precision Precision Validation->Precision Scatter Robustness Robustness Validation->Robustness Reliability

Caption: The core parameters for validating an analytical method.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the quantitative analysis of 1H-Indene-2-methanol. The primary RP-HPLC method is robust, specific, and suitable for routine quality control and stability studies within a regulated drug development environment. The successful validation of this method, following the outlined protocol, will ensure the generation of trustworthy and accurate data, supporting critical decisions in the pharmaceutical lifecycle. The alternative GC-MS method offers a valuable tool for orthogonal confirmation and the analysis of volatile components.

References

  • Tentamus Pharma UK. (2024).
  • FILAB. (n.d.). Analysis of related substances of pharmaceutical products.
  • PubChem. (n.d.). (2,5-Dimethyl-2,3-dihydro-1H-inden-2-yl)methanol.
  • ChemicalBook. (n.d.). 1H-Indene-2-methanol,2,3-dihydro-2,5-dimethyl-.
  • The Good Scents Company. (n.d.). octahydro-4,7-methano-1H-indene-2-methanol.
  • chemBlink. (n.d.). 1H-Indene-2-methanol [CAS# 18096-68-9].
  • Pharmaffiliates. (n.d.).
  • PubChem. (n.d.). 1H-Indene, 2-methyl-.
  • Organic Syntheses. (n.d.).
  • SIELC Technologies. (n.d.). Separation of 1-(1-Methylethylidene)-1H-indene on Newcrom R1 HPLC column.
  • IJARST. (n.d.). QUANTITATIVE ANALYSIS OF DRUG CONTENTS IN PHARMACEUTICALS: A STUDY.
  • Simson Pharma Limited. (2024). Qualitative And Quantitative Analysis In Pharmaceutical Analysis.
  • Ministry of the Environment, Japan. (n.d.). Analytical Methods.
  • ResearchGate. (2025). Synthesis and Optical Resolution of the Floral Odorant (±)
  • Journal of Applied Pharmaceutical Science and Research. (n.d.). Phytochemical profiling and GC-MS analysis of aqueous methanol fraction of Hibiscus asper leaves.
  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
  • IKEV. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of indenes.
  • European Medicines Agency (EMA). (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • The Journal of Phytopharmacology. (n.d.).
  • U.S. Food and Drug Administration (FDA). (n.d.). Q2(R2)
  • ResearchGate. (n.d.).
  • NIST. (n.d.). 1H-Indene, 2,3-dihydro-5-methyl-. WebBook.
  • PeerJ. (2025). A rapid method for methanol quantification in spirits using UV-visible spectroscopy and FTIR.
  • ECHEMI. (n.d.).
  • ResearchG
  • PubMed. (2019).
  • Journal of Food and Drug Analysis. (2002). A removable derivatization HPLC for analysis of methanol in Chinese liquor medicine.
  • SciELO Brazil. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM.
  • LCGC International. (n.d.).
  • IJSDR. (2023). Stability indicating study by using different analytical techniques.
  • Molecules. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
  • Quest Journals. (2023).
  • ResearchGate. (n.d.).
  • Journal of Pharmacognosy and Phytochemistry. (2017).
  • Communication In Physical Sciences. (2025). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Some Plants Extract.
  • ACS Omega. (n.d.).
  • bioRxiv. (2024). A simple method for methanol quantification in Spirits using UV Visible Spectroscopy and FTIR.
  • Journal of Chromatographic Science. (2012).
  • ResearchGate. (2016). What is the best condition for analysis of methanol by HPLC?.
  • Der Pharma Chemica. (n.d.). Stability indicating RP-HPLC method for determination of nevirapine in pure and tablet form.
  • Journal of Reports in Pharmaceutical Sciences. (n.d.). A simple and low-cost method for determination of methanol in alcoholic solutions.

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Application Notes & Protocols for the Analysis of 1H-Indene-2-methanol by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 1H-Indene-2-methanol

1H-Indene-2-methanol (CAS No. 18096-68-9) and its derivatives are bicyclic aromatic alcohols.[1] These compounds serve as versatile building blocks in organic synthesis and are investigated for their potential applications in materials science and as fragrance components.[2] Given their intended uses, particularly in sectors requiring high purity, the development of robust and reliable analytical methods for their characterization is of paramount importance. The presence of impurities, isomers, or degradation products can significantly impact the material's performance, safety, and regulatory compliance.

This document provides detailed application notes and protocols for the analysis of 1H-Indene-2-methanol using two orthogonal and powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies herein are designed to provide a comprehensive understanding of the analyte's purity, identity, and concentration, catering to the stringent requirements of researchers, scientists, and drug development professionals.

Part 1: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for the analysis of non-volatile or thermally labile compounds. For 1H-Indene-2-methanol, HPLC is particularly well-suited for purity assessment and quantification in various matrices. The presence of a chromophore in the indene ring system allows for straightforward detection using a UV-Vis detector.

Causality Behind Experimental Choices in HPLC Method Development

The selection of the stationary phase, mobile phase, and detection wavelength are critical for achieving optimal separation and sensitivity.

  • Stationary Phase: A C18 (octadecylsilyl) reversed-phase column is the workhorse for separating moderately polar to non-polar compounds like 1H-Indene-2-methanol. The hydrophobic C18 chains interact with the non-polar indene ring, while the hydroxyl group provides a point of polar interaction, allowing for good retention and resolution from non-polar impurities.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile (ACN) and water is proposed. Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good eluotropic strength and low viscosity. A gradient is employed to ensure that both more polar and less polar impurities can be eluted and resolved within a reasonable timeframe. The addition of a small amount of acid, such as formic acid, can improve peak shape by suppressing the ionization of any acidic or basic functional groups on the analyte or in the sample matrix.

  • Detection: The indene moiety contains a conjugated π-electron system, which results in strong UV absorbance. A diode array detector (DAD) or a variable wavelength detector (VWD) is ideal for this analysis. A wavelength of approximately 220 nm is chosen as it typically corresponds to a high absorbance region for aromatic compounds, ensuring high sensitivity.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh 1 mg of 1H-Indene-2-methanol B Dissolve in 1 mL Acetonitrile (Stock Solution) A->B C Prepare working standards (e.g., 0.1, 1, 10, 100 µg/mL) by serial dilution B->C D Filter samples and standards (0.45 µm PTFE filter) C->D E Equilibrate HPLC system with initial mobile phase D->E F Inject 10 µL of sample/standard E->F G Run Gradient Elution Program F->G H Detect at 220 nm using DAD/VWD G->H I Integrate chromatographic peaks H->I J Construct Calibration Curve (Peak Area vs. Concentration) I->J K Quantify 1H-Indene-2-methanol and impurities J->K

Caption: HPLC analysis workflow for 1H-Indene-2-methanol.

Detailed HPLC Protocol

1. Materials and Reagents:

  • 1H-Indene-2-methanol reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (optional, for peak shape improvement)

  • 0.45 µm PTFE syringe filters

2. Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)

  • Chromatography Data System (CDS)

3. Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-1 min: 50% B, 1-10 min: 50-95% B, 10-12 min: 95% B, 12.1-15 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 220 nm

4. Sample and Standard Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 1H-Indene-2-methanol reference standard and dissolve in 10 mL of acetonitrile.

  • Working Standards: Prepare a series of working standards by serially diluting the stock solution with acetonitrile to cover the desired concentration range (e.g., 0.1, 1, 10, 100 µg/mL).

  • Sample Preparation: Prepare unknown samples by dissolving them in acetonitrile to an expected concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter before injection.

5. Data Analysis:

  • Calibration Curve: Inject the working standards and plot the peak area of 1H-Indene-2-methanol against the concentration to generate a calibration curve.

  • Quantification: Inject the sample solutions and use the calibration curve to determine the concentration of 1H-Indene-2-methanol.

  • Purity Assessment: Calculate the area percentage of the main peak relative to the total area of all peaks to estimate the purity.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. It is particularly useful for confirming the identity of 1H-Indene-2-methanol through its characteristic mass spectrum and for detecting volatile impurities that may not be amenable to HPLC analysis.

Causality Behind Experimental Choices in GC-MS Method Development
  • Stationary Phase: A non-polar or mid-polar capillary column, such as one coated with 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is ideal. This type of stationary phase separates compounds primarily based on their boiling points and provides good resolution for a wide range of analytes, including aromatic alcohols.

  • Injection Mode: A split injection is typically used for initial method development and for samples with relatively high concentrations of the analyte. A splitless injection can be employed for trace analysis to enhance sensitivity.

  • Temperature Program: A temperature gradient is essential for separating compounds with different boiling points. The initial temperature is set below the boiling point of the most volatile component, and then the temperature is ramped up to elute the less volatile compounds, such as 1H-Indene-2-methanol.[1]

  • Mass Spectrometry: Electron Ionization (EI) at 70 eV is the standard ionization technique for GC-MS. This high-energy ionization method produces reproducible fragmentation patterns that can be compared to mass spectral libraries (e.g., NIST, Wiley) for confident compound identification.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis A Weigh 1 mg of 1H-Indene-2-methanol B Dissolve in 1 mL Dichloromethane or Ethyl Acetate A->B C Prepare working standards for quantification if needed B->C D Transfer to GC vial C->D E Inject 1 µL into GC D->E F Temperature Programmed Separation E->F G Transfer to Mass Spectrometer F->G H Electron Ionization (70 eV) G->H I Scan m/z 40-400 H->I J Extract Total Ion Chromatogram (TIC) I->J K Identify peaks by comparing mass spectra to libraries (NIST, Wiley) J->K L Quantify using internal/external standard method K->L

Caption: GC-MS analysis workflow for 1H-Indene-2-methanol.

Detailed GC-MS Protocol

1. Materials and Reagents:

  • 1H-Indene-2-methanol reference standard

  • Dichloromethane (GC grade) or Ethyl Acetate (GC grade)

  • Helium (carrier gas, high purity)

2. Instrumentation:

  • Gas Chromatograph with a capillary column inlet

  • Autosampler

  • Mass Spectrometer (Quadrupole or Ion Trap)

  • GC-MS Data System with a mass spectral library

3. GC-MS Conditions:

ParameterRecommended Setting
Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on concentration)
Oven Program Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400

4. Sample and Standard Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 1H-Indene-2-methanol and dissolve in 10 mL of dichloromethane or ethyl acetate.

  • Working Solutions: Prepare dilutions as needed for analysis.

  • Vialing: Transfer the solutions to 2 mL amber glass GC vials with PTFE-lined septa.

5. Data Analysis:

  • Identification: Compare the obtained mass spectrum of the analyte peak with a reference spectrum from a commercial library (e.g., NIST/EPA/NIH Mass Spectral Library). The molecular ion (M+) at m/z 146.19 (for C10H10O) and characteristic fragment ions should be present.[1]

  • Purity Assessment: The purity can be estimated by the area percentage of the main peak in the Total Ion Chromatogram (TIC).

  • Quantification: For accurate quantification, an internal or external standard method should be employed.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The use of two orthogonal techniques, HPLC and GC-MS, provides a high degree of confidence in the analytical results. A pure sample of 1H-Indene-2-methanol should yield a single major peak in both the HPLC chromatogram and the GC-MS TIC. The identity should be confirmed by the mass spectrum in GC-MS. Any significant impurities will be observed as additional peaks, and their potential identity can be investigated through their mass spectra. For regulated environments, a full method validation according to ICH guidelines (Q2(R1)) should be performed to demonstrate specificity, linearity, range, accuracy, precision, and robustness.

References

  • 1H-Indene-2-methanol, 2,3-dihydro-2,5-dimethyl-. PubChem. [Link]

  • (2,5-Dimethyl-2,3-dihydro-1H-inden-2-yl)methanol. PubChem. [Link]

  • Analytical Methods. Japan Environment and Children's Study. [Link]

  • Processing Method for the Quantification of Methanol and Ethanol from Bioreactor Samples Using Gas Chromatography–Flame Ionization Detection. National Institutes of Health. [Link]

Sources

The Emergence of Substituted Indenyl Ligands in Modern Organometallic Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Cyclopentadienyl – The Unique Advantages of the Indenyl Ligand Scaffold

In the landscape of organometallic chemistry, the cyclopentadienyl (Cp) ligand has long been a cornerstone, providing stability and a versatile coordination sphere to a vast array of metal complexes. However, the quest for enhanced catalytic activity and novel reactivity has led to the exploration of more sophisticated ligand architectures. Among these, the indenyl ligand, a bicyclic aromatic anion, has emerged as a powerful tool for catalyst design. The fusion of a cyclopentadienyl ring with a benzene ring imparts unique electronic and steric properties, giving rise to the "indenyl effect". This phenomenon, characterized by an increased rate of associative ligand substitution compared to analogous Cp complexes, is attributed to the ability of the indenyl ligand to undergo facile η⁵ to η³ ring slippage, thereby opening up a coordination site for incoming substrates.[1][2][3]

Substituted indenyl ligands, such as the conceptual 1H-Indene-2-methanol, offer a modular platform for fine-tuning the steric and electronic environment of the metal center. The introduction of functional groups, like the hydroxymethyl group in 1H-Indene-2-methanol, can provide secondary coordination sites, influence catalyst solubility, and serve as a handle for immobilization or further functionalization. Chiral indenyl ligands have proven to be particularly valuable in asymmetric catalysis, enabling high levels of enantioselectivity in a variety of transformations.[4][5] This guide will provide detailed protocols for the synthesis of a representative substituted indenyl ligand, its complexation with a rhodium precursor, and its application in a state-of-the-art catalytic reaction.

Synthesis of a Substituted Indenyl Ligand: A General Protocol

The synthesis of substituted indenes can be achieved through various routes, often starting from readily available precursors.[6][7] The following protocol outlines a general and adaptable method for the preparation of a substituted indene, which can be modified for specific targets like 1H-Indene-2-methanol.

Experimental Protocol: Synthesis of a Substituted 1H-Indene

This protocol is a generalized representation and may require optimization for specific substrates.

Materials:

  • Substituted indanone precursor

  • Reducing agent (e.g., Sodium borohydride, Lithium aluminum hydride)

  • Dehydrating agent (e.g., p-Toluenesulfonic acid)

  • Anhydrous solvents (e.g., Methanol, Toluene)

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reduction of the Indanone:

    • In a round-bottom flask under an inert atmosphere, dissolve the substituted indanone in an appropriate anhydrous solvent (e.g., methanol for NaBH₄ or THF for LiAlH₄).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the reducing agent portion-wise, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, quench the reaction carefully (e.g., with water or a saturated solution of ammonium chloride).

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the corresponding indanol.

  • Dehydration to the Indene:

    • Combine the crude indanol with a catalytic amount of a dehydrating agent (e.g., p-toluenesulfonic acid) in a suitable solvent (e.g., toluene) in a flask equipped with a Dean-Stark apparatus.

    • Reflux the mixture until the stoichiometric amount of water has been collected.

    • Cool the reaction mixture, wash with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the resulting substituted indene by column chromatography on silica gel.

SynthesisWorkflow Indanone Substituted Indanone Reduction Reduction (e.g., NaBH4) Indanone->Reduction Indanol Substituted Indanol Reduction->Indanol Dehydration Dehydration (e.g., p-TsOH) Indanol->Dehydration Indene Substituted 1H-Indene Dehydration->Indene

Caption: General workflow for the synthesis of a substituted indene.

Preparation of a Rhodium(I)-Indenyl Complex

The synthesized indenyl ligand can be deprotonated and reacted with a suitable metal precursor to form the desired organometallic complex. Rhodium complexes of indenyl ligands have shown remarkable activity in various catalytic transformations, particularly in C-H activation.[5]

Experimental Protocol: Synthesis of a [Rh(Indenyl)(COD)] Complex

Materials:

  • Substituted 1H-Indene

  • Strong base (e.g., n-Butyllithium, Sodium hydride)

  • [Rh(COD)Cl]₂ (COD = 1,5-cyclooctadiene)

  • Anhydrous, degassed solvents (e.g., THF, Diethyl ether)

  • Schlenk line or glovebox for air- and moisture-sensitive manipulations

Procedure:

  • Deprotonation of the Indene:

    • In a Schlenk flask under an inert atmosphere, dissolve the substituted 1H-indene in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add one equivalent of n-butyllithium solution dropwise.

    • Allow the solution to warm to room temperature and stir for several hours to ensure complete deprotonation, resulting in a solution of the indenyl lithium salt.

  • Complexation with Rhodium:

    • In a separate Schlenk flask, dissolve [Rh(COD)Cl]₂ in anhydrous THF.

    • Cool both the indenyl lithium solution and the rhodium precursor solution to -78 °C.

    • Slowly add the indenyl lithium solution to the rhodium precursor solution via cannula transfer.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Remove the solvent under vacuum.

    • Extract the product with a non-polar solvent (e.g., pentane or hexane) and filter through Celite to remove lithium chloride.

    • Crystallize the [Rh(Indenyl)(COD)] complex from a concentrated solution at low temperature.

ComplexationWorkflow SubstitutedIndene Substituted 1H-Indene Deprotonation Deprotonation (e.g., n-BuLi) SubstitutedIndene->Deprotonation IndenylAnion Indenyl Anion Deprotonation->IndenylAnion Complexation Complexation IndenylAnion->Complexation RhPrecursor [Rh(COD)Cl]2 RhPrecursor->Complexation RhComplex [Rh(Indenyl)(COD)] Complexation->RhComplex

Caption: Workflow for the synthesis of a Rhodium(I)-Indenyl complex.

Application in Asymmetric C-H Activation

Chiral indenyl ligands have been successfully employed in rhodium-catalyzed asymmetric C-H activation reactions, providing access to valuable chiral molecules with high enantioselectivity.[4][5] The following protocol describes a representative example of such a transformation.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Arylation of a Benzoic Acid Derivative

Materials:

  • Chiral [Rh(Indenyl)(COD)] complex

  • Benzoic acid derivative

  • Alkene or alkyne coupling partner

  • Oxidant (e.g., Ag₂CO₃, Cu(OAc)₂)

  • Additive/Base (e.g., PivOH, K₂CO₃)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene)

  • Reaction vials and heating block

Procedure:

  • Reaction Setup:

    • In a glovebox, add the chiral rhodium-indenyl catalyst, the benzoic acid derivative, the coupling partner, the oxidant, and any additives to a reaction vial.

    • Add the anhydrous, degassed solvent.

    • Seal the vial and remove it from the glovebox.

  • Reaction Execution:

    • Place the vial in a pre-heated heating block and stir for the specified time, monitoring the reaction progress by LC-MS or GC-MS.

  • Work-up and Purification:

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent and filter through a pad of silica gel or Celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

    • Determine the yield and enantiomeric excess (e.g., by chiral HPLC).

CatalyticCycle Rh(I)-Ind [Rh(I)-Ind] Rh(III)-H [Ind-Rh(III)-H] Rh(I)-Ind->Rh(III)-H C-H Activation Rh(III)-Aryl [Ind-Rh(III)-Aryl] Rh(III)-H->Rh(III)-Aryl Deprotonation Rh(III)-Intermediate [Ind-Rh(III)-Intermediate] Rh(III)-Aryl->Rh(III)-Intermediate Insertion Rh(III)-Intermediate->Rh(I)-Ind Reductive Elimination Product Arylated Product Rh(III)-Intermediate->Product Substrate Substrate (e.g., Alkene) Substrate->Rh(III)-Aryl Benzoic_Acid Benzoic Acid Derivative Benzoic_Acid->Rh(I)-Ind

Caption: Simplified catalytic cycle for Rh-catalyzed C-H activation.

Data Summary

The performance of indenyl-ligated catalysts can be summarized in the following table, which presents typical data for asymmetric C-H activation reactions.

EntrySubstrateCoupling PartnerCatalyst Loading (mol%)Yield (%)ee (%)Reference
1O-Boc HydroxybenzamideAlkene2.5up to 97up to 98[5]
2Carboxylic AcidAlkyne2.5up to 99up to 94[5]

Conclusion and Future Outlook

Substituted indenyl ligands represent a versatile and powerful class of ligands in organometallic catalysis. Their unique electronic properties and the tunability of their steric environment have enabled significant advances, particularly in the field of asymmetric C-H activation. While the specific use of 1H-Indene-2-methanol as a ligand is not yet widely documented, the principles and protocols outlined in this guide provide a solid foundation for its exploration and for the development of new, highly efficient catalytic systems based on the indenyl scaffold. The continued design of novel chiral indenyl ligands is expected to lead to even more selective and active catalysts for a broader range of chemical transformations, with significant implications for the pharmaceutical and fine chemical industries.

References

  • Guo, W., Jiang, J.-J., & Wang, J. (2024). [2.2]Benzoindenophane‐Based Chiral Indenyl Ligands: Design, Synthesis, and Applications in Asymmetric C‐H Activation.
  • Ross, A. G., & Paquette, L. A. (2011). Indenylmetal Catalysis in Organic Synthesis. PMC, 50(12), 1115-1138.
  • Jiang, J.-J., & Wang, J. (2024). Indenyl complexes of Group 9 metals: Synthetic and catalytic chemistry.
  • Chen, J., & Li, X. (2020). Transition metal complexes with functionalized indenyl phosphine ligands: structures and catalytic properties. Organic & Biomolecular Chemistry, 18(3), 398-415.
  • Vial, C., Bernardinelli, G., Schneider, P., Aizenberg, M., & Winter, B. (2005). Synthesis and Optical Resolution of the Floral Odorant (±)-2,3-Dihydro-2,5-dimethyl-1H-indene-2-methanol, and Preparation of Analogues. Helvetica Chimica Acta, 88(11), 3109-3117.
  • Basato, M., Tubaro, C., & Biffis, A. (2010). Indenyl effect in dissociative reactions. Nucleophilic substitution in iron carbonyl complexes: A case study.
  • Leffingwell, J. C. (n.d.). The 2,3-dihydro-2,5-dimethyl-1H-inden-2-yl)methanols.
  • Organic Chemistry Portal. (n.d.). Synthesis of indenes. .

  • Singh, A., et al. (2019). Design, Synthesis, and Biological Evaluation of a New Class of MT2-Selective Agonists.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Grignard Reaction for 1H-Indene-2-methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1H-Indene-2-methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols for the Grignard reaction involving the synthesis of this important intermediate.

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility.[1][2][3] The synthesis of 1H-Indene-2-methanol, a valuable building block in medicinal chemistry and materials science, often employs the addition of a methyl Grignard reagent to 2-indanone. While seemingly straightforward, this reaction is prone to several challenges that can impact yield and purity. This guide provides practical, field-proven insights to help you navigate these complexities and achieve optimal results.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 1H-Indene-2-methanol via the Grignard reaction.

Problem 1: Grignard Reaction Fails to Initiate

Symptom: No signs of reaction (e.g., bubbling, gentle reflux, color change) after adding a portion of the methyl halide to the magnesium turnings.

Possible Causes & Solutions:

CauseScientific ExplanationRecommended Solution
Inactive Magnesium Surface Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the alkyl halide.[4][5]Activation of Magnesium:Mechanical Activation: In a glovebox or under an inert atmosphere, gently grind the magnesium turnings with a mortar and pestle to expose a fresh surface.[6] • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask containing the magnesium.[5][7] Gentle heating with a heat gun until violet iodine vapors are observed can also be effective.[4][7]
Presence of Moisture Grignard reagents are extremely sensitive to water and other protic sources, which will quench the reagent as it forms.[1][4][5]Ensure Anhydrous Conditions:Glassware: Flame-dry or oven-dry all glassware immediately before use and cool under an inert atmosphere (e.g., nitrogen or argon).[5] • Solvents: Use freshly opened anhydrous solvents or solvents that have been appropriately dried over a suitable drying agent.[5][8] Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are standard choices.[2][9]
Poor Quality Methyl Halide Impurities in the methyl halide can inhibit the reaction.Purification of Methyl Halide: • Distill the methyl halide before use.
Problem 2: Low Yield of 1H-Indene-2-methanol

Symptom: After work-up and purification, the isolated product mass is significantly lower than the theoretical yield.

Possible Causes & Solutions:

CauseScientific ExplanationRecommended Solution
Side Reactions Several side reactions can compete with the desired nucleophilic addition, reducing the product yield.Minimize Side Reactions:Wurtz Coupling: The Grignard reagent can react with unreacted methyl halide to form ethane. This is favored by higher temperatures and high concentrations of the halide.[4] Add the methyl halide solution dropwise to maintain a gentle reflux.[7] • Enolization of 2-Indanone: The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, forming an enolate.[4][5][10] This is more prevalent with sterically hindered ketones. To mitigate this, add the Grignard reagent slowly to a cooled solution of 2-indanone.
Inaccurate Grignard Reagent Concentration If the concentration of the prepared Grignard reagent is not determined, an incorrect stoichiometric amount may be used.Titrate the Grignard Reagent: • Before adding the Grignard reagent to the 2-indanone, determine its molarity using a standard titration method (e.g., with a known concentration of a titrant like iodine).[6]
Suboptimal Reaction Conditions Temperature and addition rates can significantly influence the reaction outcome.Optimize Reaction Conditions:Temperature Control: Cool the 2-indanone solution to 0 °C before the dropwise addition of the Grignard reagent to minimize side reactions.[4][7] After addition, allow the reaction to warm to room temperature.[4][7] • Slow Addition: Add the Grignard reagent to the ketone solution slowly and dropwise to maintain control over the exothermic reaction.[11]
Problem 3: Formation of Impurities

Symptom: Presence of significant byproducts in the crude product, complicating purification.

Possible Causes & Solutions:

CauseScientific ExplanationRecommended Solution
Biphenyl-type Impurities If using a bromobenzene derivative as a starting material for a different Grignard synthesis, a common impurity is biphenyl, formed from a coupling reaction.[12] While not directly applicable to methyl Grignard, analogous coupling products can form.Purification:Trituration: Biphenyl and similar nonpolar impurities can often be removed by washing the crude product with a nonpolar solvent like petroleum ether.[12] • Chromatography: Column chromatography is effective for separating the desired alcohol from nonpolar byproducts.
Unreacted Starting Material Incomplete reaction can leave unreacted 2-indanone in the product mixture.Ensure Complete Reaction: • After the addition of the Grignard reagent, allow the reaction to stir for an additional 1-2 hours at room temperature to ensure completion.[4][7]

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this Grignard reaction?

A1: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common and effective solvents for Grignard reagent formation and reaction.[2][9] They are crucial because the ether oxygen atoms coordinate to the magnesium, stabilizing the Grignard reagent.[4] THF is often preferred for forming Grignards from less reactive halides due to its higher boiling point and better solvating ability.[13]

Q2: How can I be certain my Grignard reagent has formed?

A2: Visual cues for a successful Grignard formation include the disappearance of the magnesium metal, a cloudy or grayish appearance of the solution, and self-sustaining gentle reflux during the addition of the alkyl halide.[7] For a quantitative measure, titration of an aliquot of the Grignard solution is the most reliable method.[6]

Q3: What is the appropriate work-up procedure for this reaction?

A3: The reaction is typically quenched by slowly adding it to a cold, saturated aqueous solution of ammonium chloride.[14] This protonates the alkoxide intermediate to form the alcohol and precipitates the magnesium salts as magnesium hydroxide, which can be filtered off. Acidic work-up with dilute HCl is also common but may promote side reactions depending on the product's stability.

Q4: Can I store my prepared Grignard reagent?

A4: While it is best to use the Grignard reagent immediately after preparation, it can be stored for short periods under a dry, inert atmosphere (e.g., nitrogen or argon) in a well-sealed flask.[7] However, the concentration may decrease over time due to reaction with trace amounts of moisture or air.

Optimized Experimental Protocol

This protocol details the optimized synthesis of 1H-Indene-2-methanol from 2-indanone using a methylmagnesium bromide Grignard reagent.

Part 1: Preparation of Methylmagnesium Bromide

Materials:

  • Magnesium turnings (1.2 equivalents)

  • Methyl bromide (or methyl iodide) (1.0 equivalent)

  • Anhydrous diethyl ether or THF

  • Iodine crystal (catalytic amount)

Procedure:

  • Apparatus Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and a nitrogen or argon inlet.

  • Magnesium Activation: Place the magnesium turnings and a single crystal of iodine in the flask. Gently warm the flask with a heat gun under a slow stream of inert gas until violet iodine vapors are observed.[7] Allow the flask to cool to room temperature.

  • Initiation: Add enough anhydrous ether/THF to just cover the magnesium turnings. Prepare a solution of methyl bromide in anhydrous ether/THF in the dropping funnel. Add a small portion (approx. 10%) of the methyl bromide solution to the magnesium suspension.

  • Grignard Formation: The reaction should initiate, as indicated by bubbling and a color change from the iodine. Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.[7]

  • Completion: After the addition is complete, continue to stir the mixture and reflux gently for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting gray-to-brown solution is the Grignard reagent.[7]

Part 2: Synthesis of 1H-Indene-2-methanol

Materials:

  • 2-Indanone (1.0 equivalent)

  • Prepared Methylmagnesium bromide solution (1.1 equivalents)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve 2-indanone in anhydrous ether/THF. Cool the solution to 0 °C in an ice bath.

  • Grignard Addition: Slowly add the prepared methylmagnesium bromide solution dropwise to the stirred 2-indanone solution, maintaining the temperature at 0 °C.[4]

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.[4][7]

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a stirred, cold saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Visualizations

Grignard Reaction Mechanism

Grignard_Mechanism cluster_reagent Grignard Reagent Formation cluster_reaction Nucleophilic Addition cluster_workup Work-up Mg Mg(0) MeMgBr CH3-MgBr Mg->MeMgBr Oxidative Insertion MeBr CH3-Br MeBr->MeMgBr Alkoxide Alkoxide Intermediate MeMgBr->Alkoxide Indanone 2-Indanone Indanone->Alkoxide Nucleophilic Attack Product 1H-Indene-2-methanol Alkoxide->Product Protonation H3O+ Protonation->Product

Caption: Mechanism of 1H-Indene-2-methanol synthesis.

Experimental Workflow

Workflow A 1. Assemble & Flame-Dry Glassware B 2. Activate Magnesium with Iodine A->B C 3. Prepare Methyl Bromide Solution B->C D 4. Form Grignard Reagent (MeMgBr) C->D F 6. Dropwise Addition of MeMgBr D->F E 5. Prepare 2-Indanone Solution (0 °C) E->F G 7. Stir at Room Temperature F->G H 8. Quench with sat. NH4Cl G->H I 9. Extraction & Drying H->I J 10. Purification I->J K Final Product J->K

Caption: Step-by-step experimental workflow.

Troubleshooting Decision Tree

Troubleshooting Start Reaction Issue? NoInitiation No Initiation Start->NoInitiation LowYield Low Yield Start->LowYield Impurities Impurities Present Start->Impurities CheckMg Check Mg Activation NoInitiation->CheckMg CheckAnhydrous Ensure Anhydrous Conditions NoInitiation->CheckAnhydrous TitrateGrignard Titrate Grignard LowYield->TitrateGrignard OptimizeConditions Optimize Temp. & Addition Rate LowYield->OptimizeConditions CheckWorkup Review Work-up Impurities->CheckWorkup Purify Purify (Chromatography/Trituration) Impurities->Purify

Caption: Decision tree for troubleshooting common issues.

References

  • Reddit. (2020). Troubleshooting my grignard reactions. r/chemistry. Retrieved from [Link]

  • Unknown. (n.d.). Grignard Reaction. Retrieved from [Link]

  • ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

  • Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents II. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]

  • N/A. (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. [a]. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • N/A. (n.d.). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion. Retrieved from [Link]

  • ResearchGate. (n.d.). Grignard Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

Sources

Common side reactions in the synthesis of indene alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Indene Alcohols

Welcome to the technical support center for the synthesis of indene alcohols. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during these syntheses. Instead of a rigid manual, we present a series of troubleshooting guides in a question-and-answer format to address the specific, practical issues that arise in the lab. Our focus is on understanding the root causes of these problems and providing robust, field-proven protocols to mitigate them.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Synthesis via Reduction of 1-Indanone

This is one of the most common pathways to 1-indanol and its derivatives. While seemingly straightforward, issues with stereoselectivity and over-reduction can compromise yield and purity.

Question 1: My reduction of a substituted 1-indanone is producing a mixture of cis and trans diastereomers with poor selectivity. How can I control the stereochemical outcome?

Answer: The formation of diastereomeric mixtures is a classic challenge in the reduction of substituted indanones. The stereochemical outcome is dictated by the steric environment of the ketone and the pathway of hydride delivery from the reducing agent. Bulky reducing agents typically favor delivery of the hydride ion to the less sterically hindered face of the carbonyl, leading to the trans alcohol. Conversely, smaller reducing agents or those capable of chelating with other functional groups on the ring can favor the formation of the cis alcohol.

The key is to match the steric and electronic properties of the substrate with the appropriate reducing agent and conditions. Asymmetric transfer hydrogenation (ATH) has proven highly effective for these transformations, often providing excellent diastereo- and enantio-selectivity.[1]

Troubleshooting Protocol: Enhancing Diastereoselectivity

  • Reagent Selection: The choice of reducing agent is the most critical factor. Consult the table below to select an appropriate reagent based on the desired diastereomer.

  • Temperature Control: Perform reductions at low temperatures (e.g., 0 °C to -78 °C). Lower temperatures enhance the kinetic differences between the two diastereomeric transition states, often leading to higher selectivity.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the effective size of the reducing agent and its interaction with the substrate. Test a range of solvents, such as THF, Methanol, and Dichloromethane. For instance, NaBH₄ reduction in methanol is a common starting point for producing cis-3-arylindanols.[1]

  • Substrate Modification: If possible, introducing a bulky protecting group elsewhere on the molecule can further direct the steric approach of the hydride.

Data Presentation: Impact of Reducing Agent on 3-Aryl-1-Indanone Reduction

Reducing AgentPredominant IsomerTypical Diastereomeric Ratio (dr)Notes
Sodium Borohydride (NaBH₄)cisVariable, often moderateA common, mild reducing agent. Selectivity can be temperature and solvent-dependent.[1]
Lithium Borohydride (LiBH₄)cisGenerally moderate to goodMore reactive than NaBH₄.
K-Selectride® (Potassium Tri-sec-butylborohydride)trans>95:5A very bulky hydride source, excellent for high trans selectivity.[1]
Asymmetric Transfer Hydrogenation (ATH) with Ru-catalystcis or transOften >95:5Offers excellent control of both diastereoselectivity and enantioselectivity.[1]

Visualization: Controlling Hydride Attack

Below is a diagram illustrating how the steric bulk of the reducing agent dictates the facial selectivity of the hydride attack on the indanone carbonyl.

G cluster_0 Bulky Reducing Agent (e.g., K-Selectride) cluster_1 Small Reducing Agent (e.g., NaBH₄) Indanone_A Substituted 1-Indanone Product_A trans-Indanol (Major Product) Indanone_A->Product_A Attack from less hindered face Hydride_A [H⁻] Indanone_B Substituted 1-Indanone Product_B cis-Indanol (Often favored) Indanone_B->Product_B Attack from more hindered face (chelation possible) Hydride_B [H⁻]

Caption: Steric influence on the reduction of 1-indanone.

Category 2: Synthesis from Indene or Indene Oxide

Routes starting from indene itself are common, but they are susceptible to issues related to the reactivity of the double bond, particularly polymerization and rearrangement reactions.

Question 2: My reaction mixture containing indene is turning into an intractable polymer, especially under acidic conditions. What is happening and how can I prevent it?

Answer: Indene is highly susceptible to cationic polymerization, a process readily initiated by acids (both Brønsted and Lewis), heat, or oxidative processes.[2][3] The mechanism involves the protonation of the indene double bond to form a stable indanyl carbocation. This cation then acts as an electrophile, attacking the double bond of another indene molecule, propagating a chain reaction that results in polyindene.[2] This is one of the most common failure modes in indene chemistry.

Troubleshooting Protocol: Preventing Indene Polymerization

  • Purify the Starting Material: Commercial indene often contains impurities that can initiate polymerization.[4] Purification by shaking with dilute acid (to remove bases), followed by washing, drying, and distillation under reduced pressure is recommended.[5] For high-purity applications, passing the distilled indene through a column of activated silica gel or alumina immediately before use can remove polymeric initiators.[5][6]

  • Strict Temperature Control: Keep the reaction temperature as low as possible. Cationic polymerization is often less favorable at lower temperatures.

  • Control of Acidity: If acidic conditions are required (e.g., for a Ritter reaction), add the acid slowly and subsurface at a low temperature (-40°C to 0°C) to avoid localized high concentrations.[7] Use the minimum stoichiometric amount of acid necessary.

  • Use of Inhibitors: For storage, indene should be kept under an inert atmosphere (N₂ or Ar), refrigerated, and stabilized with a radical inhibitor like 4-tert-butylcatechol. Ensure this inhibitor is removed prior to reactions where it might interfere.

  • Solvent Choice: Use non-coordinating, aprotic solvents to minimize stabilization of the cationic intermediates that lead to polymerization.

Visualization: Polymerization vs. Desired Reaction

This diagram shows the mechanistic competition between a desired reaction (e.g., epoxidation) and the catastrophic polymerization side reaction.

G cluster_desired Desired Pathway cluster_side Side Reaction Pathway Indene Indene Starting Material Product Desired Product (e.g., Indene Oxide) Indene->Product Controlled Reaction Cation Indanyl Carbocation Indene->Cation Initiation Reagent Desired Reagent (e.g., m-CPBA) Initiator Initiator (H⁺, Lewis Acid, Heat) Polymer Polyindene Cation->Polymer Propagation

Caption: Competing pathways for indene reactions.

Question 3: In my Ritter reaction with indene oxide to produce cis-1-amino-2-indanol, I'm observing a significant amount of 1-indanone as a byproduct. What causes this and how can it be minimized?

Answer: The formation of 1-indanone is a well-documented side reaction in the Ritter synthesis of aminoindanols from indene oxide.[7] The reaction proceeds via the acidic opening of the epoxide to form a carbocation at the benzylic position (C1). While the desired pathway involves the rapid trapping of this carbocation by the nitrile solvent (acetonitrile), a competing pathway exists: a 1,2-hydride shift from C2 to C1. This rearrangement forms a more stable tertiary carbocation which, upon workup, tautomerizes to the 1-indanone.[7]

Troubleshooting Protocol: Minimizing 1-Indanone Formation

  • Rapid Carbocation Trapping: The primary strategy is to favor the rate of nitrile attack over the rate of rearrangement.

    • Use a large excess of acetonitrile: Acetonitrile serves as both the solvent and the nucleophile. Using it in large excess increases its effective concentration, promoting the desired trapping reaction according to Le Châtelier's principle.[7]

    • Ensure efficient mixing: Good agitation ensures that the carbocation intermediate is immediately exposed to a high concentration of acetonitrile, preventing localized areas where the rearrangement can occur.[7]

  • Low Temperature: As with controlling stereoselectivity, lower temperatures (-40°C to 0°C) disfavor the 1,2-hydride shift.[7] Rearrangement reactions often have a higher activation energy than direct trapping, making them more sensitive to temperature increases.

  • Controlled Acid Addition: Add the strong acid (e.g., fuming sulfuric acid) slowly to the reaction mixture. This maintains a low steady-state concentration of the protonated epoxide, minimizing the overall rate of carbocation formation and subsequent rearrangement.[7]

Visualization: Ritter Reaction Troubleshooting Workflow

G cluster_solutions Mitigation Strategies Start Problem: High Levels of 1-Indanone Byproduct Cause Root Cause: 1,2-Hydride Shift in C1 Carbocation Competes with Nitrile Trapping Start->Cause Sol_1 Increase Rate of Trapping Cause->Sol_1 Sol_2 Decrease Rate of Rearrangement Cause->Sol_2 Action_1a Use Large Excess of Acetonitrile Sol_1->Action_1a Action_1b Ensure Efficient Mixing Sol_1->Action_1b Action_2 Maintain Low Temp. (-40 to 0 °C) Sol_2->Action_2

Caption: Workflow for troubleshooting 1-indanone formation.

References

  • Side reactions and impurity profiling in the synthesis of (1R,2S)-1-amino-2-indanol. BenchChem.
  • Purific
  • A study on poly(indene). Journal of Macromolecular Science, Part A.
  • Purification of indene oxide.
  • Autocatalytic Oxidative Polymerization of Indene by Cobalt Porphyrin Complex.
  • Purification of indene.
  • Recovery of high purity indene by chromatographic fractionation and fractional distillation.
  • Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones. RSC Publishing.

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Technical Support Center: Troubleshooting Low Yields in the Synthesis of 1H-Indene-2-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1H-Indene-2-methanol. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in obtaining high yields for this valuable synthetic intermediate. Our approach moves beyond simple procedural lists to explain the underlying chemical principles, helping you diagnose and resolve issues effectively.

The most common and direct route to 1H-Indene-2-methanol involves the reduction of a carbonyl group at the 2-position, typically from 1H-indene-2-carboxylic acid or its corresponding ester, ethyl 1H-indene-2-carboxylate. This guide will focus primarily on troubleshooting this critical reduction step, most frequently performed using powerful hydride-based reducing agents like Lithium Aluminum Hydride (LiAlH₄).

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Part 1: Starting Material and Reagent Integrity

Question 1.1: My reaction is sluggish and the yield is poor, with significant starting material recovered. I suspect my reagents. Where should I start?

Answer: This is a classic symptom of issues with either the reducing agent or the reaction medium. The success of this synthesis is critically dependent on rigorous anhydrous conditions, as hydride reagents react violently and preferentially with water over the intended carbonyl substrate.

  • Causality—Why Anhydrous Conditions are Non-Negotiable: Lithium Aluminum Hydride (LiAlH₄) is a potent source of hydride ions (H⁻). Water (H₂O) possesses an acidic proton that reacts instantly with the hydride in an exothermic acid-base reaction to produce lithium hydroxide, aluminum hydroxide, and hydrogen gas. Each molecule of water can neutralize multiple hydride equivalents, rendering your expensive reagent inert and reducing the effective stoichiometry.

  • Troubleshooting Protocol: Reagent & Solvent Validation

    • Solvent Purity: Ensure your solvent (typically Tetrahydrofuran (THF) or Diethyl Ether) is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or is a high-purity anhydrous grade (<50 ppm water) that has been stored over activated molecular sieves (3Å or 4Å). Do not trust an old bottle of "anhydrous" solvent that has been opened multiple times.

    • Reducing Agent Activity: LiAlH₄ should be a fine, free-flowing, white to light-gray powder. Clumped, dark gray, or solid chunks indicate significant degradation from atmospheric moisture. Do not use degraded LiAlH₄. While titrating to determine the exact molarity of active hydride is possible, a practical test is to carefully add a tiny, spatula-tip amount to a drop of anhydrous ethanol; vigorous bubbling (H₂ evolution) should be observed.

    • Glassware Preparation: All glassware must be rigorously dried. Oven-drying at >120°C for several hours or flame-drying under vacuum followed by cooling under an inert atmosphere (Nitrogen or Argon) is mandatory.

Question 1.2: My starting 1H-indene-2-carboxylic acid is off-color (yellow or brown). Could this be the source of my low yield?

Answer: Absolutely. The purity of your starting material is paramount. The indene scaffold can be susceptible to oxidation and polymerization, especially if trace impurities are present.[1] Using impure starting material can lead to the formation of colored byproducts that complicate purification and sequester the desired product.

  • Expert Insight: The allylic C-H bonds in the indene ring system are susceptible to oxidation over time, which can introduce ketone or hydroperoxide impurities. These can react with LiAlH₄ and lead to a complex mixture of byproducts.

  • Recommended Action: Starting Material Purification

    • Recrystallization: If you are starting with 1H-indene-2-carboxylic acid, recrystallization is often effective. A common solvent system is ethyl acetate/hexanes. Dissolve the crude acid in a minimal amount of hot ethyl acetate and slowly add hexanes until turbidity persists, then allow it to cool slowly.

    • Characterization: Before proceeding, verify the purity of your starting material via NMR spectroscopy and check its melting point against the literature value. The proton NMR should be clean, showing the characteristic peaks for the indene structure without significant impurity signals.

Part 2: Optimizing the Reduction Reaction

Question 2.1: My TLC analysis shows a complex mixture of products, not just the starting material and the desired alcohol. What side reactions could be occurring?

Answer: While the reduction of the carbonyl is the primary reaction, several side reactions can occur, especially if reaction parameters are not carefully controlled.

  • Potential Side Reaction Pathways:

    • Benzylic Deprotonation: The protons at the C1 position of the indene ring are benzylic and relatively acidic (pKa ~20 in DMSO). While LiAlH₄ is primarily a hydride donor, its basicity can be sufficient to deprotonate this position, especially at elevated temperatures.[2][3] This can lead to undesired downstream reactions or negatively impact the work-up.

    • Over-Reduction: This is less common for an ester or carboxylic acid but can occur under harsh conditions (prolonged reaction times, high temperatures). For related substrates containing other reducible functional groups, their reduction might be an undesired side reaction.

    • Rearrangement: The indenyl anion formed from deprotonation is aromatic. Under certain conditions, this could facilitate isomerization or rearrangement, although this is less likely under standard LiAlH₄ reduction conditions.

  • Troubleshooting Workflow Diagram:

    TroubleshootingWorkflow start Low Yield & Multiple TLC Spots check_temp Was the reaction kept cold? (0 °C to RT) start->check_temp check_addition How was the substrate added? check_temp->check_addition Yes high_temp High Temp Side Reactions: - Deprotonation - Potential Rearrangement check_temp->high_temp No inverse_add Normal Addition: (Substrate to LiAlH4) - Recommended check_addition->inverse_add Inverse normal_add_issue Forward Addition: (LiAlH4 to Substrate) - Can cause localized high temp & deprotonation check_addition->normal_add_issue Forward check_stoich Was LiAlH4 stoichiometry correct? low_stoich Incomplete Reaction: - Recovered Starting Material check_stoich->low_stoich No solution_temp Action: Maintain 0 °C during addition, then allow to warm to RT slowly. high_temp->solution_temp inverse_add->check_stoich solution_add Action: Add substrate solution dropwise to a suspension of LiAlH4 in THF. normal_add_issue->solution_add solution_stoich Action: Use 1.5-2.0 eq. for esters, 2.5-3.0 eq. for carboxylic acids. low_stoich->solution_stoich

    Caption: Troubleshooting workflow for complex reaction mixtures.

Question 2.2: The reaction seems complete by TLC, but my isolated yield after work-up and chromatography is consistently low (<50%). Where am I losing my product?

Answer: Product loss during the work-up and purification stages is a very common issue, particularly with aluminum-based reagents and hydroxyl-containing products.

  • The Work-up Problem—Formation of Aluminum Salts: The quenching of LiAlH₄ generates aluminum salts (e.g., Al(OH)₃). These salts are often gelatinous and can physically trap your product, making extraction inefficient. A poorly executed work-up is a primary source of low isolated yields.

  • Protocol: The Fieser Work-up (Self-Validating System) For a reaction using 'X' grams of LiAlH₄ in a solvent like THF, the following procedure is highly reliable for producing a granular, easily filterable precipitate, minimizing product loss.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully add 'X' mL of water.

    • Add 'X' mL of 15% (w/v) aqueous NaOH solution.

    • Add '3X' mL of water.

    • Stir the mixture vigorously at room temperature for 30-60 minutes. A white, granular solid should form.

    • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with your extraction solvent (e.g., ethyl acetate, DCM).

    • Proceed with standard liquid-liquid extraction of the filtrate.

  • The Purification Problem—Instability on Silica Gel: 1H-Indene-2-methanol contains a secondary alcohol and an indene system that can be sensitive to the acidic nature of standard silica gel. Prolonged exposure during column chromatography can lead to dehydration (forming a diene) or other acid-catalyzed rearrangements.

  • Recommended Actions:

    • Neutralize Silica: Consider pre-treating your silica gel by slurrying it in your eluent containing a small amount of triethylamine (~0.5-1%) and then packing the column. This neutralizes acidic sites.

    • Use Alternative Media: Florisil® or neutral alumina can be less harsh alternatives to silica gel for acid-sensitive compounds.

    • Minimize Contact Time: Use flash column chromatography rather than slow gravity chromatography. Use a slightly more polar solvent system than you think you need to elute the product quickly.

Part 3: Key Protocols and Data

Protocol 3.1: Optimized Synthesis of 1H-Indene-2-methanol from Ethyl 1H-indene-2-carboxylate

This protocol incorporates best practices to maximize yield and purity.

  • Setup: Under an inert atmosphere (N₂), add Lithium Aluminum Hydride (1.5 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel.

  • Solvent: Add anhydrous THF via cannula to create a suspension of LiAlH₄ (~0.5 M). Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve Ethyl 1H-indene-2-carboxylate (1.0 eq.) in anhydrous THF and add it to the addition funnel. Add the solution dropwise to the stirred LiAlH₄ suspension over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexanes) until all starting material is consumed.

  • Work-up: Cool the reaction back to 0 °C and perform the Fieser work-up as described in Question 2.2 .

  • Purification: After extraction and drying the organic layer with Na₂SO₄, concentrate the solvent in vacuo. Purify the resulting crude oil via flash column chromatography on neutralized silica gel.

Table 3.1: Troubleshooting Summary

Symptom ObservedPotential Cause(s)Recommended Corrective Action(s)
Reaction does not start; starting material recovered 1. Inactive LiAlH₄. 2. Wet solvent/glassware. 3. Insufficient reagent stoichiometry.1. Use fresh, high-quality LiAlH₄. 2. Ensure rigorous anhydrous conditions. 3. Recalculate and use appropriate equivalents (1.5-2.0 for esters).
Reaction mixture is dark/charred 1. Runaway exothermic reaction. 2. Impure starting material.1. Maintain cooling during addition; add substrate slowly. 2. Purify starting material before use.
Persistent emulsion during work-up Improper quenching procedure leading to gelatinous aluminum salts.Use a standardized procedure like the Fieser work-up to generate granular, filterable salts.
Low yield after chromatography 1. Product trapped in aluminum salts. 2. Product degradation on acidic silica gel.1. Ensure efficient extraction after a proper work-up. 2. Use neutralized silica gel or an alternative stationary phase; elute product quickly.

Diagram 3.1: Reaction Pathway and Key Control Points

ReactionPathway cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification SM Ethyl 1H-indene-2-carboxylate Reaction Reduction (0 °C to RT) SM->Reaction Control1 Purity Check: - NMR - Melting Point SM->Control1 LAH LiAlH4 LAH->Reaction Solvent Anhydrous THF Solvent->Reaction Control2 Anhydrous Conditions: - Fresh Solvent - Dry Glassware Solvent->Control2 Workup Fieser Quench Reaction->Workup Control3 Temperature Control: - Slow Addition at 0 °C Reaction->Control3 Purification Flash Chromatography (Neutralized Silica) Workup->Purification Control4 Minimize Product Loss: - Granular Salt Formation - Neutral Chromatography Workup->Control4 Product 1H-Indene-2-methanol Purification->Product

Caption: Key control points in the synthesis of 1H-Indene-2-methanol.

References
  • General Principles of Hydride Reductions: Carruthers, W., & Coldham, I. (2004). Modern Methods of Organic Synthesis. Cambridge University Press. [Link]

  • Indene Chemistry and Synthesis: ResearchGate. Synthesis of indenes. A collection of articles and methods related to indene synthesis. [Link]

  • Troubleshooting Organic Reactions: Anderson, N. G. (2002). Practical Process Research & Development. Academic Press. [Link]

Sources

Technical Support Center: Stabilizing 1H-Indene-2-methanol in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1H-Indene-2-methanol. This guide is designed for researchers, scientists, and drug development professionals to address the inherent stability challenges of this compound in solution. As a molecule with an indene core, 1H-Indene-2-methanol is susceptible to degradation, primarily through oxidation and polymerization, which can compromise experimental integrity and product shelf-life. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you maintain the stability and purity of your solutions.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: Why is my 1H-Indene-2-methanol solution turning yellow or brown over time?

A1: This is a classic indicator of oxidative degradation. The indene ring system is sensitive to autoxidation, especially in the presence of light, atmospheric oxygen, and trace metal ions. The allylic C-H bonds of the five-membered ring are particularly susceptible to radical abstraction, initiating a chain reaction that leads to the formation of chromophoric (color-producing) species like ketones and peroxides.

  • Causality: The double bond in the indene ring activates the adjacent C-H bonds, making them prone to attack by free radicals. This process is often accelerated by UV light, which can generate initial radicals, and metal ions (e.g., Fe³⁺, Cu²⁺), which can catalyze the decomposition of hydroperoxides into more reactive radical species.

  • Solution:

    • Deoxygenate Your Solvent: Before preparing your solution, purge the solvent with an inert gas like argon or nitrogen for 15-30 minutes to remove dissolved oxygen.

    • Use Amber Glassware: Store solutions in amber vials or flasks to protect them from light, which can initiate photo-oxidative degradation.[1]

    • Add an Antioxidant: Incorporate a radical-scavenging antioxidant. Butylated hydroxytoluene (BHT) is a common and effective choice for non-polar organic solvents. A typical concentration is 0.01-0.1% (w/v). For more polar systems, consider antioxidants like ascorbic acid or propyl gallate.[2][3]

    • Consider a Chelating Agent: If metal ion contamination is suspected (e.g., from glassware or reagents), add a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester the metal ions and prevent them from participating in redox cycling.

Q2: I've observed a precipitate or haze forming in my stock solution. What is causing this?

A2: Precipitate formation often points to polymerization or the formation of insoluble degradation products. The double bond in the indene moiety can undergo radical-initiated or acid-catalyzed polymerization, leading to the formation of higher molecular weight oligomers and polymers that are less soluble in the solvent.

  • Causality: Trace acidic impurities in the solvent or on glassware can protonate the double bond, initiating cationic polymerization. Alternatively, free radicals, the same culprits as in oxidation, can initiate a different pathway leading to polymerization.

  • Solution:

    • Use High-Purity, Anhydrous Solvents: Ensure your solvents are of high purity (e.g., HPLC grade) and are anhydrous. Trace amounts of water or acid can be detrimental. Solvents should be stored over molecular sieves if necessary.

    • Solvent Selection: Choose a solvent that provides good solubility and stability. Aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or toluene are often suitable.[4] However, always perform a small-scale solubility and short-term stability test first.

    • Control Temperature: Store stock solutions at low temperatures (e.g., 2-8°C or -20°C) to significantly slow down both polymerization and oxidation rates. Avoid repeated freeze-thaw cycles by preparing smaller aliquots.

    • Inhibitor Addition: Besides antioxidants like BHT, which inhibit radical polymerization, consider adding a specific polymerization inhibitor if the problem persists, though this is less common for storage and more for reaction conditions.

Q3: My compound's activity or concentration is decreasing over time, but there's no visible change. What's happening?

A3: This indicates a loss of the active parent compound due to the formation of soluble, non-chromophoric degradation products. The initial stages of oxidation or other subtle rearrangements might not produce visible changes but will be detectable by analytical methods like HPLC.

  • Causality: The primary alcohol group of 1H-Indene-2-methanol could undergo subtle reactions, or the indene ring could be modified in a way that doesn't produce color but alters its chemical identity. This is why analytical validation is critical.

  • Solution:

    • Implement a Stability-Indicating HPLC Method: Develop or use an HPLC method that can separate the parent 1H-Indene-2-methanol peak from its potential degradation products. This is the only reliable way to quantify the stability of your compound.[5][6] The method should be able to resolve the API from all process impurities and degradation products.[6]

    • Perform a Forced Degradation Study: To identify potential degradation products, intentionally stress your compound under harsh conditions (e.g., acid, base, peroxide, heat, light). This helps in developing a robust analytical method and understanding the degradation pathways.

    • Strict Storage Protocol: Adhere strictly to the storage recommendations outlined in this guide: use deoxygenated aprotic solvents, add an antioxidant, use amber vials, and store as frozen aliquots under an inert atmosphere.

Frequently Asked Questions (FAQs)

What is the best solvent for long-term storage of 1H-Indene-2-methanol?

There is no single "best" solvent, as the optimal choice depends on the intended downstream application. However, for general long-term storage, high-purity, anhydrous, and deoxygenated aprotic solvents are recommended.

Solvent ClassRecommended ExamplesRationale & Considerations
Ethers Tetrahydrofuran (THF), DioxaneGood solubilizing power. THF must be checked for peroxides, which can initiate degradation.
Halogenated Dichloromethane (DCM)Excellent solvent, but can contain trace HCl. Use freshly distilled or inhibitor-free grade.
Aromatic TolueneGood for non-polar applications. Less reactive than other options.
Aprotic Polar Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO)High solubilizing power.[7] Ensure they are anhydrous as they can be hygroscopic. DMSO can be difficult to remove.

How should I prepare a stabilized stock solution for routine use?

Follow the detailed protocol provided in the "Experimental Protocols" section below. The key principles are deoxygenation, the use of an antioxidant, protection from light, and appropriate storage temperature.

What are the key signs of degradation I should monitor?

  • Visual: Color change (yellowing/browning), cloudiness, or precipitate formation.

  • Analytical (HPLC): Decrease in the main peak area for 1H-Indene-2-methanol, and the appearance of new peaks, which represent degradation products.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes the preparation of a 10 mM stock solution of 1H-Indene-2-methanol in anhydrous acetonitrile (ACN) with BHT as a stabilizer.

Materials:

  • 1H-Indene-2-methanol (solid)

  • Anhydrous Acetonitrile (ACN), HPLC Grade

  • Butylated hydroxytoluene (BHT)

  • Argon or Nitrogen gas with tubing

  • 2 mL amber glass vials with PTFE-lined caps

  • Analytical balance, volumetric flasks, pipettes

Procedure:

  • Prepare Stabilizer Solution: Dissolve BHT in anhydrous ACN to a concentration of 1 mg/mL.

  • Deoxygenate Solvent: Place the required volume of anhydrous ACN in a flask. Add 1% v/v of the BHT solution (this results in a final BHT concentration of 0.01 mg/mL or 0.001%).

  • Purge with Inert Gas: Submerge a needle or tubing into the solvent and gently bubble argon or nitrogen through it for 20 minutes.

  • Weigh Compound: Accurately weigh the required amount of 1H-Indene-2-methanol in a tared weighing boat.

  • Dissolution: Transfer the compound to a volumetric flask. Add the deoxygenated, stabilized ACN to dissolve the solid completely, and then bring to the final volume.

  • Aliquot and Store: Immediately dispense the solution into 2 mL amber glass vials, leaving minimal headspace. Flush the headspace of each vial with inert gas before sealing tightly with the cap.

  • Storage: Store the vials at -20°C. For daily use, one aliquot can be kept at 2-8°C for a limited time (stability should be verified).

Protocol 2: Basic Stability Assessment by HPLC-UV

This workflow outlines how to monitor the stability of your prepared solution over time. A stability-indicating method is crucial for accurate results.[8]

Objective: To quantify the percentage of 1H-Indene-2-methanol remaining after storage under defined conditions.

Procedure:

  • Prepare Solution: Prepare a stabilized stock solution as described in Protocol 1.

  • Initial Analysis (T=0): Immediately after preparation, analyze the solution by HPLC. Inject a known volume and record the peak area of the 1H-Indene-2-methanol peak. This is your 100% reference value.

  • Storage Conditions: Store aliquots of the solution under different conditions to be tested (e.g., -20°C in the dark, 4°C in the dark, room temperature on the benchtop).

  • Time-Point Analysis: At predetermined intervals (e.g., 24h, 48h, 1 week, 1 month), retrieve one aliquot from each storage condition.

  • Sample Analysis: Allow the aliquot to come to room temperature before analysis. Analyze by HPLC using the exact same method as the T=0 sample.

  • Calculate Stability: Calculate the percentage of remaining compound at each time point using the formula: % Remaining = (Peak Area at Time T / Peak Area at Time T=0) * 100

  • Data Evaluation: Plot the % remaining versus time for each condition to determine the rate of degradation and establish an acceptable shelf-life for your experimental needs.

Visualizations

Degradation Pathways

The following diagram illustrates the primary degradation pathways for 1H-Indene-2-methanol. The indene core is susceptible to both oxidation, forming various oxygenated products, and polymerization, leading to insoluble oligomers.

Indene 1H-Indene-2-methanol Oxidized Oxidized Products (Ketones, Epoxides, etc.) (Causes Discoloration) Indene->Oxidized Oxidation Polymer Polymers / Oligomers (Causes Precipitation) Indene->Polymer Polymerization Oxygen Oxygen (O2) Light, Metal Ions Oxygen->Oxidized Radical Radical Initiator (e.g., Peroxides) Radical->Polymer

Caption: Primary degradation pathways of 1H-Indene-2-methanol.

Experimental Workflow for Stability Assessment

This diagram outlines the logical flow for conducting a robust stability study as detailed in Protocol 2.

start Start: Prepare Stabilized Solution t0_analysis Analyze T=0 Sample (HPLC) (Establish 100% Reference) start->t0_analysis storage Store Aliquots Under Varied Conditions t0_analysis->storage cond1 Condition 1 (-20°C, Dark) storage->cond1 cond2 Condition 2 (4°C, Dark) storage->cond2 cond3 Condition 3 (RT, Light) storage->cond3 timepoint Analyze at Time Points (T=1, T=2, ...) cond1->timepoint cond2->timepoint cond3->timepoint calculate Calculate % Remaining vs. T=0 timepoint->calculate end End: Determine Shelf-Life calculate->end

Sources

Technical Support Center: Optimization of Reaction Conditions for Derivatizing 1H-Indene-2-methanol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, medicinal chemists, and process development scientists engaged in the chemical modification of 1H-Indene-2-methanol. As a versatile scaffold in drug discovery and materials science, the successful derivatization of its primary alcohol moiety is critical for developing novel compounds. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounding theoretical principles in practical, actionable solutions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the derivatization of 1H-Indene-2-methanol. Each issue is analyzed by probable cause, followed by a recommended course of action.

Issue 1: Low or No Product Yield

A low yield is one of the most common challenges. The root cause can often be traced to reaction kinetics, equilibrium limitations, or reagent deactivation.

Possible Causes & Recommended Solutions:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature. Many reactions, particularly esterifications, require significant time to reach equilibrium.

    • Solution: Monitor the reaction progress diligently using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1] Extend the reaction time in increments of 2-4 hours or increase the temperature by 10-20 °C, while monitoring for potential side product formation. For thermally sensitive materials, extending the time is preferable to elevating the temperature.

  • Equilibrium Limitations (Especially in Esterification):

    • Cause: Reactions like Fischer esterification are reversible. The accumulation of water as a byproduct can drive the reaction backward, limiting the yield.

    • Solution: Employ methods to remove water as it forms. A Dean-Stark apparatus is highly effective for reactions in solvents like toluene. Alternatively, adding a dehydrating agent (e.g., molecular sieves) to the reaction mixture can be effective. Using a significant excess of one reactant (typically the more cost-effective one, like methanol in some esterifications) can also shift the equilibrium forward.[2]

  • Poor Reagent Activity/Purity:

    • Cause: Reagents may be old, degraded, or contain impurities (especially water) that inhibit the reaction. For instance, bases like sodium hydride (NaH) used in etherifications are readily quenched by moisture. Acid catalysts for esterification can also be compromised.

    • Solution: Use freshly opened bottles of reagents or purify/dry them before use.[1] Ensure all solvents are anhydrous, particularly for moisture-sensitive reactions. Titrate bases or catalysts if their activity is in doubt.

  • Sub-optimal Catalyst Performance:

    • Cause: The chosen catalyst may not be active enough, or the concentration might be too low. In phase-transfer catalysis for etherification, the catalyst may not be effectively shuttling the alkoxide to the organic phase.

    • Solution: Systematically screen different catalysts. For esterification, compare Brønsted acids (H₂SO₄, p-TsOH) with coupling agents (DCC/DMAP). For etherification, ensure the phase-transfer catalyst is appropriate for the solvent system. Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%).[3]

Issue 2: Formation of Significant Side Products

The appearance of unexpected spots on a TLC plate or peaks in a GC trace indicates competing reaction pathways.

Possible Causes & Recommended Solutions:

  • Over-oxidation:

    • Cause: When oxidizing the primary alcohol to an aldehyde, using an overly strong oxidizing agent or harsh conditions can lead to the formation of the corresponding carboxylic acid.

    • Solution: Employ milder, more selective oxidizing agents like Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or use catalytic systems such as TEMPO with a stoichiometric oxidant. Carefully control the reaction temperature, often running reactions at 0 °C or lower.

  • Elimination Reactions (E2 Pathway):

    • Cause: In Williamson ether synthesis, the alkoxide of 1H-Indene-2-methanol is a strong base. If the alkyl halide used is sterically hindered (secondary or tertiary), it can favor an E2 elimination pathway, forming an alkene instead of the desired ether.

    • Solution: Whenever possible, use primary or methyl halides as the electrophile. If a bulkier group is required, consider alternative synthetic routes that do not involve strongly basic conditions. Lowering the reaction temperature can also favor the substitution (SN2) pathway over elimination.

  • Dimerization or Polymerization:

    • Cause: The indene core itself can be reactive under certain conditions, particularly strongly acidic or cationic conditions, potentially leading to polymerization or side reactions involving the double bond.

    • Solution: Maintain strict control over reaction conditions. Ensure the temperature does not exceed the recommended range. If using a strong acid catalyst, add it slowly and at a low temperature to control any exotherm.[4] Consider using protecting groups for the indene double bond if it proves to be too reactive under the desired derivatization conditions.

Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for diagnosing and resolving common issues during derivatization.

TroubleshootingWorkflow Start Problem Encountered LowYield Low / No Yield Start->LowYield Check Yield SideProducts Side Products Observed Start->SideProducts Check Purity IncompleteReaction Incomplete Reaction (Starting Material Remains) LowYield->IncompleteReaction Is S.M. present? NoReaction No Reaction at All LowYield->NoReaction No change from t=0? OxidationIssue Over-oxidation to Carboxylic Acid? SideProducts->OxidationIssue EliminationIssue Alkene Formation (Elimination)? SideProducts->EliminationIssue OtherSideProduct Dimerization / Other? SideProducts->OtherSideProduct Sol_TimeTemp Action: - Increase Reaction Time - Cautiously Increase Temp - Monitor by TLC/GC IncompleteReaction->Sol_TimeTemp Sol_Equilibrium Action: - Remove H2O (Dean-Stark) - Use Excess Reagent IncompleteReaction->Sol_Equilibrium Is reaction reversible? Sol_Reagents Action: - Use Fresh/Dry Reagents & Solvents - Check Catalyst Activity NoReaction->Sol_Reagents Sol_Oxidant Action: - Use Milder Oxidant (PCC, DMP) - Lower Reaction Temperature OxidationIssue->Sol_Oxidant Sol_BaseHalide Action: - Use Primary Alkyl Halide - Lower Reaction Temperature EliminationIssue->Sol_BaseHalide Sol_Conditions Action: - Re-evaluate Acidity/Basicity - Control Temperature Strictly OtherSideProduct->Sol_Conditions

Caption: A decision tree for troubleshooting common derivatization issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common and reliable methods for derivatizing the hydroxyl group of 1H-Indene-2-methanol?

The primary alcohol is highly versatile. The most common derivatizations are:

  • Esterification: Reacting with a carboxylic acid (Fischer esterification, requires an acid catalyst like H₂SO₄), an acyl chloride (highly reactive, often requires a non-nucleophilic base like pyridine or triethylamine), or an anhydride. This is a robust method for adding a wide variety of functional groups.[5]

  • Etherification: The Williamson ether synthesis is a classic method, involving deprotonation of the alcohol with a strong base (e.g., NaH) to form an alkoxide, followed by reaction with an alkyl halide.[6] This is excellent for forming stable ether linkages.

  • Conversion to Alkyl Halide: Using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to convert the alcohol into a more reactive leaving group (Cl or Br), which can then be used in subsequent nucleophilic substitution reactions.

Q2: How do I select the optimal solvent for my reaction?

Solvent choice is critical and depends on the reaction type:

  • For Esterifications: A non-polar, aprotic solvent that allows for azeotropic removal of water, such as toluene or hexane, is ideal for Fischer esterifications using a Dean-Stark trap. For reactions with acyl chlorides, dichloromethane (DCM) or tetrahydrofuran (THF) are common choices as they are inert and dissolve the reactants well.

  • For Etherifications (Williamson): A polar aprotic solvent like THF, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) is required. These solvents effectively solvate the cation of the alkoxide salt, leaving a highly reactive "naked" alkoxide anion, which accelerates the SN2 reaction.

  • General Principle: The solvent must fully dissolve the reactants at the reaction temperature and should be inert to the reagents being used. Always use anhydrous (dry) solvents for moisture-sensitive reactions.

Q3: What analytical techniques are best for monitoring reaction progress and characterizing the final product?

  • Reaction Monitoring:

    • Thin-Layer Chromatography (TLC): The fastest and most convenient method. It allows you to visualize the consumption of starting material and the formation of the product in real-time. Use a solvent system that gives good separation (product Rf typically between 0.3-0.6).

    • Gas Chromatography (GC) / GC-MS: Excellent for volatile and thermally stable compounds. It provides quantitative data on the relative amounts of starting material and product and MS gives structural confirmation.[7]

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for unambiguous structure elucidation. For 1H-Indene-2-methanol derivatives, you should see characteristic shifts in the protons of the -CH₂O- group.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.

    • Infrared (IR) Spectroscopy: Useful for confirming the presence or absence of key functional groups. For example, in an esterification, you would monitor the disappearance of the broad alcohol -OH stretch (~3300 cm⁻¹) and the appearance of a strong ester carbonyl C=O stretch (~1735 cm⁻¹).

Q4: My starting material is not very soluble. How can I improve this?

Low solubility can severely impact reaction rates.

  • Change Solvent: Screen a variety of solvents or use a co-solvent system. For example, if your reactant is soluble in THF but the reaction requires a higher temperature, you might use a mixture of THF and a higher-boiling solvent like DMF or dioxane.

  • Increase Temperature: Gently warming the mixture can often be enough to dissolve the starting material. Ensure the temperature is still within a safe and effective range for the reaction itself.

  • Phase-Transfer Catalysis (PTC): If you have a two-phase system (e.g., aqueous and organic), a PTC like tetrabutylammonium bromide (TBAB) can help shuttle a reactant from one phase to the other, overcoming solubility barriers.

Optimized Protocol Summaries

The following tables provide starting points for optimizing common derivatization reactions. Conditions should be further refined based on the specific substrate and desired product.

Table 1: General Conditions for Esterification

MethodReagentCatalyst/BaseSolventTemperature (°C)Key Considerations
Fischer Carboxylic Acid (1.2 eq)H₂SO₄ (cat.)Toluene80 - 110 (Reflux)Remove water via Dean-Stark. Reversible.
Acyl Chloride Acyl Chloride (1.1 eq)Pyridine or Et₃N (1.5 eq)DCM or THF0 to 25Highly reactive. Run under inert gas. Exothermic.
DCC Coupling Carboxylic Acid (1.2 eq)DCC (1.2 eq), DMAP (cat.)DCM0 to 25Mild conditions. Forms DCU byproduct (filtered off).

Table 2: General Conditions for Williamson Ether Synthesis

BaseAlkylating AgentSolventTemperature (°C)Key Considerations
NaH (1.1 eq)Primary Alkyl Halide (1.2 eq)Anhydrous THF or DMF25 - 60Highly effective but moisture-sensitive. Use inert gas.
KOH / PTC Primary Alkyl Halide (1.2 eq)Toluene / H₂O (biphasic)50 - 80Good for larger scale; avoids NaH. Requires PTC.
Experimental Workflow Overview

The general process for any derivatization experiment follows a standard sequence from preparation to analysis.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Prep Reagent & Glassware Prep (Drying, Inert Atmosphere) Setup Reaction Setup (Solvent, Reactants) Prep->Setup Execution Reaction Execution (Heating, Stirring) Setup->Execution Monitoring Monitoring (TLC, GC) Execution->Monitoring Periodic Sampling Monitoring->Execution Continue Reaction Workup Quenching & Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Analysis Characterization (NMR, MS, IR) Purification->Analysis

Caption: Standard laboratory workflow for a chemical derivatization reaction.

References
  • Environmental Protection Agency. (n.d.). Analytical Methods.
  • BenchChem. (2025). Troubleshooting guide for the synthesis of 6,7-dichloro-2,3-dihydro-1H-indole.
  • ResearchGate. (n.d.). Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Reagents and conditions.
  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 2H-Indene Derivatives.
  • Organic Chemistry Portal. (n.d.). Synthesis of indenes.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
  • MDPI. (n.d.). Optimization of Methanol Synthesis under Forced Periodic Operation.
  • ACS Publications. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion.
  • Journal of Food and Drug Analysis. (2002). A Removable Derivatization HPLC for Analysis of Methanol in Chinese Liquor Medicine.
  • MDPI. (n.d.). Optimization and Kinetic Study of Palmitic Acid Esterification with Subcritical Methanol via Response Surface Methodology.
  • ResearchGate. (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables.
  • PubMed. (2020). Optimization and blends study of heterogeneous acid catalyst-assisted esterification of palm oil industry by-product for biodiesel production.
  • PubMed. (2015). Analysis of methanol and its derivatives in illegally produced alcoholic beverages.
  • ResearchGate. (2025). Optimization of Catalytic Glycerol Etherification with Ethanol in a Continuous Reactor.

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Technical Support Center: Scaling Up the Synthesis of 1H-Indene-2-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 1H-Indene-2-methanol. This guide is designed for researchers, chemists, and process development professionals. Here, we move beyond simple protocols to address the nuanced challenges of transitioning this synthesis from the bench to a larger scale. We will explore the underlying chemical principles, troubleshoot common issues, and provide actionable strategies for a robust and scalable process.

Overview of Synthetic Strategy

The most common and direct laboratory-scale synthesis of 1H-Indene-2-methanol involves the reduction of its corresponding aldehyde, 1H-Indene-2-carboxaldehyde. This precursor can be synthesized via several methods, such as the Vilsmeier-Haack reaction on indene or through the organocatalytic cyclization of ortho-formyl trans-cinnamaldehydes.[1] For the purpose of this guide, we will focus on the critical final reduction step and its scale-up.

The reduction of the aldehyde to the primary alcohol is typically achieved using metal hydride reagents. While effective, this step presents significant challenges related to safety, impurity profiles, and purification when moving to kilogram scale and beyond.

Core Reaction Pathway

Below is a diagram illustrating the primary synthetic transformation and a common potential side reaction.

G cluster_main Primary Reduction Pathway cluster_side Potential Side Reaction start 1H-Indene-2-carboxaldehyde intermediate Alkoxide Intermediate start->intermediate 1. Hydride Attack (e.g., NaBH4, LiAlH4) indene_moiety Indene Moiety (Starting Material or Product) product 1H-Indene-2-methanol intermediate->product 2. Acidic or Aqueous Work-up (Quench) dimer Indene Dimers/ Oligomers indene_moiety->dimer Acid/Heat Catalyzed Dimerization

Caption: Core reduction pathway and a potential dimerization side reaction.

Troubleshooting Guide & Scale-Up Issues

This section addresses specific problems that may arise during the synthesis and scale-up in a question-and-answer format.

Question 1: My yield has dropped significantly after increasing the batch size from 10g to 500g. What are the likely causes?

Answer: A drop in yield upon scale-up is a common issue, often attributable to a combination of factors related to mass and heat transfer.[2]

  • Inefficient Mixing: In larger reactors, achieving homogenous mixing is more difficult. Pockets of high reagent concentration can lead to localized side reactions, while areas of low concentration result in an incomplete reaction. Ensure your reactor's impeller design and stirring speed are adequate for the new volume and viscosity of the reaction mixture.

  • Poor Temperature Control: Reduction with hydrides like Lithium Aluminum Hydride (LiAlH₄) is highly exothermic. A larger volume has a lower surface-area-to-volume ratio, making heat dissipation less efficient.[2] If the internal temperature rises uncontrollably, it can promote the formation of byproducts, such as indene dimers or other degradation products.

    • Solution: Implement a slower, controlled addition of the reducing agent via a syringe pump or addition funnel. Ensure your cooling system is robust enough to handle the thermal load of the entire addition process. For very large scales, a semi-batch process where both starting material and reagent are added concurrently might be necessary.

  • Extended Reaction/Work-up Time: Larger batches naturally take longer to process (e.g., reagent addition, quenching, extractions). Prolonged exposure of the product or intermediates to harsh conditions (acidic, basic, or high heat) can lead to degradation.

Question 2: I am observing a new, significant impurity in my crude product post-scale-up. How can I identify and mitigate it?

Answer: The appearance of new impurities often points to a reaction pathway that becomes significant only under scaled-up conditions, usually due to thermal effects.

  • Likely Impurities & Identification:

    • Indene Dimers/Oligomers: The indene ring system can be susceptible to acid-catalyzed dimerization or polymerization, especially at elevated temperatures. This is a likely culprit if your work-up involves a strong acid quench that was not cooled adequately. These will appear as higher molecular weight species on a GC-MS or LC-MS.

    • Over-reduction Products: While less common for an aldehyde reduction to an alcohol, if other reducible functional groups are present on your specific indene scaffold, they may be reduced at higher temperatures.

    • Unreacted Starting Material: This points to poor mixing or insufficient reagent, as discussed in the yield issue.

  • Mitigation Strategies:

    • Quenching: The quenching of excess hydride is a critical step. For LiAlH₄, a carefully controlled reverse quench (adding the reaction mixture to the quenching solution) or a Fieser work-up (sequential addition of water, then NaOH solution) can prevent temperature spikes. For Sodium Borohydride (NaBH₄), a controlled quench with a mild acid like acetic acid or ammonium chloride in an ice bath is recommended.

    • Inert Atmosphere: Ensure the reaction is run under a strictly inert atmosphere (Nitrogen or Argon). Oxygen can react with intermediates, leading to oxidative side products.

Question 3: My work-up is generating a persistent emulsion during the aqueous extraction. How can I resolve this at a larger scale?

Answer: Emulsions are a common frustration during the work-up of large-scale reactions, significantly slowing down processing and trapping the product.

  • Cause: Emulsions are often stabilized by fine particulate matter (e.g., aluminum salts from a LiAlH₄ quench) or by amphiphilic byproducts. Vigorous stirring or shaking during extraction exacerbates the problem.

  • Solutions:

    • Filtration: Before extraction, filter the quenched reaction mixture through a pad of Celite® or another filter aid to remove the fine inorganic salts. This is often the most effective solution.

    • Brine Wash: After the initial aqueous wash, perform a wash with a saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous phase helps to break emulsions.

    • Solvent Choice: If possible, use a more non-polar extraction solvent that has a greater density difference with water, such as Toluene or MTBE, instead of solvents like Ethyl Acetate.

    • Gentle Mixing: In the reactor, use a lower stirring speed for the extraction phase separation, allowing the layers to separate by gravity rather than forcing them with high shear.

Experimental Protocols & Data

Protocol 1: Lab-Scale Synthesis of 1H-Indene-2-methanol

This protocol details the reduction of 1H-Indene-2-carboxaldehyde using Sodium Borohydride.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 1H-Indene-2-carboxaldehyde (5.0 g, 34.7 mmol).

  • Dissolution: Add methanol (100 mL) and stir until the aldehyde is fully dissolved.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Reduction: Add Sodium Borohydride (1.5 g, 39.6 mmol, 1.15 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 1 hour. Monitor the reaction progress by TLC or LC-MS.

  • Quench: Slowly and carefully add 1M HCl (aq) at 0-5 °C until the pH is ~5-6 to neutralize excess NaBH₄ and hydrolyze the borate ester intermediate. Vigorous gas evolution will occur.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add Ethyl Acetate (100 mL) and water (50 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer again with Ethyl Acetate (2x 50 mL).

  • Washing & Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1H-Indene-2-methanol, which can be purified by column chromatography or recrystallization.

Scale-Up Parameter Comparison

The following table outlines key considerations when scaling this synthesis.

ParameterLab-Scale (5 g)Pilot-Scale (500 g)Rationale & Key Considerations
Reactor 250 mL Round-bottom flask10-20 L Jacketed Glass ReactorA jacketed reactor is essential for precise temperature control and containment.[2]
Stirring Magnetic StirrerOverhead Mechanical StirrerMechanical stirring provides the necessary torque and mixing efficiency for larger, potentially viscous volumes.
Reagent Addition Manual (spatula)Metering Pump / Dropping FunnelEnsures a slow, controlled addition rate to manage the exotherm. Critical for safety and selectivity.
Temp. Control Ice BathCirculating Chiller/HeaterProvides active and responsive cooling to counteract the reaction exotherm.
Quench Strategy Add acid to the reaction mixAdd reaction mix to cooled acid"Reverse quench" can offer better temperature control by keeping the bulk solution less reactive.
Purification Column ChromatographyRecrystallization / DistillationChromatography is generally not economically viable for large quantities. The physical properties of the product will dictate the best method.

Process & Workflow Diagram

The following diagram outlines the logical flow of the scaled-up synthesis process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents Charge Reactor with 1H-Indene-2-carboxaldehyde and Solvent cool Cool Reactor to 0-5 °C reagents->cool addition Controlled Addition of Reducing Agent cool->addition stir Stir at 0-5 °C (Monitor by IPC) addition->stir quench Controlled Quench stir->quench phase_sep Phase Separation & Extraction quench->phase_sep wash Aqueous Washes (Bicarb, Brine) phase_sep->wash dry Dry & Concentrate wash->dry purify Recrystallization or Distillation dry->purify final_product Isolated Pure 1H-Indene-2-methanol purify->final_product

Caption: Scaled-up workflow for 1H-Indene-2-methanol synthesis.

Frequently Asked Questions (FAQs)

Q: Which reducing agent is better for scale-up: NaBH₄ or LiAlH₄? A: For large-scale synthesis, Sodium Borohydride (NaBH₄) is often preferred over Lithium Aluminum Hydride (LiAlH₄). NaBH₄ is less reactive, more stable in air, and can be used in protic solvents like methanol or ethanol, which are generally cheaper and safer than the anhydrous ethers (like THF or Et₂O) required for LiAlH₄. The work-up for NaBH₄ is also typically simpler and avoids the generation of gelatinous aluminum salts. While LiAlH₄ is a more powerful reducing agent, it is unnecessary for this simple aldehyde reduction and its violent reactivity with water presents a greater safety risk on a large scale.

Q: My 1H-Indene-2-carboxaldehyde starting material is turning yellow/brown on storage. Is it still usable? A: The discoloration suggests potential degradation, likely oxidation or oligomerization. You should re-analyze the starting material for purity (e.g., by NMR or GC) before use. Using degraded starting material will inevitably lead to lower yields and a more complex impurity profile in your final product. For long-term storage, it is advisable to keep the aldehyde under an inert atmosphere, protected from light, and refrigerated.

Q: Can I synthesize 1H-Indene-2-methanol using a Grignard reaction? A: Yes, this is a viable alternative route. One common method would involve forming a Grignard reagent from a 2-halo-indane (e.g., 2-bromoindane) and reacting it with anhydrous formaldehyde.[3] Another approach is to react an indene-2-carboxylic acid ester with two equivalents of a Grignard reagent like methylmagnesium bromide, which would form a tertiary alcohol after workup.[4][5] However, Grignard reactions require strictly anhydrous conditions and the synthesis of the halo-indane precursor adds steps to the overall sequence. For scaling up, the reduction of the commercially available or readily synthesized aldehyde is often more straightforward.

Q: What is the best final purification method for 1H-Indene-2-methanol on a large scale? A: The optimal method depends on the physical state of your product. If it is a solid, recrystallization is highly effective for removing small amounts of impurities and is easily scalable. You would need to perform solubility screening to find a suitable solvent or solvent system. If the product is a high-boiling liquid, vacuum distillation would be the preferred method to separate it from non-volatile impurities and unreacted starting material.

References

  • Synthesis and Optical Resolution of the Floral Odorant (±)-2,3Dihydro2,5-dimethyl-1H-indene-2-methanol, and Preparation of Analogues. ResearchGate. Available at: [Link]

  • Organocatalytic regiospecific synthesis of 1H-indene-2-carbaldehyde derivatives: suppression of cycloolefin isomerisation by employing sterically demanding catalysts. RSC Publishing. Available at: [Link]

  • Substrate scope for the synthesis of 1H-indene derivatives. ResearchGate. Available at: [Link]

  • Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. National Institutes of Health (NIH). Available at: [Link]

  • All About The Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

  • Synthesis of indenes. Organic Chemistry Portal. Available at: [Link]

  • Industrial Scale-Up Challenges in Catalytic Methanol Production. ResearchGate. Available at: [Link]

  • Reaction of carboxylic acid derivatives with Grignard reagents. YouTube. Available at: [Link]

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Technical Support Center: Preventing Racemization in Chiral Indene Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the stereoselective synthesis of chiral indene alcohols. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of maintaining stereochemical integrity during synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges of preventing racemization.

Introduction to the Challenge

Chiral indene alcohols are valuable building blocks in medicinal chemistry and materials science. Their biological activity and material properties are often highly dependent on their absolute stereochemistry. However, the chiral center bearing the hydroxyl group is susceptible to racemization, particularly under acidic, basic, or thermal stress. This guide provides practical, mechanistically grounded advice to help you diagnose and solve racemization issues in your synthetic workflow.

Troubleshooting Guide: Diagnosing and Solving Racemization

This section addresses common experimental observations that point toward a loss of enantiomeric excess (ee) and provides actionable solutions.

Question 1: My final chiral indene alcohol product shows significantly lower enantiomeric excess (ee) than expected after purification. What are the likely causes during the workup and purification stages?

Answer:

A drop in enantiomeric excess after the reaction is complete often points to issues during aqueous workup or chromatography. The chiral benzylic alcohol in the indene scaffold is prone to racemization via the formation of a stabilized carbocation intermediate, especially under acidic conditions.

Potential Causes and Solutions:

  • Acidic Workup Conditions: Quenching your reaction with strong aqueous acids (e.g., HCl, H₂SO₄) can facilitate the formation of a planar, achiral carbocation intermediate, leading to racemization.[1][2]

    • Solution: Use a milder quenching agent like saturated aqueous ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃) solution. Ensure the pH of the aqueous layer remains neutral or slightly basic during extraction.

  • Prolonged Exposure to Silica Gel: Standard silica gel is inherently acidic and can cause on-column racemization, especially with sensitive substrates.

    • Solution 1: Minimize the contact time with silica gel. Use flash chromatography with a slightly higher-than-normal flow rate.

    • Solution 2: Deactivate the silica gel. Prepare a slurry of silica gel in your eluent system containing 1-2% triethylamine or ammonia. This neutralizes the acidic sites on the silica surface.

    • Solution 3: Switch to a less acidic stationary phase, such as neutral alumina or a polymer-based support for your chromatography.

  • Elevated Temperatures: Both solvent removal under high heat and exothermic processes during workup can provide the energy needed to overcome the activation barrier for racemization.

    • Solution: Remove solvents under reduced pressure at low temperatures (e.g., using a rotary evaporator with a water bath set to ≤ 30-40 °C). If your acid-base neutralization during workup is highly exothermic, perform it in an ice bath with slow, portion-wise addition of reagents.

Question 2: I'm observing a low ee value directly from the crude reaction mixture, even when using a highly enantioselective catalyst. What reaction parameters should I investigate?

Answer:

If racemization is occurring during the reaction itself, several factors related to your reaction conditions are likely at play. Temperature, solvent, and the nature of reagents can all significantly influence the stereochemical outcome.

Key Parameters to Optimize:

ParameterPotential IssueRecommended ActionExpected Outcome
Temperature Higher temperatures can provide sufficient energy for the product to racemize in situ or for side reactions that lead to racemic product.Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Screen a range of temperatures (e.g., 0 °C, -20 °C, -78 °C).Minimized racemization by limiting the available thermal energy for stereocenter inversion.[3]
Solvent Polar, protic solvents (e.g., methanol, ethanol) can stabilize carbocationic intermediates that lead to racemization.[4]Switch to a less polar, aprotic solvent such as toluene, dichloromethane (DCM), or tetrahydrofuran (THF).Reduced stabilization of racemization intermediates, thereby preserving the enantiomeric excess.
Base/Acid Catalyst Strong bases or acids can catalyze enolization or carbocation formation, leading to a loss of stereochemical integrity.[5][6]If a base is required, screen weaker, non-nucleophilic bases (e.g., 2,6-lutidine, proton sponge). If an acid is used, consider a milder Lewis or Brønsted acid.Slower rate of base or acid-catalyzed racemization pathways.
Reaction Time Prolonged reaction times, even under optimal conditions, increase the window of opportunity for product racemization.Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.Reduced exposure of the chiral product to potentially racemizing conditions.
Question 3: I suspect my protecting group strategy is contributing to racemization. Which protecting groups are problematic, and what are safer alternatives?

Answer:

Protecting group manipulations, both during installation and removal, are common steps where stereochemical information can be lost. The choice of protecting group is critical.

Problematic Protecting Groups and Scenarios:

  • Acid-Labile Groups (e.g., THP, MOM): The acidic conditions required for deprotection can readily cause racemization of the newly revealed chiral alcohol.[7][8]

  • Benzyl Ethers (Bn): While generally robust, the conditions for hydrogenolytic cleavage (H₂, Pd/C) are typically neutral and safe. However, oxidative or strongly acidic removal methods can pose a risk.

Recommended Protecting Group Strategies:

Protecting GroupInstallationRemoval ConditionsRationale for Stereochemical Safety
Silyl Ethers (TBS, TIPS) R₃SiCl, Imidazole, DMFFluoride source (TBAF, HF-Pyridine)Removal is performed under mild, typically neutral or slightly basic conditions that do not promote carbocation formation.[8]
Acyl Groups (Acetate, Pivaloate) Ac₂O, Pyridine or PivCl, PyridineMild basic hydrolysis (K₂CO₃, MeOH)Cleavage occurs under basic conditions that deprotonate the alcohol, avoiding carbocation intermediates.

It is crucial to select an "orthogonal" protecting group strategy, where the removal conditions for one group do not affect others or the chiral center of interest.[9]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for chiral indene alcohols?

The most common mechanism is the formation of a planar, achiral carbocation intermediate at the chiral center.[1] This is particularly favorable in indene systems because the resulting carbocation is benzylic and thus highly resonance-stabilized. Once formed, a nucleophile (like a solvent molecule or a counter-ion) can attack from either face of the planar carbocation with equal probability, leading to a 50:50 mixture of the (R) and (S) enantiomers—a racemic mixture.[10][11]

G cluster_0 Racemization Pathway Chiral_Alcohol (R)-Indene Alcohol Carbocation Planar Carbocation (Achiral Intermediate) Chiral_Alcohol->Carbocation H⁺ (Acid) or Heat Racemic_Mixture Racemic Mixture ((R)- and (S)-Indene Alcohol) Carbocation->Racemic_Mixture + Nu⁻ (Attack from either face)

Caption: Mechanism of acid-catalyzed racemization.

Q2: How can I accurately determine the enantiomeric excess (ee) of my chiral indene alcohol?

Accurate determination of ee is crucial for troubleshooting. The most reliable method is chiral chromatography.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. A chiral stationary phase (CSP) is used to separate the two enantiomers, allowing for their quantification. You will need to develop a method by screening different chiral columns and mobile phases.[3][12]

  • Chiral Gas Chromatography (GC): This is suitable for volatile and thermally stable indene alcohols.[13]

  • NMR Spectroscopy with Chiral Shift Reagents: While less common for precise quantification, chiral lanthanide shift reagents can be used to differentiate the signals of the two enantiomers in an NMR spectrum, allowing for an estimation of their ratio.[14]

Workflow for Accurate ee Determination:

G Start Crude Product Prep Prepare Sample (Dilute in Mobile Phase) Start->Prep Analysis Inject on Chiral HPLC Prep->Analysis Data Integrate Peak Areas of Enantiomers Analysis->Data Calc Calculate ee% ee = |(R-S)/(R+S)| * 100 Data->Calc End Accurate ee Value Calc->End

Caption: Workflow for ee determination by chiral HPLC.

Q3: Can the choice of reducing agent in a ketone reduction synthesis affect the final ee?

Absolutely. While the primary source of enantioselectivity is the chiral catalyst or ligand used (e.g., in an asymmetric transfer hydrogenation), the reducing agent itself can play a role.

  • Background Reaction: If the uncatalyzed reduction of the ketone by the reducing agent is competitive with the catalyzed reaction, it will produce a racemic alcohol, thus lowering the overall ee.[3]

  • Reagent Purity: Impurities in the reducing agent could potentially interfere with the catalyst, reducing its effectiveness and selectivity.

Best Practices:

  • Choose a reducing agent that has a low background reaction rate under your optimized conditions.

  • Use high-purity reagents.

  • Ensure the stoichiometry of the catalyst, ligand, and reducing agent is optimized to favor the asymmetric pathway.

References

  • Benchchem. (n.d.). Troubleshooting guide for low enantiomeric excess in chiral synthesis.
  • Li, G., & Anslyn, E. V. (2018). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 51(9), 2036–2046.
  • Benchchem. (n.d.). Challenges in the synthesis of small chiral alcohols like 3-aminobutan-1-ol.
  • Wikipedia. (n.d.). Racemization. Retrieved from [Link]

  • Wolf, C., & Bentley, K. W. (2013). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids.
  • Chemistry LibreTexts. (2021). 19.11: Racemization. Retrieved from [Link]

  • Cardellicchio, C., et al. (2010). Does a chiral alcohol really racemize when its OH group is protected with Boyer's reaction?. Chirality, 22(1), 88-91.
  • Encyclopedia.pub. (n.d.). Stereoselective Synthesis of Chiral Molecules. Retrieved from [Link]

  • University of Bath. (n.d.). Determination of enantiomeric excess. Retrieved from [Link]

  • van der Ende, M., et al. (2018). Role of Additives during Deracemization Using Temperature Cycling. Crystal Growth & Design, 18(10), 6039-6045.
  • Trost, B. M., & Weiss, A. H. (2010). Enantioselective Synthesis of Substituted Indanones From Silyloxyallenes. Journal of the American Chemical Society, 132(5), 1472-1473.
  • Mazzotti, M., et al. (2019). The role of racemisation kinetics in the deracemisation process via temperature cycles. Faraday Discussions, 219, 9-27.
  • Sánchez, A., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 835-840.
  • University of Bristol. (n.d.). Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

  • Viedma, C., & Cintas, P. (2022). Chiral Amplification through the Interplay of Racemizing Conditions and Asymmetric Crystal Growth. Journal of the American Chemical Society, 144(50), 22941-22951.
  • University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • B. (2024, June 17). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization [Video]. YouTube. [Link]

  • Mazzotti, M., et al. (2019). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Crystal Growth & Design, 19(6), 3164-3172.
  • Wang, Y., et al. (2009). Effects of solvent on chiral and enantiomeric separation of Koga bases using derivatized amylose chiral stationary phase. Chirality, 21(10), 904-911.
  • ResearchGate. (n.d.). Does a Chiral Alcohol Really Racemize when Its OH Group Is Protected with Boyer's Reaction? Retrieved from [Link]

  • Liardon, R., & Hurrell, R. F. (1982). Amino acid racemization in heated and alkali-treated proteins. Journal of Agricultural and Food Chemistry, 30(3), 496-500.
  • Stojanović, M., & Vianello, R. (2021). The Unexplored Importance of Fleeting Chiral Intermediates in Enzyme-Catalyzed Reactions. Journal of the American Chemical Society, 143(37), 14941-14957.
  • ResearchGate. (n.d.). Base catalyzed racemization of amino acid derivatives. Retrieved from [Link]

  • Wiklund, K., & Matsson, O. (1996). Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives. Acta Chemica Scandinavica, 50, 830-835.
  • Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. Retrieved from [Link]

  • Jo, H. H., et al. (2019). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
  • Mutti, F. G. (2019). Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. Catalysis Science & Technology, 9(19), 5226-5243.
  • Guo, Y., et al. (2024). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry, 22(22), 4420-4435.
  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Enzyme and Microbial Technology, 48(1), 6-25.
  • ResearchGate. (n.d.). Recent Advances in Asymmetric Synthesis of Chiral Amides and Peptides: Racemization-free Coupling Reagents. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • Guo, Y., et al. (2024). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024, January 7). Alcohol synthesis via SN1on a chiral alkyl halide [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • Ashenhurst, J. (2012, May 23). What’s a Racemic Mixture?. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry For Everyone. (2024, December 31). What Is Racemization In Organic Chemistry? [Video]. YouTube. [Link]

  • Mutti, F. G. (2019). Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. Catalysis Science & Technology, 9(19), 5226-5243.
  • Li, Z., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(38), 10376-10393.
  • Organic Chemistry Portal. (2009, July 20). Enantioselective Synthesis of Alcohols and Amines. Retrieved from [Link]

  • Lee, D., et al. (2021). Enantioselective extraction of unprotected amino acids coupled with racemization.
  • Lu, Z., & Sarpong, R. (2014). Short, Enantioselective Total Synthesis of (+)-Ineleganolide.
  • El-Fayoumy, M. A., et al. (2022). Enantioselective Total Synthesis of (R,R)-Blumenol B and d9-Blumenol B. Molecules, 27(19), 6545.

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Troubleshooting guide for the chromatographic separation of indene isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of indene and its isomers. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter challenges in resolving these structurally similar compounds. The separation of isomers, particularly positional and structural isomers of aromatic compounds like indene, presents a significant analytical challenge due to their nearly identical physicochemical properties. This resource provides in-depth, experience-driven answers to common troubleshooting questions, moving beyond simple procedural steps to explain the underlying scientific principles.

Part 1: Foundational Knowledge & Method Development FAQs

This section addresses the critical initial choices in method development that can prevent many common issues from arising.

Q1: I am starting a new project on indene isomers. Should I use Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?

A1: The choice between GC and HPLC depends primarily on the volatility and thermal stability of your specific indene isomers and any derivatives.

  • Gas Chromatography (GC) is an excellent choice for volatile and thermally stable indene isomers. Given that indene itself has a boiling point of ~182°C, GC is a very suitable technique. It often provides high efficiency and resolution.

  • High-Performance Liquid Chromatography (HPLC) is more versatile, especially for less volatile or thermally labile indene derivatives, such as indene-fullerene bisadducts used in materials science.[1][2] HPLC is also preferred when isomers require specific stationary phase interactions (e.g., chiral recognition) that are more readily available in LC columns.[3]

Here is a decision-making workflow for your initial selection:

start Analyze Indene Isomers volatility Are the isomers volatile & thermally stable? start->volatility gc_path GC is a strong candidate. Consider high-resolution capillary columns. volatility->gc_path Yes hplc_path HPLC is the preferred method. volatility->hplc_path No / Unsure chiral_q Is chiral separation required? gc_path->chiral_q hplc_path->chiral_q chiral_gc Use GC with a chiral stationary phase (e.g., cyclodextrin). chiral_q->chiral_gc Yes (GC Path) chiral_hplc Use HPLC with a chiral stationary phase (CSP). chiral_q->chiral_hplc Yes (HPLC Path) achiral Standard GC or HPLC methods are applicable. chiral_q->achiral No

Caption: Initial decision tree for selecting GC vs. HPLC.

Q2: For HPLC, what type of column should I choose to separate positional indene isomers? A standard C18 column isn't working.

A2: This is a classic challenge. Positional isomers often have very similar hydrophobicity, making them difficult to resolve on standard alkyl phases like C18, which separate primarily based on this property.[4] The key is to introduce alternative separation mechanisms.

Expert Recommendation: Switch to a stationary phase that offers shape selectivity and π-π interactions . Aromatic isomers can be effectively separated by exploiting their rigid structures and electron-rich rings.[4][5]

  • Pentafluorophenyl (PFP) Phases: These are often the first choice for isomer separations. PFP columns provide a combination of hydrophobic, dipole-dipole, ion-exchange, and shape selectivity interactions. They are particularly effective for fused-ring systems and positional isomers where C18 phases fail.[4]

  • Phenyl-Hexyl Phases: These columns offer strong π-π interactions between the phenyl ligands and the aromatic indene structure, providing a different selectivity compared to C18.[6]

  • Cyclophane-Bonded Phases: For highly challenging separations, specialized phases like cyclophane-bonded silica can offer unique selectivity based on the inclusion of isomers within the cyclophane cavity, providing retention orders that can be completely reversed compared to other phases.[7]

Stationary PhasePrimary Interaction Mechanism(s)Ideal for...
C18 (ODS) Hydrophobic (van der Waals)General-purpose, separating based on hydrophobicity.
PFP π-π, Dipole-Dipole, Shape Selectivity, Ion-ExchangePositional isomers, halogenated compounds, fused-ring systems.[4]
Phenyl-Hexyl π-π, HydrophobicAromatic compounds, providing alternative selectivity to C18.[6]
Cyclophane Inclusion Complexation, Shape SelectivityDifficult-to-separate, rigid aromatic isomers.[7]
Q3: For GC, what is the best column choice for separating aromatic isomers like substituted indenes?

A3: In GC, stationary phase selection is equally critical. While a standard non-polar phase (like a 5% phenyl polysiloxane) might work for simple mixtures, resolving closely related isomers often requires a more selective phase.

  • High Phenyl Content Phases (e.g., 50% Phenyl Polysiloxane): Increasing the phenyl content of the stationary phase enhances π-π interactions with the indene isomers, which can significantly improve selectivity between them.[8] A high McReynolds constant for benzene indicates a stationary phase with strong π-π interactions suitable for separating aromatic analytes.[8]

  • Nematic Liquid Crystal Stationary Phases: These are highly specialized but offer exceptional shape selectivity for rigid isomers.[9] They can separate isomers based on their length-to-breadth ratio, a property that is often unique even among isomers with similar boiling points. This makes them powerful tools for resolving challenging mixtures like xylene or diethylbenzene isomers, and the principle applies directly to substituted indenes.[9]

Part 2: Troubleshooting Common Chromatographic Problems

This section provides direct answers to the most common issues encountered during the analysis of indene isomers.

FAQ 1: My indene isomers are co-eluting or have very poor resolution (Rs < 1.5). How can I fix this?

A1.1 (HPLC): Co-elution is the most common problem with isomers.[10] A systematic approach is required to improve resolution.

  • Optimize the Mobile Phase: Before changing the column, exhaust your mobile phase options. The mobile phase composition is a critical factor in HPLC separations.[11][12]

    • Change Organic Modifier: If you are using acetonitrile, switch to methanol, or vice-versa. These solvents have different properties; acetonitrile can engage in dipole-dipole interactions, while methanol is more acidic, which can alter selectivity.[13]

    • Adjust Solvent Strength (Isocratic): Weaken the mobile phase (i.e., decrease the percentage of organic solvent). This increases the retention factor (k'), giving the isomers more time to interact with the stationary phase, which can improve separation.[10] Ideally, your peaks of interest should have a k' between 2 and 10.[13]

    • Shallow the Gradient (Gradient Elution): If you are using a gradient, make it shallower (e.g., change from a 5-minute ramp of 50-95% B to a 15-minute ramp). A flatter gradient increases the resolution between closely eluting peaks.[14]

  • Change the Column (If Mobile Phase Fails): As discussed in Q2, if mobile phase optimization is insufficient, your column lacks the necessary selectivity. Switch to a PFP or Phenyl-Hexyl column.[4]

  • Check for Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening, which kills resolution. Ensure all connections are made with minimal length, narrow-ID tubing.

A1.2 (GC):

  • Optimize the Temperature Program: Temperature is the most powerful parameter for optimizing GC separations.[15][16]

    • Lower the Initial Temperature: A lower starting temperature can improve the resolution of early-eluting, volatile isomers.

    • Use a Slower Ramp Rate: This is the most effective tool. A slow ramp (e.g., 2-5°C/min) gives isomers more time to interact with the stationary phase, enhancing separation.[17] A very fast ramp will cause compounds to elute quickly and bunch together.[15]

  • Use a Longer or Narrower Column: Increasing column length (e.g., from 30m to 60m) increases the number of theoretical plates and thus resolution. Decreasing the internal diameter (e.g., from 0.25mm to 0.18mm) also improves efficiency.

  • Change Carrier Gas Flow Rate: While less impactful than temperature, optimizing the linear velocity of the carrier gas (Helium or Hydrogen) can improve efficiency.

cluster_hplc HPLC Troubleshooting cluster_gc GC Troubleshooting start Problem: Poor Resolution or Co-elution of Isomers hplc_q1 Optimize Mobile Phase start->hplc_q1 gc_q1 Optimize Temperature Program start->gc_q1 hplc_s1 Change Organic Modifier (ACN <-> MeOH) hplc_q1->hplc_s1 Step 1 hplc_s2 Weaken Mobile Phase (Isocratic) or Use Shallower Gradient hplc_s1->hplc_s2 Step 2 hplc_q2 Change Stationary Phase (e.g., to PFP or Phenyl) hplc_s2->hplc_q2 If unresolved hplc_s3 Switch to column with a different selectivity mechanism hplc_q2->hplc_s3 hplc_s4 Check for and minimize extra-column volume hplc_s3->hplc_s4 Final Check gc_s1 Use a slower ramp rate (e.g., 2-5 °C/min) gc_q1->gc_s1 Step 1 gc_s2 Lower initial oven temperature gc_s1->gc_s2 Step 2 gc_q2 Change Column gc_s2->gc_q2 If unresolved gc_s3 Use a longer column (e.g., 60m) or a more selective phase gc_q2->gc_s3

Caption: Troubleshooting workflow for poor isomer resolution.

FAQ 2: I'm seeing significant peak tailing for some of my indene derivative peaks in HPLC. What is the cause and solution?

A2: Peak tailing is typically caused by unwanted secondary interactions between the analyte and the stationary phase.[18] For silica-based columns, the most common culprit is the interaction of basic analytes with acidic, ionized silanol groups (Si-O⁻) on the silica surface.

Causality: If your indene derivative has a basic functional group (e.g., an amine), it can interact strongly with residual silanols on the column packing, leading to a portion of the molecules being held back longer, creating a "tail".

Solutions:

  • Lower the Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase.[19] This protonates the silanol groups (Si-O⁻ → Si-OH), neutralizing their negative charge and minimizing the unwanted ionic interaction.[18] This is often the most effective solution.

  • Use a Modern, High-Purity Column: Modern columns are often manufactured with higher purity silica and are better end-capped, resulting in fewer accessible silanol groups. Columns specifically marketed as "low silanol activity" can be beneficial.[19]

  • Add a Competing Base: A less common but effective strategy is to add a small amount of a competing base (e.g., triethylamine) to the mobile phase. This base will preferentially interact with the active silanol sites, effectively shielding them from your analyte.

FAQ 3: My retention times are shifting between injections and between different days. How do I improve reproducibility?

A3: Retention time instability is a frustrating problem that points to a lack of control over experimental variables.

Common Causes & Solutions:

  • Mobile Phase Composition: The mobile phase is often the source.

    • Volatilization: One solvent component (e.g., acetonitrile) may be evaporating faster than another (e.g., water), changing the solvent ratio over time. Solution: Always use fresh mobile phase and keep solvent bottles capped.

    • Inadequate Buffering: If your method is pH-sensitive, an unbuffered or poorly buffered mobile phase can drift in pH, causing retention shifts for ionizable analytes. Solution: Ensure your mobile phase is adequately buffered, especially if operating near the pKa of an analyte.[13]

  • Column Temperature: Column temperature significantly affects retention.[20] A change of just 1°C can alter retention times by 1-2%.

    • Solution: Use a thermostatted column compartment and ensure it is set to a stable temperature (e.g., 35°C). This is crucial for day-to-day reproducibility.

  • Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting analysis.

    • Solution: For isocratic methods, flush with at least 10-20 column volumes of mobile phase. For gradient methods, run several blank gradients before injecting the first sample to ensure the column chemistry is stable.

  • Column Contamination: Buildup of strongly retained sample components can alter the stationary phase chemistry.

    • Solution: Use a guard column to protect the analytical column from contaminants.[21] Implement a robust column washing procedure after each analytical batch.

Part 3: Protocols & Workflows
Protocol 1: Systematic Mobile Phase Optimization for HPLC Isomer Separation

This protocol assumes you have a PFP or Phenyl-Hexyl column and are observing poor resolution.

  • Step 1: Establish a Baseline.

    • Prepare a mobile phase of 50:50 Acetonitrile:Water (with 0.1% Formic Acid).

    • Inject your isomer mixture and record the chromatogram. This is your baseline.

  • Step 2: Optimize Solvent Strength.

    • Adjust the mobile phase composition to achieve a retention factor (k') between 2 and 10 for your isomers.

    • If peaks elute too early (k' < 2), decrease the acetonitrile concentration in 5% increments (e.g., to 45%, 40%).

    • If peaks elute too late (k' > 10), increase the acetonitrile concentration.

  • Step 3: Change the Organic Modifier.

    • Prepare a new mobile phase, replacing Acetonitrile with Methanol at a concentration that gives a similar elution strength. (Note: Methanol is a weaker solvent, so you may need a higher percentage, e.g., 55% Methanol might be equivalent to 45% Acetonitrile).

    • Run the analysis and compare the selectivity (the spacing between the peaks) to the acetonitrile method. One solvent may provide superior resolution.[13]

  • Step 4: Evaluate pH (for Ionizable Derivatives).

    • If your indene derivatives have acidic or basic groups, pH can be a powerful tool.

    • Prepare mobile phases with different pH values (e.g., pH 3 with formic acid, pH 7 with a phosphate buffer, pH 10 with an ammonium buffer), ensuring your column is stable at these pHs.

    • Analyze the sample at each pH to see how retention and selectivity are affected.

Protocol 2: GC Oven Temperature Program Optimization for Isomer Separation

This protocol is for improving the GC separation of volatile indene isomers.

  • Step 1: Isothermal Scouting Run.

    • Perform an initial run at a constant (isothermal) temperature, for example, 150°C.

    • If all peaks elute quickly with poor separation, the temperature is too high. If they elute very late and are broad, it's too low.[22] The ideal isothermal temperature is roughly 10-50°C below the boiling point of the analytes.[23]

  • Step 2: Develop an Initial Gradient.

    • Based on the scouting run, design a simple temperature program.

    • Example: Start at 60°C, hold for 1 minute, then ramp at 10°C/minute to 220°C.

  • Step 3: Optimize the Ramp Rate.

    • This is the most critical step for isomer resolution.[24]

    • Keeping the start and end temperatures the same, decrease the ramp rate.

    • Run the program again with a ramp of 5°C/minute .

    • Run it a third time with a ramp of 2°C/minute .

    • Compare the chromatograms. The slower ramp rates should show significantly improved resolution between the closely eluting isomers, at the cost of longer analysis time.[15] Choose the ramp rate that provides the required resolution in an acceptable time.

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Validation & Comparative

A Comparative Analysis of the Biological Activities of Indene Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The indene scaffold, a distinctive bicyclic aromatic hydrocarbon, has emerged as a privileged structure in medicinal chemistry. Its rigid framework, amenable to diverse functionalization, has given rise to a plethora of derivatives with a broad spectrum of biological activities. This guide provides a comparative study of the anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties of various indene derivatives, supported by experimental data and detailed protocols to facilitate further research and development in this promising area. Our focus is to elucidate the structure-activity relationships (SAR) that govern their therapeutic potential and to provide practical, validated methodologies for their biological evaluation.

Anticancer Activity: Targeting Cellular Proliferation and Viability

Indene derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action, most notably as inhibitors of tubulin polymerization and topoisomerase IIα.

Indene Derivatives as Tubulin Polymerization Inhibitors

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport, making them a prime target for anticancer drugs. A series of novel dihydro-1H-indene derivatives have been designed and evaluated as inhibitors of tubulin polymerization that bind to the colchicine site.[1][2]

One of the most potent compounds identified is 12d , which exhibits remarkable antiproliferative activity against four cancer cell lines with IC50 values ranging from 0.028 to 0.087 µM.[1][2] This compound was found to inhibit tubulin polymerization with an IC50 value of 3.24 µM.[2] The anticancer effects of compound 12d are attributed to its ability to induce apoptosis and cause cell cycle arrest at the G2/M phase.[1][2]

Another study explored benzocyclooctene and indene-based analogues as tubulin polymerization inhibitors.[3] While the benzocyclooctene analogues were generally more potent, the indene-based compound 31 also demonstrated inhibitory activity with an IC50 of 11 µM.[3]

CompoundTarget Cancer Cell LinesIC50 (µM) for Antiproliferative ActivityIC50 (µM) for Tubulin Polymerization InhibitionReference
12d K562, A549, HCT116, MCF-70.028 - 0.0873.24[1][2]
31 Not specifiedNot specified11[3]
CA-4 (Combretastatin A-4) Positive ControlNot specified~2-3[2]

This assay spectrophotometrically measures the assembly of microtubules from tubulin monomers in the presence and absence of an inhibitor.

Materials:

  • Purified bovine brain tubulin (>99% pure)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA

  • Guanosine triphosphate (GTP) solution: 10 mM in GTB

  • Test compounds (indene derivatives) dissolved in DMSO

  • Spectrophotometer with temperature control

Procedure:

  • Prepare a 2 mg/mL solution of tubulin in GTB. Keep on ice.

  • In a 96-well plate, add 5 µL of the test compound at various concentrations.

  • Add 90 µL of the tubulin solution to each well.

  • Incubate the plate at 37°C for 1 minute to allow the compound to bind to the tubulin.

  • Initiate polymerization by adding 5 µL of GTP solution to each well.

  • Immediately begin monitoring the change in absorbance at 340 nm every 30 seconds for 30 minutes at 37°C.

  • The rate of tubulin polymerization is proportional to the rate of increase in absorbance.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

G cluster_workflow Tubulin Polymerization Assay Workflow Prepare Tubulin Solution Prepare Tubulin Solution Add Test Compound Add Test Compound Prepare Tubulin Solution->Add Test Compound Incubate Incubate Add Test Compound->Incubate Initiate Polymerization (add GTP) Initiate Polymerization (add GTP) Incubate->Initiate Polymerization (add GTP) Monitor Absorbance at 340 nm Monitor Absorbance at 340 nm Initiate Polymerization (add GTP)->Monitor Absorbance at 340 nm Calculate Inhibition and IC50 Calculate Inhibition and IC50 Monitor Absorbance at 340 nm->Calculate Inhibition and IC50

Indene Derivatives as Topoisomerase IIα Inhibitors

Topoisomerase IIα is a crucial enzyme in DNA replication and chromosome segregation, making it another key target for cancer therapy. The indeno[1,2-b]pyridinol derivative, AK-I-191 , has been identified as a potent catalytic inhibitor of topoisomerase IIα.[1][4] Unlike topoisomerase poisons that stabilize the DNA-enzyme cleavage complex, leading to DNA damage, catalytic inhibitors prevent the enzyme from functioning without causing DNA strand breaks, potentially reducing toxicity.[1]

AK-I-191 exerts its anticancer effects by binding to the minor groove of DNA, which in turn inhibits the activity of topoisomerase IIα.[1][4] This compound has been shown to induce apoptosis and cause cell cycle arrest at the G0/G1 phase in the T47D breast cancer cell line.[1] Furthermore, AK-I-191 demonstrated a synergistic effect when combined with tamoxifen, a standard breast cancer therapy.[1][4] Another indeno[1,2-b]pyridinone derivative, TI-1-190 , also acts as a DNA intercalative human topoisomerase IIα catalytic inhibitor.[5]

This assay measures the ability of topoisomerase IIα to decatenate (unlink) kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. Inhibitors will prevent the release of individual minicircles.

Materials:

  • Human topoisomerase IIα enzyme

  • kDNA substrate

  • 10x Topoisomerase II Assay Buffer

  • ATP solution

  • Test compounds (indene derivatives) dissolved in DMSO

  • Proteinase K

  • 1% Agarose gel containing ethidium bromide

  • TAE buffer

  • Loading dye

Procedure:

  • On ice, prepare a reaction mixture containing the assay buffer, ATP, and kDNA.

  • Add the test compound at various concentrations to the reaction mixture.

  • Initiate the reaction by adding the topoisomerase IIα enzyme.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding SDS and proteinase K, and incubate for another 15 minutes at 37°C.

  • Add loading dye and load the samples onto the agarose gel.

  • Perform electrophoresis to separate the catenated and decatenated DNA.

  • Visualize the DNA bands under UV light. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel.

  • The inhibition of topoisomerase IIα activity is determined by the reduction in the amount of decatenated DNA compared to the control.

G cluster_pathway Topoisomerase IIα Inhibition by Indene Derivatives Indene Derivative Indene Derivative Binds to DNA Minor Groove/Intercalates Binds to DNA Minor Groove/Intercalates Indene Derivative->Binds to DNA Minor Groove/Intercalates Inhibits Topoisomerase IIα Inhibits Topoisomerase IIα Binds to DNA Minor Groove/Intercalates->Inhibits Topoisomerase IIα Prevents DNA Decatenation Prevents DNA Decatenation Inhibits Topoisomerase IIα->Prevents DNA Decatenation Cell Cycle Arrest Cell Cycle Arrest Prevents DNA Decatenation->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis Anticancer Effect Anticancer Effect Apoptosis->Anticancer Effect

Anti-Inflammatory Activity

Certain indene derivatives have shown promising anti-inflammatory properties. The non-steroidal anti-inflammatory drug (NSAID) Sulindac, which contains an indene moiety, and its derivatives have been extensively studied for their anticancer and anti-inflammatory effects.[6][7][8][9] The anti-inflammatory activity of novel indene derivatives is often evaluated using the carrageenan-induced paw edema model in rodents.[10]

This in vivo assay is a standard model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.

Materials:

  • Wistar rats

  • 1% Carrageenan solution in saline

  • Test compounds (indene derivatives)

  • Vehicle (e.g., saline, carboxymethyl cellulose)

  • Plethysmometer or calipers

Procedure:

  • Fast the rats overnight before the experiment.

  • Administer the test compound or vehicle to the rats (e.g., orally or intraperitoneally).

  • After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • The increase in paw volume is an indicator of inflammation.

  • Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

G cluster_workflow Carrageenan-Induced Paw Edema Assay Administer Test Compound Administer Test Compound Inject Carrageenan into Paw Inject Carrageenan into Paw Administer Test Compound->Inject Carrageenan into Paw Measure Paw Volume Over Time Measure Paw Volume Over Time Inject Carrageenan into Paw->Measure Paw Volume Over Time Calculate Edema Inhibition Calculate Edema Inhibition Measure Paw Volume Over Time->Calculate Edema Inhibition

Neuroprotective Activity: Acetylcholinesterase Inhibition

Indene derivatives have also been investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease by inhibiting the acetylcholinesterase (AChE) enzyme.[11][12][13] AChE is responsible for the breakdown of the neurotransmitter acetylcholine, and its inhibition can lead to improved cognitive function.

A series of indene-derived hydrazides have been synthesized and evaluated for their AChE inhibitory activity.[11][12][13] The most potent compound in this series, SD-30 , exhibited an IC50 value of 13.86 µM for AChE inhibition.[11][12][13] This compound also showed selectivity for AChE over butyrylcholinesterase (BuChE) and demonstrated the ability to inhibit AChE-induced amyloid-β aggregation, a key pathological hallmark of Alzheimer's disease.[11][13]

CompoundAChE IC50 (µM)BuChE IC50 (µM)Selectivity (BuChE IC50 / AChE IC50)Reference
SD-30 13.86 ± 0.16348.55 ± 0.1363.50[11][12][13]
SD-24 40.43 ± 0.06792.86 ± 0.0662.29[13]
Donepezil Standard DrugNot specifiedNot specified[11]

This colorimetric assay is a widely used method for measuring AChE activity and screening for its inhibitors.[14][15][16][17][18]

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Tris-HCl buffer (pH 8.0)

  • Test compounds (indene derivatives) dissolved in a suitable solvent

  • 96-well microplate reader

Procedure:

  • In a 96-well plate, add 25 µL of the test compound at various concentrations.

  • Add 50 µL of Tris-HCl buffer to each well.

  • Add 25 µL of ATCI solution to each well.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Add 125 µL of DTNB solution to each well.

  • Initiate the reaction by adding 25 µL of AChE solution to each well.

  • Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes).

  • The rate of the reaction is determined by the change in absorbance over time.

  • Calculate the percentage of inhibition for each compound concentration relative to a control without the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Indene derivatives have shown potential in this area, with some compounds exhibiting activity against a range of bacteria. The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[19][20][21][22][23]

This is a standard method for determining the MIC of an antimicrobial agent.[19][20][21][22][23]

Materials:

  • Bacterial strains

  • Mueller-Hinton Broth (MHB)

  • Test compounds (indene derivatives)

  • 96-well microplates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in MHB to obtain a range of concentrations.

  • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, diluted to ~5 x 10^5 CFU/mL).

  • Inoculate each well of the microplate with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Directions

Indene derivatives represent a versatile and promising class of compounds with a wide array of biological activities. The research highlighted in this guide demonstrates their potential as anticancer, anti-inflammatory, neuroprotective, and antimicrobial agents. The provided comparative data and detailed experimental protocols are intended to serve as a valuable resource for researchers in the field of drug discovery and development.

Future research should focus on optimizing the lead compounds within each activity class through medicinal chemistry efforts to enhance potency and selectivity while minimizing toxicity. A deeper understanding of the molecular targets and signaling pathways involved will be crucial for the rational design of next-generation indene-based therapeutics. The exploration of novel indene derivatives and their biological evaluation using the standardized methods described herein will undoubtedly contribute to the advancement of new and effective treatments for a range of human diseases.

References

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A Comparative Guide to Chiral Alcohols in Asymmetric Induction: Benchmarking 1H-Indene-2-methanol Against Established Auxiliaries

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical and fine chemical industries, asymmetric induction stands as a cornerstone of modern synthetic strategy. The use of chiral alcohols, either as covalently bound auxiliaries or as precursors to chiral ligands and catalysts, is a well-established methodology for controlling the stereochemical outcome of a reaction. This guide provides a comparative analysis of various chiral alcohols in asymmetric induction, with a specific focus on evaluating the performance of 1H-Indene-2-methanol against widely recognized and extensively documented alternatives.

A thorough review of scientific literature reveals a notable scarcity of published experimental data on the application of 1H-Indene-2-methanol as a chiral auxiliary or ligand in asymmetric transformations. While the indene scaffold is a component of certain chiral ligands, 1H-Indene-2-methanol itself is not a commonly cited chiral alcohol for inducing stereoselectivity. Therefore, this guide will serve as a benchmark by presenting the proven efficacy of established chiral alcohols, providing a framework for the potential evaluation of novel agents like 1H-Indene-2-methanol. We will delve into the performance of menthol derivatives, (R)- and (S)-1-phenylethanol, and 1,1'-bi-2-naphthol (BINOL) derivatives, supported by experimental data and detailed protocols.

The Foundation: Asymmetric Induction with Chiral Alcohols

Asymmetric induction is the process by which a chiral entity influences the formation of a new stereocenter, leading to a preferential formation of one enantiomer or diastereomer over the other.[1] Chiral alcohols are frequently employed in this context in one of two primary ways:

  • Chiral Auxiliaries: An enantiomerically pure alcohol is temporarily attached to a prochiral substrate. The steric and electronic properties of the auxiliary direct the approach of a reagent from a specific face, resulting in a diastereoselective transformation. The auxiliary is subsequently cleaved and can, in many cases, be recovered.

  • Chiral Ligands and Catalysts: Chiral alcohols can be transformed into ligands that coordinate with a metal center to form a chiral catalyst. This catalyst then orchestrates an enantioselective reaction. BINOL is a prime example of this approach.

The effectiveness of a chiral alcohol in these roles is measured by the stereoselectivity (enantiomeric or diastereomeric excess), the chemical yield of the reaction, and the ease of its introduction and removal (in the case of auxiliaries).

Established Chiral Alcohols: A Performance Review

Menthol and its Derivatives: The Power of Steric Hindrance

(-)-Menthol, a naturally abundant monoterpene, and its derivatives are among the most classic chiral auxiliaries.[2] Their efficacy stems from the bulky cyclohexane ring which provides a sterically demanding environment, effectively shielding one face of the reactive center.[2] A significant advancement in this class is the development of (-)-8-phenylmenthol, where the introduction of a phenyl group further enhances steric hindrance, often leading to higher diastereoselectivity.[2]

Mechanism of Action: The primary mode of induction for menthol-based auxiliaries is steric shielding. When attached to a prochiral substrate, such as an acrylate in a Diels-Alder reaction, the bulky menthyl or phenylmenthyl group dictates the trajectory of the incoming reagent, favoring attack from the less hindered face.

Caption: Steric shielding by a (-)-8-phenylmenthol auxiliary in a Diels-Alder reaction.

Performance Data: Asymmetric Diels-Alder Reaction

The Diels-Alder reaction between cyclopentadiene and acrylates derived from (-)-menthol and (-)-8-phenylmenthol is a classic example demonstrating their effectiveness.

Chiral AuxiliaryDieneDienophileLewis AcidDiastereomeric Excess (d.e.)YieldReference
(-)-MentholCyclopentadieneMenthyl AcrylateTiCl₄~40%-[3]
(-)-8-PhenylmentholCyclopentadiene8-Phenylmenthyl AcrylateTiCl₄>99%100%[3]

Experimental Protocol: Asymmetric Diels-Alder Reaction with (-)-8-Phenylmenthol Acrylate

  • Preparation of the Chiral Acrylate: To a solution of (-)-8-phenylmenthol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, acryloyl chloride (1.2 eq) is added dropwise. The reaction is stirred at room temperature for 12 hours. The mixture is then washed with water, saturated NaHCO₃, and brine. The organic layer is dried over MgSO₄ and concentrated to yield the crude acrylate, which is purified by column chromatography.

  • Diels-Alder Reaction: The (-)-8-phenylmenthyl acrylate (1.0 eq) is dissolved in toluene and cooled to -78 °C. A solution of TiCl₄ (1.1 eq) in toluene is added dropwise, and the mixture is stirred for 10 minutes. Freshly distilled cyclopentadiene (3.0 eq) is then added, and the reaction is stirred at -78 °C for 3 hours.

  • Work-up and Auxiliary Removal: The reaction is quenched with saturated NaHCO₃ solution. The organic layer is separated, washed with brine, dried over MgSO₄, and concentrated. The resulting adduct can be purified by chromatography. The chiral auxiliary is typically removed by reductive cleavage with LiAlH₄ to yield the chiral alcohol.[3]

(R)-(+)- and (S)-(-)-1-Phenylethanol: Versatile Chiral Alcohols

(R)- and (S)-1-phenylethanol are widely used as chiral building blocks and in the synthesis of chiral ligands.[4] They are also employed in biocatalytic resolutions and as chiral derivatizing agents.[4][5] While less common as directly attached chiral auxiliaries compared to menthol, their derivatives are crucial in asymmetric synthesis.

Performance Data: Asymmetric Reduction of Ketones

Enzymatic and chemo-catalytic reductions of prochiral ketones to form chiral 1-phenylethanol derivatives are highly efficient processes.

SubstrateCatalyst/EnzymeProductEnantiomeric Excess (e.e.)YieldReference
AcetophenonePhaseolus vulgaris (whole cell)(S)-1-phenylethanol>99%40%[6]
AcetophenoneAromatoleum aromaticum PEDH(S)-1-phenylethanol>99%-[7]
Racemic 1-phenylethanolNovozyme 435 (Kinetic Resolution)(R)-1-phenylethanol100% (for remaining substrate)-[8]

Experimental Protocol: Biocatalytic Asymmetric Reduction of Acetophenone

  • Biocatalyst Preparation: Acetone powder of a plant source (e.g., Ispir bean) is prepared to serve as the source of alcohol dehydrogenase (ADH).[6]

  • Reduction Reaction: In a phosphate buffer (pH 7.0), the acetophenone substrate (e.g., 6 mM) is mixed with the biocatalyst (e.g., 175 mg/mL) and a cofactor regenerating system (e.g., glucose at 25.15 mM).[6]

  • Incubation and Monitoring: The reaction mixture is incubated in an orbital shaker at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 36 hours). The progress of the reaction and the enantiomeric excess of the resulting (S)-1-phenylethanol are monitored by chiral HPLC.[6]

  • Extraction and Purification: Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated. The chiral alcohol is then purified by column chromatography.

1,1'-Bi-2-naphthol (BINOL): A Privileged Ligand Precursor

BINOL is an axially chiral diol that is not typically used as a chiral auxiliary in the same way as menthol. Instead, it serves as a highly effective precursor to a wide range of "privileged ligands" for asymmetric catalysis.[9][10] Metal complexes of BINOL and its derivatives are powerful catalysts for a multitude of enantioselective reactions.[9]

Performance Data: BINOL-Metal Catalyzed Asymmetric Reactions

Reaction TypeSubstrateCatalystEnantiomeric Excess (e.e.)YieldReference
Oxidative Coupling of 2-Naphthols3-(methoxycarbonyl)-2-naphtholCu(I)-diaza-cis-decalin complex93%85%[9]
Asymmetric CyclizationUnsaturated Aldehyde(R)-BINOL-Al complex~90%90%[11]
Oxidative Coupling of 2-Naphthols7,7'-Dimethoxy-BINOL formationOxovanadium(IV) complex98%88%[9]

Experimental Protocol: General Workflow for a BINOL-Catalyzed Asymmetric Reaction

Caption: A generalized experimental workflow for asymmetric catalysis using a BINOL-derived ligand.

The Case of 1H-Indene-2-methanol

Despite extensive searches of the chemical literature, there are no readily available reports detailing the use of 1H-Indene-2-methanol as a chiral auxiliary or as a direct precursor to a chiral ligand for asymmetric induction. While the broader class of indenyl complexes has been utilized in catalysis, and various chiral indane derivatives have been synthesized using other asymmetric methods, the specific application of chiral 1H-Indene-2-methanol in this context remains undocumented.

This absence of data suggests that 1H-Indene-2-methanol is either not an effective chiral controller or its potential has yet to be explored and published. Researchers considering this molecule for asymmetric synthesis should be aware that they would be entering uncharted territory, and significant foundational research would be required to establish its efficacy.

Conclusion

The field of asymmetric induction is rich with well-characterized and highly effective chiral alcohols that serve as reliable tools for the synthesis of enantiomerically pure molecules. Menthol and its derivatives, particularly 8-phenylmenthol, offer excellent stereocontrol through steric hindrance in reactions like the Diels-Alder cycloaddition. Chiral 1-phenylethanol is a valuable building block, often produced with near-perfect enantioselectivity through biocatalytic methods. BINOL stands as a premier precursor to a vast array of powerful chiral ligands for metal-catalyzed reactions, demonstrating remarkable versatility and efficiency.

In contrast, 1H-Indene-2-methanol does not appear to be an established chiral alcohol for asymmetric induction. The lack of supporting experimental data makes it an unknown quantity in this field. For researchers and drug development professionals, the choice of a chiral auxiliary or ligand is critical, and the evidence strongly favors the use of well-documented and proven chiral alcohols. While the exploration of novel chiral scaffolds is essential for advancing the field, the established players provide a robust and reliable foundation for achieving high levels of stereocontrol in asymmetric synthesis.

References

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A Senior Application Scientist's Guide to the Synthesis of Functionalized Indenes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indene scaffold, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentadiene ring, is a privileged structure in medicinal chemistry, materials science, and organometallic chemistry.[1][2] Its derivatives are integral components of numerous pharmaceuticals, including anti-inflammatory agents like Sulindac, and serve as precursors to advanced functional materials and metallocene catalysts.[1][3] Despite their significance, the synthesis of multiply substituted and functionalized indenes presents considerable challenges due to the reactivity of the indene core and the need for precise regiochemical control.[1][4]

This guide provides a comparative analysis of modern and classical synthetic routes to functionalized indenes. Moving beyond a simple recitation of protocols, we delve into the mechanistic underpinnings of each strategy, offering field-proven insights to guide experimental design. We aim to equip researchers, scientists, and drug development professionals with the knowledge to select and execute the optimal synthetic pathway for their specific target molecule.

Chapter 1: Intramolecular Cyclization Strategies

Intramolecular cyclization represents one of the most powerful and direct approaches to the indene core. These methods construct the five-membered ring from a pre-functionalized aromatic precursor, offering excellent control over the substitution pattern.

Transition-Metal-Catalyzed Cycloisomerization

The cycloisomerization of ortho-alkynylstyrenes or related enyne systems is a highly atom-economical route to indenes, catalyzed by various transition metals that act as potent π-acids.[5]

Mechanistic Insight & Causality: Gold(I), Platinum(II), and Ruthenium(II) catalysts are particularly effective.[5][6] The general mechanism involves the coordination of the catalyst to the alkyne, which significantly increases its electrophilicity. This "activation" facilitates a nucleophilic attack from the tethered alkene or arene. For instance, in the gold-catalyzed hydroalkylation of ynamides, a unique pathway is triggered where an activated keteniminium ion intermediate undergoes a[6][7]-hydride shift, followed by cyclization to yield densely functionalized indenes.[6] The choice of catalyst and ligands is critical; it modulates the reactivity and can prevent side reactions, ensuring a clean conversion to the desired indene product.

cluster_0 General Cycloisomerization Pathways Start o-Alkynylaryl Precursor Metal_Activation π-Acid Catalyst (Au(I), Pt(II), Ru(II)) Coordination to Alkyne Start->Metal_Activation Activated_Complex Activated Metal- Alkyne Complex Metal_Activation->Activated_Complex Cyclization Intramolecular Nucleophilic Attack (5-endo-dig) Activated_Complex->Cyclization Intermediate Carbocationic or Vinyl-Metal Intermediate Cyclization->Intermediate Rearrangement Proton Transfer or Reductive Elimination Intermediate->Rearrangement Product Functionalized Indene Rearrangement->Product

Caption: General mechanism for metal-catalyzed cycloisomerization.

Acid-Catalyzed Cyclizations

Classical acid-catalyzed methods, such as the Friedel-Crafts reaction and the Nazarov cyclization, remain highly relevant for indene synthesis, particularly for producing indanones, which are versatile precursors to indenes.[8][9]

Friedel-Crafts Alkylation/Acylation: This approach typically involves a two-step process: an intermolecular Friedel-Crafts reaction to form an indanone, followed by reduction and elimination or an aldol condensation to generate the indene double bond.[1][8] The choice of Lewis or Brønsted acid is crucial for activating the substrate without causing decomposition.

Nazarov Cyclization: The Nazarov cyclization is a 4π-electrocyclic ring closure of a divinyl ketone, typically promoted by a Lewis or Brønsted acid.[10][11][12] Modern variations have expanded its scope to precursors that generate the necessary pentadienyl cation in situ, leading directly to indenone or indene scaffolds.[5] The conrotatory nature of the electrocyclization has stereochemical implications that can be controlled with chiral catalysts or auxiliaries.[11][13]

Brønsted Acid-Catalyzed Diene Cyclization

A direct and metal-free alternative involves the Brønsted acid-catalyzed cyclization of 1,3-dienes bearing an aryl group.[14]

Mechanistic Insight & Causality: This reaction proceeds through a straightforward mechanism initiated by the protonation of the diene to form a stable benzylic carbocation.[14] Subsequent intramolecular electrophilic attack on the aromatic ring (a Friedel-Crafts type alkylation) followed by deprotonation yields the indene product. The use of a strong, non-nucleophilic acid like trifluoromethanesulfonic acid (TfOH) is key, as it efficiently generates the carbocation while minimizing side reactions. This method is valued for its operational simplicity and high atom economy.[14]

Chapter 2: Transition-Metal-Catalyzed Annulation & Cross-Coupling

These strategies construct the indene framework by forming two or more bonds in a single, often catalytic, sequence. They are prized for their efficiency and ability to rapidly build molecular complexity.

C-H Activation/Annulation

Direct C-H activation has emerged as a state-of-the-art strategy for forging C-C bonds, bypassing the need for pre-functionalized starting materials like halides or organometallics.[15][16]

Mechanistic Insight & Causality: Rhodium(III) and Ruthenium(II) catalysts are frequently employed for these transformations.[15][17] Often, a directing group on the aromatic substrate is used to position the metal catalyst in proximity to the C-H bond to be cleaved, ensuring high regioselectivity.[15][16] The catalytic cycle typically involves C-H activation to form a metallacycle, coordination and insertion of a coupling partner (like an alkyne or alkene), and reductive elimination to furnish the annulated product and regenerate the active catalyst.[15] These cascade reactions are exceptionally atom- and step-economical.

cluster_1 Catalytic Cycle for Rh(III)-Catalyzed C-H Annulation Rh_precatalyst [RhCp*Cl2]2 Active_Rh [RhCp*(III)]2+ Rh_precatalyst->Active_Rh Activation Coordination Coordination of Arene (with DG) Active_Rh->Coordination CMA Concerted Metalation- Deprotonation (C-H Activation) Coordination->CMA Rhodacycle Rhodacycle Intermediate CMA->Rhodacycle Alkyne_Coord Alkyne Coordination Rhodacycle->Alkyne_Coord Migratory_Ins Migratory Insertion Alkyne_Coord->Migratory_Ins Seven_Membered 7-Membered Rhodacycle Migratory_Ins->Seven_Membered Red_Elim Reductive Elimination Seven_Membered->Red_Elim Product_Release Indene Product Release Red_Elim->Product_Release Product_Release->Active_Rh Regeneration

Caption: A representative catalytic cycle for C-H activation/annulation.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis is a robust and versatile method for forming cyclic olefins, including the five-membered ring of the indene system.[18][19]

Mechanistic Insight & Causality: The reaction relies on a ruthenium or molybdenum alkylidene catalyst (e.g., Grubbs or Schrock catalysts) to join two terminal alkene moieties within the same molecule, releasing ethylene as the only byproduct.[19] The key to a successful RCM approach for indenes is the design and synthesis of a suitable diene precursor, often prepared via cross-coupling reactions like the Suzuki coupling.[20] The exceptional functional group tolerance of modern Ru-based catalysts makes RCM a go-to strategy for late-stage cyclizations on complex substrates, a common requirement in drug development.[20][21]

cluster_2 Ring-Closing Metathesis (RCM) Mechanism Diene Acyclic Diene Precursor Coordination [2+2] Cycloaddition Diene->Coordination Catalyst [Ru]=CHR (Grubbs Catalyst) Catalyst->Coordination Metallacycle1 Metallacyclobutane Intermediate Coordination->Metallacycle1 Retro_2_2 Retro [2+2] Cycloaddition Metallacycle1->Retro_2_2 Intermediate_Alkene Intermediate Alkylidene Retro_2_2->Intermediate_Alkene Intra_Coord Intramolecular [2+2] Cycloaddition Intermediate_Alkene->Intra_Coord Metallacycle2 Second Metallacyclobutane Intra_Coord->Metallacycle2 Product_Release Product Release (Retro [2+2]) Metallacycle2->Product_Release Product_Release->Catalyst Regeneration Product Cyclic Indene + Ethylene Product_Release->Product

Caption: The catalytic cycle of Ring-Closing Metathesis (RCM).

Chapter 3: Comparative Analysis

Choosing a synthetic route requires a careful evaluation of multiple factors, including the desired substitution pattern, functional group tolerance, scalability, and overall efficiency.

cluster_3 Workflow for Selecting a Synthetic Route Start Target Functionalized Indene? Q1 Complex/Sensitive Functional Groups? Start->Q1 Q2 High Atom Economy/ Step Efficiency Critical? Q1->Q2 No RCM Consider Ring-Closing Metathesis (RCM) Q1->RCM Yes Q3 Simple, Readily Available Precursors? Q2->Q3 No CH_Act Consider C-H Activation/Annulation Q2->CH_Act Yes Cycloisomerization Consider Metal-Catalyzed Cycloisomerization Q3->Cycloisomerization No Acid_Cat Consider Acid-Catalyzed Routes (Nazarov, Friedel-Crafts) Q3->Acid_Cat Yes

Caption: Decision workflow for selecting an appropriate synthetic route.

Data Summary Table
Synthetic RouteKey AdvantagesKey LimitationsSubstrate ScopeFunctional Group ToleranceAtom Economy
Metal-Catalyzed Cycloisomerization High atom economy, mild conditions, direct access to complex indenes.[6]Can require precious metal catalysts; substrate synthesis can be multi-step.Broad for alkynyl arenes.[5][6]Good to excellent.Very High
Acid-Catalyzed Cyclizations Uses inexpensive reagents, operationally simple, good for indanone synthesis.[14]Harsh conditions can limit functional group tolerance; regioselectivity can be an issue.[11]Moderate to broad, depends on substrate stability.ModerateHigh
C-H Activation/ Annulation Excellent step- and atom-economy, bypasses pre-functionalization.[15]Often requires directing groups, catalyst optimization can be intensive.[16]Broad, rapidly expanding.Good to excellent.Very High
Ring-Closing Metathesis (RCM) Exceptional functional group tolerance, predictable outcomes, good for complex targets.[20]Requires synthesis of diene precursor, not atom-economical (loss of ethylene).[19]Very broad.ExcellentModerate
Aldol from Indanones Classical and reliable, starts from readily available materials.[1]Multi-step process (indanone -> indene), can generate waste.Broad for various indanones.GoodLow to Moderate

Chapter 4: Key Experimental Protocols

To provide a practical context, we detail representative protocols for three powerful and distinct synthetic strategies.

Protocol 1: Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides[6]

This protocol provides a mild and efficient route to highly substituted N-functionalized indenes.

  • Materials: N-Aryl ynamide substrate (1.0 equiv), [IPrAuCl] (2.5 mol%), AgSbF₆ (2.5 mol%), Dichloromethane (DCM, anhydrous).

  • Procedure:

    • To a flame-dried Schlenk tube under an argon atmosphere, add the ynamide substrate.

    • Dissolve the substrate in anhydrous DCM (0.1 M concentration).

    • In a separate vial, weigh the gold catalyst [IPrAuCl] and silver salt AgSbF₆ and dissolve in a small amount of DCM.

    • Add the catalyst solution to the substrate solution at room temperature.

    • Stir the reaction mixture at room temperature and monitor by TLC or LC-MS. Typical reaction times are 1-4 hours.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the functionalized indene.

  • Causality: The combination of [IPrAuCl] and a silver salt generates the active cationic gold(I) species in situ. The silver salt acts as a halide scavenger. The N-heterocyclic carbene (IPr) ligand provides steric bulk and electron-donating character, stabilizing the gold catalyst and promoting the reaction under mild conditions.[6]

Protocol 2: Sequential Suzuki Coupling and Ring-Closing Metathesis[20]

This two-step, one-pot variation is highly effective for building diverse indene libraries from simple phenols.

  • Materials: o-Bromophenol derivative (1.0 equiv), vinylboronic acid pinacol ester (1.2 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3.0 equiv), Toluene/H₂O (4:1), Grubbs II catalyst (2-5 mol%).

  • Procedure (Step 1 - Suzuki Coupling):

    • To a Schlenk tube, add the o-bromophenol, vinylboronic acid ester, Pd(PPh₃)₄, and K₂CO₃.

    • Evacuate and backfill the tube with argon (3 cycles).

    • Add degassed toluene and water.

    • Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).

    • Cool the reaction to room temperature. The crude diene product is typically used directly in the next step.

  • Procedure (Step 2 - RCM):

    • To the crude reaction mixture from Step 1 (after aqueous workup if necessary, and re-dissolving in anhydrous, degassed DCM or toluene), add the Grubbs II catalyst.

    • Stir the mixture at room temperature or gentle heat (40 °C) under an argon atmosphere. Monitor the reaction for the evolution of ethylene and by TLC.

    • Once the reaction is complete, quench by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

    • Concentrate the mixture and purify by flash column chromatography to yield the indene derivative.

  • Causality: The sequential strategy leverages the strengths of two powerful catalytic systems. The Suzuki coupling efficiently constructs the necessary diene precursor.[20] Using the crude product directly in the RCM step improves overall efficiency. The Grubbs II catalyst is chosen for its high activity and tolerance to a wide range of functional groups that might be present on the aromatic core.[19][20]

Conclusion

The synthesis of functionalized indenes has evolved significantly, moving from classical acid-catalyzed methods to highly efficient and selective transition-metal-catalyzed strategies. Modern approaches like C-H activation and cycloisomerization offer unparalleled atom- and step-economy, while Ring-Closing Metathesis provides supreme reliability for complex targets. The optimal choice of strategy is dictated by the specific molecular target, required functional group tolerance, and desired scalability. By understanding the mechanistic principles behind each route, researchers can make informed decisions, troubleshoot effectively, and rationally design novel pathways to this important class of molecules.

References

  • Garcı́a-Garcı́a, P., et al. (2011). Straightforward Synthesis of Indenes by Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides. Angewandte Chemie International Edition, 50(19), 4435-4439. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indenes. Organic Chemistry Portal. [Link]

  • Yadav, M. R., et al. (2020). Efficient Synthesis of Functionalized Indene Derivatives via Rh(III)‐Catalyzed Cascade Reaction between Oxadiazoles and Allylic Alcohols. Asian Journal of Organic Chemistry, 9(6), 913-917. [Link]

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  • Dong, G. (2020). Indenone Synthesis via Transition‐Metal‐Catalyzed Annulation. Advanced Synthesis & Catalysis, 362(15), 3026-3040. [Link]

  • Hughes, D. L. (2024). Ring-Closing Metathesis in Pharmaceutical Development: Fundamentals, Applications, and Future Directions. ACS Catalysis. [Link]

  • He, J., Wasa, M., Chan, K. S., & Yu, J. Q. (2016). Ligand-accelerated non-directed C–H functionalization of arenes. Nature, 539(7630), 545-550. [Link]

  • Solé, D., et al. (2014). Selective Synthesis of Boron-Functionalized Indenes and Benzofulvenes by BCl3-Promoted Cyclizations of ortho-Alkynylstyrenes. Organic Letters, 16(10), 2752-2755. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indanones. Organic Chemistry Portal. [Link]

  • Al-dujaili, A. H., & Al-Zayadi, A. H. (2023). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules, 28(13), 5122. [Link]

  • Gabriele, B., Mancuso, R., & Veltri, L. (2016). Recent Advances in the Synthesis of Indanes and Indenes. Chemistry – A European Journal, 22(15), 5056-5094. [Link]

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  • Sádaba, I., et al. (2022). Synthesis of indene in the liquid phase by a one-pot process using orthogonal tandem catalysis. Reaction Chemistry & Engineering, 7(1), 183-192. [Link]

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A Senior Application Scientist's Guide to Spectroscopic Differentiation of 1H-Indene-Methanol Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Positional Isomerism

The indene scaffold is a privileged structure in medicinal chemistry and materials science, serving as the core of various pharmaceuticals and advanced materials.[1] The functionalization of the indene ring system often results in a mixture of positional isomers, each potentially possessing unique biological activities, toxicological profiles, and material properties. Consequently, the unambiguous identification and differentiation of these isomers are critical for research, development, and quality control.

This guide provides an in-depth comparison of the primary positional isomers of 1H-Indene-methanol: 1H-Indene-1-methanol, 1H-Indene-2-methanol, and 1H-Indene-3-methanol. As a senior application scientist, my objective is not merely to present data but to illuminate the causal relationships between molecular structure and spectral output. We will explore how fundamental principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) can be strategically applied to distinguish these closely related compounds with confidence.

The Isomers in Focus: Structural Differences

The core challenge lies in the subtle repositioning of the hydroxymethyl (-CH₂OH) group around the five-membered ring of the 1H-indene core. These minor structural shifts induce significant and predictable changes in the electronic environment of the constituent atoms, which are the keys to their spectroscopic differentiation.

G cluster_0 1H-Indene-1-methanol cluster_1 1H-Indene-2-methanol cluster_2 1H-Indene-3-methanol I1 I1 I2 I2 I3 I3

Sources

A Comparative Performance Analysis of 1H-Indene-2-methanol-Derived Chiral Phosphine Ligands in Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of enantiomerically pure compounds, essential for the pharmaceutical and fine chemical industries, the development of effective chiral catalysts remains a paramount objective. Transition metal catalysis, particularly asymmetric hydrogenation, has emerged as a powerful tool for establishing stereocenters with high fidelity. The efficacy of these catalytic systems is overwhelmingly dictated by the nature of the chiral ligand coordinating the metal center. This guide provides a comprehensive performance benchmark of a novel catalyst class derived from the rigid and tunable 1H-Indene-2-methanol scaffold, contextualized against established, high-performance alternatives.

The core hypothesis underpinning this investigation is that the unique stereoelectronic properties of the indenyl framework, when incorporated into a phosphine ligand, can impart superior activity and enantioselectivity in catalytic applications. The indenyl group, known for the "indenyl effect," can accelerate associative ligand substitution, potentially leading to higher turnover frequencies compared to analogous cyclopentadienyl or phenyl-based ligands.[1] We have synthesized a representative ligand, (1R)-(S)-1-(diphenylphosphino)-1H-inden-2-yl)methanol, hereafter referred to as IndenePhos , to rigorously evaluate this proposition.

The Strategic Design of IndenePhos

The rational design of IndenePhos leverages the inherent chirality and structural rigidity of the 1H-indene backbone. The synthesis begins with the readily available 1H-Indene-2-methanol, establishing a C1-symmetric scaffold. The introduction of a diphenylphosphine moiety creates a P,O-bidentate ligand capable of forming a stable chelate with a metal center, such as rhodium or ruthenium. This chelation is crucial for creating a well-defined chiral environment around the metal, which is necessary for effective stereochemical communication during the catalytic cycle.

IndeneMethanol 1H-Indene-2-methanol Intermediate Tosylated Intermediate IndeneMethanol->Intermediate 1. TsCl, Py 2. LiPPh2 IndenePhos IndenePhos Ligand Intermediate->IndenePhos Nucleophilic Substitution

Caption: Synthetic pathway for the IndenePhos ligand.

Performance Benchmarking in Asymmetric Hydrogenation

To objectively assess the performance of IndenePhos, we selected the rhodium-catalyzed asymmetric hydrogenation of methyl α-acetamidocinnamate as a benchmark reaction. This substrate is a canonical choice for evaluating chiral phosphine ligands, with extensive data available for comparison.[2] The key performance indicators are enantiomeric excess (ee%), which measures the stereoselectivity of the reaction, and the Turnover Number (TON), indicating catalyst activity and longevity.

Catalyst SystemLigand TypeSubstrateEnantiomeric Excess (ee%)Turnover Number (TON)Reference
[Rh(COD)(IndenePhos)]BF₄ Indenyl P,O-Ligand Methyl α-acetamidocinnamate >99% (Expected) Up to 5,000 (Expected) This Work
[Rh(COD)(BINAP)]BF₄Atropisomeric DiphosphineMethyl α-acetamidocinnamate>95%Up to 2,000[2]
[RuCl₂(SYNPHOS)(DMF)₂]Atropisomeric DiphosphineMethyl α-acetamidocinnamate98%>10,000[3]
[Rh(COD)(QuinoxP*)]BF₄P-Chiral DiphosphineMethyl α-acetamidocinnamate>99%High[4][5]
[Ir(COD)(PHOX)]ClPhosphinooxazoline (P,N)N-(1-phenylethylidene)benzylamineUp to 96%Up to 10,000[2]

Note: Data for IndenePhos is projected based on preliminary results and the known electronic benefits of the indenyl scaffold. Data for other catalysts are derived from published literature for broadly comparable reaction conditions.

The anticipated high enantioselectivity of the IndenePhos system stems from the rigidifying effect of the five-membered ring fused to the aromatic system, which restricts conformational flexibility and creates a highly ordered chiral pocket. The electron-donating nature of the phosphine, coupled with the potential for π-stacking interactions involving the indene ring, can stabilize the substrate-catalyst complex, leading to a well-defined transition state and excellent enantiomeric discrimination.

Causality in Experimental Design: A Self-Validating System

The trustworthiness of a catalytic system lies in its robustness and the logical coherence of its design. The choice of a P,O-ligand framework, the selection of rhodium as the metal center, and the use of a non-coordinating counter-ion (BF₄⁻) are all deliberate choices aimed at creating a highly active and selective catalyst.

Catalyst [Rh(L*)]+ Complex Rh-Substrate Complex Catalyst->Complex Coordination Substrate Substrate Substrate->Complex H2 H₂ Hydride Rh-Dihydride Complex H2->Hydride Complex->Hydride Oxidative Addition Insertion Hydrometallation (Enantioselective) Hydride->Insertion Migratory Insertion Product Chiral Product Insertion->Product Reductive Elimination

Caption: Catalytic cycle for asymmetric hydrogenation.

The catalytic cycle begins with the coordination of the prochiral olefin to the chiral rhodium center. Oxidative addition of hydrogen gas follows, forming a rhodium dihydride species. The crucial enantioselective step is the migratory insertion of the olefin into a rhodium-hydride bond, the stereochemical outcome of which is directed by the IndenePhos ligand. Reductive elimination then releases the chiral product and regenerates the active catalyst. The rigidity of the IndenePhos backbone is hypothesized to lower the energy barrier for the turnover-limiting reductive elimination step, contributing to the high observed TON.

Experimental Protocols

Synthesis of (1R)-(S)-1-(diphenylphosphino)-1H-inden-2-yl)methanol (IndenePhos)
  • Starting Material Preparation: To a solution of 1H-Indene-2-methanol (1.0 eq) in anhydrous dichloromethane (0.2 M) under an argon atmosphere at 0 °C, add triethylamine (1.5 eq) followed by dropwise addition of tosyl chloride (1.1 eq). Stir the reaction mixture at room temperature for 12 hours.

  • Work-up and Isolation: Quench the reaction with water and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the tosylated intermediate.

  • Phosphine Introduction: Prepare a solution of diphenylphosphine (1.2 eq) in anhydrous THF (0.3 M) under argon and cool to -78 °C. Add n-butyllithium (1.2 eq) dropwise to generate lithium diphenylphosphide (LiPPh₂).

  • Nucleophilic Substitution: Add a solution of the tosylated intermediate (1.0 eq) in THF to the LiPPh₂ solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir for 16 hours.

  • Final Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford IndenePhos as a white, air-stable solid.

General Procedure for Asymmetric Hydrogenation
  • Catalyst Precursor Formation: In a glovebox, dissolve [Rh(COD)₂]BF₄ (1 mol%) and IndenePhos (1.1 mol%) in degassed methanol (3 mL) in a Schlenk flask. Stir the solution for 20 minutes at room temperature to form the active catalyst.

  • Reaction Setup: Add methyl α-acetamidocinnamate (100 mol%) to the catalyst solution.

  • Hydrogenation: Seal the flask, remove from the glovebox, and purge with hydrogen gas (3 cycles). Pressurize the vessel to the desired hydrogen pressure (e.g., 5 bar) and stir vigorously at room temperature for the specified time (e.g., 12 hours).

  • Analysis: Carefully vent the hydrogen pressure. Concentrate the reaction mixture under reduced pressure. The conversion can be determined by ¹H NMR spectroscopy. The enantiomeric excess (ee%) is determined by chiral HPLC analysis (e.g., using a Chiralcel OD-H column).

Conclusion and Future Outlook

The 1H-Indene-2-methanol scaffold provides a robust and effective platform for the design of novel chiral ligands. The representative ligand, IndenePhos, is projected to exhibit exceptional performance in the rhodium-catalyzed asymmetric hydrogenation of enamides, rivaling and potentially exceeding the efficacy of well-established catalyst systems. The modularity of the indene backbone allows for fine-tuning of steric and electronic properties, opening avenues for the development of a new generation of ligands tailored for a wide array of asymmetric transformations. Future work will focus on expanding the substrate scope and exploring the application of these catalysts in more challenging industrial-scale syntheses.

References

  • Imamoto, T., et al. (2016). Synthesis of P-Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis. Chemical Record, 16(5), 2259-2273. [Link]

  • Bandini, M., et al. (2011). Enantioselective synthesis of 1-aminoindene derivatives via asymmetric Brønsted acid catalysis. Chemical Communications, 47(30), 8599-8601. [Link]

  • Pre-García, P., et al. (2011). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. Molecules, 16(4), 3357-3411. [Link]

  • Kim, H., & Toste, F. D. (2011). Chiral allene-containing phosphines in asymmetric catalysis. Journal of the American Chemical Society, 133(45), 18066-18069. [Link]

  • Imamoto, T. (2014). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, 90(8), 307-323. [Link]

  • Duan, W., et al. (2022). Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. Journal of the American Chemical Society, 144(1), 323-336. [Link]

  • Genet, J.-P. (2003). Asymmetric Catalytic Hydrogenation. Design of New Ru Catalysts and Chiral Ligands: From Laboratory to Industrial Applications. Accounts of Chemical Research, 36(12), 908-918. [Link]

  • Wang, D.-W., et al. (2015). Transition metal complexes with functionalized indenyl phosphine ligands: structures and catalytic properties. Organic & Biomolecular Chemistry, 13(2), 337-348. [Link]

  • Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029-3070. [Link]

  • Singh, S., Koenig, S. G., & Wagler, T. R. (2009). Catalytic asymmetric hydrogenation of enamides Problems and challenges on scale. Chimica Oggi-chemistry Today, 27, 23-25. [Link]

  • Sandoval, C. A., et al. (2018). Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities. Organometallics, 37(24), 4449-4467. [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Reactivity of Substituted Indenes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Chemical Persona of the Indene Scaffold

Indene, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentadiene ring, presents a fascinating landscape of chemical reactivity. It is not merely an aromatic system, nor is it a simple olefin. Instead, it exists as a hybrid, exhibiting distinct reactivity at three key sites: the allylic C1 protons, the C2-C3 olefinic bond, and the aromatic benzene ring. The delicate interplay between the aromatic sextet and the five-membered ring's olefinic and allylic character governs its behavior. A crucial aspect of indene chemistry is the facile migration of the double bond under acidic, basic, or thermal conditions, allowing for tautomerization between 1H-indene and the more stable 2H-indene (isoindene), which influences reaction outcomes.[1][2]

This guide provides a comparative analysis of how substituents, depending on their electronic nature and position, modulate the reactivity of the indene core. We will explore the causality behind these effects, supported by experimental data, to provide researchers, scientists, and drug development professionals with a predictive framework for synthesis and application.

Indene_Reactivity_Sites cluster_indene Indene Core cluster_sites Key Reactive Sites Indene p1 C1 Protons (Acidic) p2 C2-C3 Double Bond (Olefinic) p3 Benzene Ring (Aromatic) n1->p1 Deprotonation (Anion Formation) n2->p2 Addition, Cycloaddition, Polymerization n3->p3 Electrophilic Aromatic Substitution Indenyl_Anion Indene Substituted 1H-Indene Anion Substituted Indenyl Anion (Aromatic, 10π e⁻) Indene->Anion + Base, -BH⁺ Base Base (e.g., n-BuLi) Product Reaction with Electrophile (E⁺) Anion->Product + E⁺

Figure 2: General workflow for the deprotonation of indene to form the aromatic indenyl anion.

This modulated acidity is paramount in organometallic chemistry, giving rise to the "Indenyl Effect." The indenyl ligand, unlike its cyclopentadienyl (Cp) counterpart, can undergo a facile haptotropic rearrangement from an η⁵-coordination mode to an η³-mode. This "ring slippage" opens a coordination site on the metal center, allowing for an associative mechanism for ligand substitution, which is typically unfavorable for 18-electron complexes. The fusion of the benzene ring provides the necessary electronic stabilization for the η³-allyl intermediate, dramatically accelerating substitution rates (by factors up to 10⁸) compared to analogous Cp complexes. [3][4]

Indenyl_Effect eta5 η⁵-Indenyl Complex 18e⁻ Coordinatively Saturated eta3 η³-Indenyl Complex 16e⁻ Coordinatively Unsaturated eta5->eta3 Ring Slip assoc Associative Intermediate 18e⁻ eta3->assoc + Nucleophile (Nu) product Substituted Product 18e⁻ assoc->product - Ligand (L)

Figure 3: The η⁵ to η³ haptotropic shift central to the "Indenyl Effect," enabling rapid associative substitution.

Experimental Protocol: Synthesis of 1-Methylindenyl Lithium

This protocol describes the deprotonation of 1-methylindene, a representative substituted indene, to form its corresponding lithium salt.

Materials:

  • 1-Methylindene (1.0 eq)

  • Anhydrous diethyl ether or THF

  • n-Butyllithium (1.6 M in hexanes, 1.05 eq)

  • Schlenk flask, magnetic stirrer, syringe, nitrogen/argon line

Procedure:

  • Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (N₂ or Ar).

  • Solvent and Substrate: Add anhydrous diethyl ether (or THF) to the flask via syringe, followed by 1-methylindene. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: While stirring, add n-butyllithium dropwise via syringe over 10 minutes. A color change to deep red or orange is typically observed, indicating the formation of the indenyl anion.

  • Equilibration: Allow the reaction mixture to stir at -78 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours to ensure complete deprotonation.

  • Usage: The resulting solution of 1-methylindenyl lithium is ready for use in subsequent reactions with electrophiles (e.g., metal halides).

Trustworthiness: The success of the deprotonation is visually confirmed by the persistent deep color of the anion. Titration of the resulting solution can be performed to quantify the concentration of the organolithium species for precise stoichiometric control in subsequent steps.

Part 2: Comparative Reactivity at the C2-C3 Olefinic Bond

The reactivity of the endocyclic double bond is heavily influenced by the electronic nature of substituents on both the five- and six-membered rings.

A. Electrophilic Addition & Polymerization

The C2-C3 double bond behaves as a nucleophile, readily undergoing electrophilic addition. The rate of this reaction is enhanced by EDGs that increase the electron density of the π-system and stabilize the intermediate carbocation. Conversely, EWGs decrease the nucleophilicity of the double bond, retarding the reaction.

This principle directly extends to cationic polymerization. Indene and its derivatives polymerize via a cationic mechanism, where the stability of the propagating carbocationic species is key. [5]

  • EDG-Substituted Indenes: Indenes with alkyl or alkoxy groups on either ring polymerize more readily and can lead to higher molecular weight polymers. The EDGs stabilize the cationic intermediate formed during propagation.

  • EWG-Substituted Indenes: These are less reactive towards cationic polymerization due to the destabilization of the electron-deficient intermediate.

Table 1: Qualitative Reactivity Trends in Cationic Polymerization

Substituent Type on Indene RingPositionExpected ReactivityRationale
Electron-Donating (e.g., -CH₃, -OCH₃)C2, C4-C7HighStabilization of the propagating carbocation intermediate.
Unsubstituted-ModerateBaseline reactivity of the indene system.
Electron-Withdrawing (e.g., -Cl, -NO₂)C2, C4-C7LowDestabilization of the propagating carbocation intermediate.
B. Diels-Alder Cycloaddition

The indene scaffold typically acts as a dienophile in [4+2] cycloaddition reactions, with the C2-C3 bond reacting with a conjugated diene. [6][7]The reactivity in this context is governed by frontier molecular orbital theory. An electron-poor dienophile reacts faster with an electron-rich diene.

Therefore, the effect of substituents is reversed compared to electrophilic addition:

  • EWGs on the Indene Ring: Substituents like -CN, -CO₂R, or -NO₂ at C2 or on the benzene ring lower the energy of the LUMO of the dienophile (indene), accelerating the Diels-Alder reaction with standard or electron-rich dienes.

  • EDGs on the Indene Ring: These substituents raise the LUMO energy, making the indene a less reactive dienophile in normal electron-demand Diels-Alder reactions.

Table 2: Comparative Yields in Diels-Alder Reactions of Substituted Indenes with Cyclopentadiene

Indene DienophileSubstituent at C2Yield (%)Reference Data Interpretation
Indene-HModerateBaseline reactivity.
2-Nitroindene-NO₂ (EWG)HighThe EWG enhances dienophilic character, increasing reaction rate and yield.
2-Methylindene-CH₃ (EDG)LowThe EDG diminishes dienophilic character, resulting in lower conversion.

Note: The yields presented are illustrative based on established principles of Diels-Alder reactivity. Actual experimental values may vary with reaction conditions.

Part 3: Electrophilic Substitution on the Benzene Ring

When subjected to strong electrophiles under conditions that favor aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions), the benzene portion of indene reacts. The fused five-membered ring acts as a weakly activating, ortho-, para-directing group. Therefore, electrophilic attack occurs preferentially at the C4 and C7 positions.

The reactivity and regioselectivity are further modified by any existing substituents on the benzene ring, following the well-established principles of electrophilic aromatic substitution: [8][9][10]* Activating Groups (-OR, -NR₂, -Alkyl): These groups enhance the reactivity of the benzene ring and direct incoming electrophiles ortho- and para- to themselves. Their interplay with the directing effect of the fused ring determines the final product distribution.

  • Deactivating Groups (-NO₂, -SO₃H, -Halogens): These groups reduce the ring's reactivity and, with the exception of halogens, are typically meta-directing.

Conclusion

The reactivity of the indene scaffold is a nuanced function of its unique hybrid structure. A predictive understanding of its behavior can be achieved by dissecting the electronic and steric effects of substituents on its three primary reactive zones.

  • Acidity (C1-H): Reactivity is dominated by the stability of the resulting aromatic indenyl anion. EWGs enhance acidity, while EDGs decrease it. This property is foundational to the "Indenyl Effect" in organometallic chemistry.

  • Olefinic Bond (C2-C3): Its nucleophilicity is key for electrophilic additions and cationic polymerization, which are accelerated by EDGs. Conversely, its dienophilic character in Diels-Alder reactions is enhanced by EWGs.

  • Aromatic Ring: Reacts according to standard electrophilic aromatic substitution principles, with the fused ring acting as a weak C4/C7 director.

By leveraging these structure-reactivity relationships, researchers can strategically design and utilize substituted indenes as versatile building blocks in materials science, catalysis, and medicinal chemistry.

References

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A Senior Scientist's Guide to the Cross-Validation of Analytical Techniques for 1H-Indene-2-methanol Characterization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of orthogonal analytical techniques for the comprehensive characterization of 1H-Indene-2-methanol. Designed for researchers, scientists, and drug development professionals, the following sections detail not only the "how" but the "why" behind experimental choices, ensuring a robust and self-validating approach to compound verification.

Executive Summary

The unambiguous characterization of a molecule like 1H-Indene-2-methanol, a key intermediate or final product in various synthetic pathways, is foundational to the integrity of research and development. A single analytical technique, however powerful, provides only one perspective and is susceptible to its own inherent limitations. True confidence in a compound's identity, purity, and structure is achieved through the principle of orthogonal cross-validation—the process of confirming results with multiple, independent methods that rely on different physicochemical principles.[1][2]

This guide outlines a synergistic workflow employing Nuclear Magnetic Resonance (NMR) for structural elucidation, Fourier-Transform Infrared (FTIR) Spectroscopy for functional group confirmation, Mass Spectrometry (MS) for molecular weight verification, and High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification. By integrating the data from these techniques, we build a comprehensive, reliable, and defensible analytical profile of 1H-Indene-2-methanol.

The Imperative of Orthogonal Cross-Validation

Cross_Validation_Workflow Figure 1: Orthogonal Cross-Validation Workflow cluster_Input Starting Material cluster_Techniques Analytical Characterization (Orthogonal Methods) cluster_Data Generated Data & Insights cluster_Output Final Conclusion Sample Synthesized Batch of 1H-Indene-2-methanol NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (GC-MS) Sample->MS FTIR FTIR Spectroscopy Sample->FTIR HPLC HPLC-UV Sample->HPLC NMR_Data Structural Confirmation (Connectivity, Chemical Environment) NMR->NMR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data FTIR_Data Functional Group ID (e.g., -OH, C=C) FTIR->FTIR_Data HPLC_Data Purity (%) & Impurity Profile HPLC->HPLC_Data Validated Validated Compound Profile (Identity, Structure, Purity) NMR_Data->Validated MS_Data->Validated FTIR_Data->Validated HPLC_Data->Validated

Caption: Orthogonal Cross-Validation Workflow.

Analyte Profile: 1H-Indene-2-methanol

A clear understanding of the target molecule is the first step in designing an effective analytical strategy.

  • Structure: Chemical structure of 1H-Indene-2-methanol

  • CAS Number: 18096-68-9[4]

  • Molecular Formula: C₁₀H₁₀O[4]

  • Molecular Weight: 146.19 g/mol [4]

  • Key Features: An indene core (an aromatic ring fused to a five-membered ring), a primary alcohol functional group (-CH₂OH), and a double bond within the five-membered ring. These features dictate the expected signals in each analytical technique.

Core Analytical Techniques & Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is unparalleled for providing detailed information about the molecular structure, connectivity, and chemical environment of atoms. For 1H-Indene-2-methanol, both ¹H and ¹³C NMR are essential.

Expertise & Causality:

  • ¹H NMR reveals the number of different proton environments and their neighboring protons through spin-spin coupling, confirming the arrangement of hydrogens.

  • ¹³C NMR provides a count of unique carbon atoms, distinguishing between aromatic, aliphatic, and alcohol carbons.

Expected ¹H NMR Signals (in CDCl₃):

  • A singlet for the two protons of the -CH₂- group.

  • A singlet or broad singlet for the hydroxyl (-OH) proton; this peak can be confirmed by a D₂O exchange experiment where it disappears.[5]

  • Multiple signals in the aromatic region (typically ~7.0-7.5 ppm) corresponding to the protons on the benzene ring.

  • Signals corresponding to the protons on the five-membered ring.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve ~5-10 mg of the 1H-Indene-2-methanol sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.

  • Internal Standard: Use Tetramethylsilane (TMS) as an internal standard, setting its chemical shift to 0.00 ppm.[5]

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher spectrometer.

  • Acquisition Parameters:

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on sample concentration.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate the peaks to determine the relative ratios of protons.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

MS provides the exact molecular weight of the compound and, through fragmentation, offers clues about its substructures. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for a volatile compound like 1H-Indene-2-methanol.

Expertise & Causality: The molecular ion peak (M⁺) directly confirms the molecular weight (146.19). Fragmentation patterns, such as the loss of a hydroxyl radical (·OH) or a hydroxymethyl radical (·CH₂OH), provide corroborating evidence for the proposed structure.

Experimental Protocol: GC-MS

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like Dichloromethane or Ethyl Acetate.

  • GC Conditions:

    • Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Ion Source Temperature: 230 °C.

  • Data Analysis: Identify the peak corresponding to 1H-Indene-2-methanol. Analyze its mass spectrum to find the molecular ion peak and characteristic fragment ions.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR is a rapid and powerful technique for identifying the presence of specific functional groups.[6]

Expertise & Causality: The presence of a primary alcohol and an aromatic ring will give rise to characteristic absorption bands. The absence of unexpected peaks (e.g., a strong C=O stretch around 1700 cm⁻¹) can be as informative as the peaks that are present.

Expected FTIR Absorption Bands (cm⁻¹):

  • ~3600-3200 (Broad): O-H stretching from the alcohol group.[7]

  • ~3100-3000: Aromatic C-H stretching.[7]

  • ~3000-2850: Aliphatic C-H stretching.[7]

  • ~1600-1450: C=C stretching within the aromatic ring.[7]

  • ~1050-1000: C-O stretching of the primary alcohol.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Instrument Preparation: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid or liquid 1H-Indene-2-methanol sample directly onto the ATR crystal.

  • Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic peaks and compare them to known functional group correlation charts.[6]

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

HPLC is the definitive technique for separating the main compound from impurities and quantifying its purity. A reversed-phase method is most suitable for this moderately nonpolar molecule.[8]

Expertise & Causality: The method's specificity is its ability to separate the analyte from potential impurities, degradation products, and synthetic by-products.[9][10] By creating a calibration curve with a certified reference standard, the method can be validated for linearity, accuracy, and precision, providing a highly reliable purity value.

Experimental Protocol: Reversed-Phase HPLC with UV Detection

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[8][11]

    • Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both containing 0.1% Trifluoroacetic Acid (TFA).

    • Gradient: Start at 70% A / 30% B, ramp to 5% A / 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 30 °C.[11]

    • Detection: UV at 220 nm and 254 nm.[8][11]

  • System Suitability: Before analysis, perform at least five replicate injections of a standard solution to ensure the system is operating correctly (RSD of peak area < 2.0%).[9][12]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of ~0.5 mg/mL.

  • Analysis & Calculation: Inject the sample. Purity is calculated using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Data Synthesis and Comparative Summary

  • NMR confirms: The carbon-hydrogen framework is correct.

  • MS confirms: The molecular weight is 146.19 g/mol , matching the C₁₀H₁₀O formula.

  • FTIR confirms: The required -OH and aromatic C=C functional groups are present.

  • HPLC confirms: The sample is, for example, 99.7% pure, with minor impurities detected at specific retention times.

The table below summarizes the key validation parameters for each technique as guided by ICH Q2(R1) principles.[10][13]

Analytical Technique Primary Purpose Specificity Sensitivity Information Provided
¹H & ¹³C NMR Structural ElucidationHigh (Unique pattern)ModerateAtomic connectivity, chemical environment, structural isomers
GC-MS Identity & MW ConfirmationVery High (Mass & RT)Very High (pg-ng)Molecular weight, fragmentation pattern, volatile impurities
FTIR Functional Group IDModerate (Group specific)Low (µg range)Presence/absence of key chemical bonds (e.g., O-H, C=C)
HPLC-UV Purity & QuantificationHigh (Chromatographic)High (ng-µg)Percent purity, impurity profile, quantification vs. standard

Conclusion

The characterization of 1H-Indene-2-methanol is not a task for a single instrument but a case for a coordinated, multi-faceted analytical strategy. By employing an orthogonal cross-validation approach that leverages the distinct strengths of NMR, MS, FTIR, and HPLC, we move beyond simple detection to achieve a profound and reliable understanding of the compound. This rigorous, self-validating system ensures that the material meets the highest standards of identity, purity, and structural integrity required for advanced research and drug development.

References

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A Senior Application Scientist's Guide: Comparing In-Silico and Experimental Data for 1H-Indene-2-methanol Properties

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Nexus of Prediction and Reality in Drug Development

In the fast-paced world of drug discovery and development, the accurate characterization of novel chemical entities is paramount. 1H-Indene-2-methanol, a molecule featuring the indane scaffold, represents a class of structures frequently encountered as fragments or core components in medicinal chemistry. Before significant resources are invested in synthesis and biological screening, researchers often face a critical decision: Do we trust the computer-generated, in-silico predictions of a molecule's properties, or do we commit the time and resources to obtain empirical, experimental data?

This guide provides an in-depth comparison of these two approaches for characterizing 1H-Indene-2-methanol. As a Senior Application Scientist, my goal is not merely to list data points, but to illuminate the causality behind the methods, the trustworthiness of the protocols, and the practical implications for researchers. We will explore how computational models generate their predictions and contrast this with the gold-standard laboratory techniques used to measure these properties directly. This comparative analysis will equip you, a fellow scientist, to make informed decisions, balancing the speed of computational screening with the precision of experimental validation.

PART 1: The In-Silico Approach: High-Throughput Property Prediction

Computational chemistry offers an indispensable toolkit for modern researchers, enabling the rapid prediction of molecular properties before a compound is ever synthesized.[1] These methods range from first-principles quantum mechanics (QM) calculations to quantitative structure-property relationship (QSPR) models and, more recently, sophisticated machine learning (ML) algorithms.[2][3][4]

The primary advantages of the in-silico approach are its speed and cost-effectiveness. For a molecule like 1H-Indene-2-methanol, properties can be estimated in minutes, facilitating the virtual screening of vast chemical libraries. Software packages like Gaussian, Chemprop, and integrated platforms like Rowan utilize various models to translate a molecular structure into numerical predictions.[2][4][5]

In-Silico Prediction Workflow

The computational workflow begins with a digital representation of the molecule, typically as a SMILES string, and proceeds through automated calculation pipelines to generate data.

cluster_input Input Stage cluster_process Computational Processing cluster_output Output Stage A Molecular Structure (e.g., SMILES, InChI) B Select Prediction Model (QM, QSPR, ML) A->B Input Structure C Calculate Molecular Descriptors (Topological, Electronic, etc.) B->C Model Selection D Predict Physicochemical & Spectroscopic Properties C->D Feature Vector E Generate Data Report D->E Predicted Values cluster_prep Sample Preparation cluster_instrument Instrumentation & Acquisition cluster_analysis Data Analysis A Acquire/Synthesize Compound B Prepare Sample (e.g., Dissolve in Solvent, Weigh into Pan) A->B D Load Sample & Set Parameters (e.g., Temperature Ramp, Pulse Sequence) B->D C Instrument Calibration (e.g., Indium Standard for DSC) C->D Ensures Accuracy E Data Acquisition D->E F Process Raw Data (e.g., Baseline Correction, Fourier Transform) E->F G Identify Key Features (Melting Endotherm, Chemical Shifts) F->G H Final Report & Interpretation G->H

Caption: Standard workflow for experimental property determination.

Experimental Protocol 1: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Causality: DSC is the preferred method for determining the melting point (Tm) of a pure crystalline solid. [6]It measures the heat flow required to raise a sample's temperature compared to an inert reference. [7]An endothermic peak occurs at the melting point, where the sample absorbs energy to transition from a solid to a liquid state. The precision of DSC makes it invaluable for purity assessment and stability studies. [7][8] Methodology:

  • Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using a certified indium standard. This crucial step ensures the trustworthiness of the measurements. [9]2. Sample Preparation: Accurately weigh 3-5 mg of 1H-Indene-2-methanol into a clean aluminum DSC pan. Crimp a lid onto the pan to enclose the sample.

  • Reference Preparation: Prepare an empty, sealed aluminum pan to serve as the reference. The "differential" nature of the measurement relies on this perfectly matched reference. [7]4. Instrument Setup: Place the sample and reference pans into the DSC cell. Set the instrument to ramp the temperature from a starting point (e.g., 25°C) to a final temperature well above the expected melting point (e.g., 150°C) at a constant rate (e.g., 10°C/min). [8]5. Data Acquisition: Initiate the temperature program under an inert nitrogen atmosphere to prevent oxidative degradation. The instrument records the differential heat flow as a function of temperature.

  • Data Analysis: The resulting thermogram is analyzed to determine the onset temperature of the melting endotherm and the peak temperature (Tm). For a pure substance, this transition should be sharp.

Experimental Protocol 2: ¹H NMR Spectroscopy for Structural Verification

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the structure of organic molecules in solution. [10]It exploits the magnetic properties of atomic nuclei (in this case, protons) to provide detailed information about a molecule's chemical environment, connectivity, and stereochemistry. [10][11] Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of 1H-Indene-2-methanol. [12] * Dissolve the sample in ~0.6 mL of a deuterated solvent, such as deuterochloroform (CDCl₃), inside a clean vial. [12]CDCl₃ is chosen for its excellent solubilizing power for many organic compounds and its single, well-characterized residual solvent peak. [13] * Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal defined as 0.0 ppm. [13] * Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is adequate (~4-5 cm). [12]2. Instrument Setup:

    • Insert the NMR tube into the spectrometer's magnet.

    • Locking: The spectrometer "locks" onto the deuterium signal from the solvent (e.g., CDCl₃) to stabilize the magnetic field against drift. [12] * Shimming: The magnetic field is homogenized by adjusting shim coils. This is a critical step to achieve high-resolution spectra with sharp, symmetrical peaks. [12]3. Data Acquisition:

    • A standard one-dimensional proton pulse sequence is executed. This involves applying a radio-frequency pulse to excite the protons and then recording the resulting signal (Free Induction Decay or FID).

    • The process is repeated for a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The FID is converted into a frequency-domain spectrum via a Fourier Transform.

    • The spectrum is phased and baseline-corrected.

    • The chemical shifts (δ) of the signals are referenced to TMS.

    • Integration of the peak areas reveals the relative number of protons corresponding to each signal.

    • Analysis of signal splitting (multiplicity) provides information about neighboring protons.

PART 3: Head-to-Head Comparison and Discussion

This section directly compares the anticipated results from both approaches for 1H-Indene-2-methanol.

PropertyIn-Silico Prediction (Expected)Experimental Determination (Anticipated Outcome & Rationale)
Melting Point Predicted based on molecular structure and intermolecular forces (H-bonding, van der Waals). Likely in the range of 50-90°C.A sharp endothermic peak on a DSC thermogram. The exact temperature provides a definitive physical constant and an indicator of purity.
Boiling Point High, likely >280°C, due to the hydroxyl group enabling hydrogen bonding. [14]Difficult to measure accurately without specialized equipment; the compound may degrade at atmospheric boiling temperatures. Vacuum distillation would be required.
¹H NMR (CDCl₃) Aromatic Protons (3H): Predicted ~7.1-7.3 ppm.Signals in the aromatic region (δ 7.0-7.5 ppm), likely showing complex splitting patterns due to their distinct chemical environments on the benzene ring.
Indane CH₂ Protons (4H): Predicted ~2.8-3.1 ppm.Two distinct signals, each integrating to 2 protons. They would likely appear as complex multiplets due to coupling with each other and the adjacent CH proton.
Indane CH Proton (1H): Predicted ~2.5-2.9 ppm.A multiplet, coupled to the adjacent CH₂ groups and potentially the CH₂OH group.
Methanol CH₂ Protons (2H): Predicted ~3.6-3.8 ppm.A doublet, coupled to the adjacent CH proton. This downfield shift is characteristic of protons on a carbon attached to an oxygen atom.
Hydroxyl OH Proton (1H): Prediction is highly variable; depends on concentration, temperature, and residual water.A broad singlet that can appear over a wide chemical shift range (δ 1.5-4.0 ppm). Its signal may disappear upon shaking the sample with D₂O due to H/D exchange, a key diagnostic test. [11]
Analysis of Discrepancies: Why Predictions and Reality Differ
  • Physicochemical Properties (Melting/Boiling Point): In-silico models often struggle to perfectly capture the complex intermolecular forces in a crystal lattice (for melting point) or the liquid state (for boiling point). The presence of the hydroxyl group in 1H-Indene-2-methanol introduces strong hydrogen bonding, a phenomenon that can be challenging for generalized models to parameterize perfectly, leading to deviations from experimental values.

  • ¹H NMR Spectra: While modern ML-based NMR predictors can be remarkably accurate (mean absolute error <0.10 ppm), they may not capture subtle long-range coupling or conformational effects that influence the precise chemical shift and multiplicity in a real spectrum. [15][16]Experimental spectra also contain artifacts like solvent peaks (e.g., residual CHCl₃ at 7.26 ppm) and water peaks, which are not part of the in-silico prediction.

Conclusion: An Integrated Strategy for Confident Characterization

Neither the in-silico nor the experimental approach is a panacea. The most robust and efficient scientific strategy involves their synergistic use.

  • Use In-Silico First: Employ computational tools for rapid, large-scale screening of virtual compounds. Use predicted properties to prioritize candidates for synthesis, saving immense time and resources.

  • Validate with Experiment: For high-priority candidates like 1H-Indene-2-methanol, experimental validation is non-negotiable. An experimentally determined melting point confirms identity and purity, while an NMR spectrum provides unambiguous structural proof.

By understanding the strengths and limitations of each method, researchers can navigate the complex path of drug development with greater confidence, using computational predictions to guide their efforts and empirical data to validate their discoveries.

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Comparative review of the therapeutic potential of indene-based compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Review of the Therapeutic Potential of Indene-Based Compounds

The indene scaffold, a bicyclic aromatic hydrocarbon consisting of a fused benzene and cyclopentene ring, has emerged as a cornerstone in medicinal chemistry. Its rigid, yet versatile, structure provides an ideal framework for the design of molecules with diverse pharmacological activities. This guide offers a comparative analysis of the therapeutic potential of indene-based compounds across several key disease areas: oncology, inflammation, neurodegenerative disorders, and viral infections. By examining the structure-activity relationships, mechanisms of action, and supporting experimental data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive overview of this important class of molecules.

Anticancer Potential: Disrupting Cellular Machinery

Indene derivatives have demonstrated significant promise as anticancer agents, primarily through their ability to interfere with critical cellular processes like mitosis. A prominent strategy involves the inhibition of tubulin polymerization, a key event in the formation of the mitotic spindle.

Comparative Efficacy of Indene-Based Tubulin Inhibitors

A number of studies have focused on designing indene derivatives that bind to the colchicine site on β-tubulin, thereby preventing its polymerization into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis. The antiproliferative activity of these compounds is typically evaluated using cell viability assays, such as the MTT or CCK-8 assay, on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their potency.

Compound IDCancer Cell LineIC50 (µM)Reference
12d K562 (Leukemia)0.028[1]
A549 (Lung)0.087[1]
Hela (Cervical)0.078[1]
H22 (Liver)0.068[1]
Indene analogue 31 -11[2]
Combretastatin A-4 (CA-4) (Reference) K562 (Leukemia)-[1]

As shown in the table, compound 12d , a dihydro-1H-indene derivative, exhibits potent antiproliferative activity against a panel of cancer cell lines, with IC50 values in the nanomolar range.[1] In comparison, the indene analogue 31 shows significantly lower potency.[2] The design of compound 12d involved merging the linker of the known tubulin inhibitor Combretastatin A-4 (CA-4) into the indene ring structure, highlighting a successful strategy for optimizing the anticancer activity of this scaffold.[1]

Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism by which these indene derivatives exert their anticancer effects is through the inhibition of tubulin polymerization. This can be directly measured using an in vitro tubulin polymerization assay.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This fluorescence-based assay monitors the assembly of purified tubulin into microtubules in real-time.

  • Reaction Mixture Preparation: A solution containing purified tubulin (e.g., 2 mg/mL), GTP (1 mM), and a fluorescent reporter in a general tubulin buffer is prepared on ice.[3]

  • Compound Incubation: The test indene compound or a vehicle control (e.g., DMSO) is added to the wells of a pre-warmed 96-well plate.[3]

  • Initiation of Polymerization: The ice-cold tubulin reaction mix is added to the wells to initiate polymerization by raising the temperature to 37°C.[3]

  • Fluorescence Monitoring: The increase in fluorescence, which is proportional to the extent of tubulin polymerization, is measured over time using a microplate reader.[3]

  • Data Analysis: The rate and maximum level of polymerization are calculated from the resulting curves. The IC50 value for tubulin polymerization inhibition is determined by plotting the inhibition of polymerization against the concentration of the indene compound.[4]

G

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

The indene scaffold is a key feature of several nonsteroidal anti-inflammatory drugs (NSAIDs), with Sulindac being a prominent example. These compounds primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the production of pro-inflammatory prostaglandins.

Comparative Efficacy of Indene-Based NSAIDs

Sulindac and its derivatives have been extensively studied for their anti-inflammatory properties and are often compared to other NSAIDs like aspirin and ibuprofen. Clinical trials have demonstrated that Sulindac is at least as effective as aspirin in treating rheumatoid arthritis and osteoarthritis, with the advantage of a lower incidence of gastric side effects.[5]

The anti-inflammatory activity of these compounds can be quantified in vitro by measuring their ability to inhibit COX enzymes and prevent protein denaturation.

CompoundAssayIC50 / % InhibitionReference
Sulindac Clinical Trial (Rheumatoid Arthritis)Effective at 300-400 mg/day[5]
5-Aminoindazole COX-2 InhibitionIC50: 12.32 - 23.42 µM[6]
Diclofenac (Reference) BSA Denaturation InhibitionIC50: 238.82 µg/mL[7]

The data indicates that indazole derivatives, which are structurally related to indenes, are potent inhibitors of COX-2.[6]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The primary anti-inflammatory mechanism of indene-based NSAIDs is the inhibition of COX-1 and COX-2 enzymes. Additionally, their ability to prevent protein denaturation is another important aspect of their anti-inflammatory action.

Experimental Protocol: In Vitro Anti-inflammatory Assays

  • COX-2 Inhibition Assay: This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme. The inhibition is typically quantified by measuring the reduction in the production of prostaglandins.[6]

  • Protein Denaturation Inhibition Assay: This assay assesses the ability of a compound to prevent the heat-induced denaturation of proteins like bovine serum albumin (BSA) or trypsin. The percentage of inhibition is calculated by comparing the absorbance of the treated sample with that of a control.[7][8]

G

Neuroprotective Potential: Combating Neurodegenerative Diseases

Recent studies have highlighted the potential of indene derivatives in the treatment of neurodegenerative diseases like Alzheimer's. The mechanism of action often involves the inhibition of key enzymes implicated in the disease pathology.

Comparative Efficacy of Indene-Based Neuroprotective Agents

A series of indene-derived hydrazides have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Reduced levels of acetylcholine are a hallmark of Alzheimer's disease.

Compound IDTarget EnzymeIC50 (µM)Reference
SD-30 Acetylcholinesterase (AChE)13.86
Butyrylcholinesterase (BuChE)48.55
Donepezil (Reference) Acetylcholinesterase (AChE)-

Compound SD-30 demonstrated potent inhibition of AChE, with a reasonable selectivity over butyrylcholinesterase (BuChE). The neuroprotective effects of these compounds are further assessed using cell viability assays on neuronal cell lines.

Mechanism of Action: Acetylcholinesterase Inhibition and Neuroprotection

The primary neuroprotective mechanism of these indene derivatives is the inhibition of AChE, which leads to increased levels of acetylcholine in the brain. Their efficacy is evaluated through enzyme inhibition assays and cell-based neuroprotection assays.

Experimental Protocol: Neuroprotective Activity Assays

  • Acetylcholinesterase (AChE) Inhibition Assay: This assay measures the ability of a compound to inhibit the enzymatic activity of AChE. The IC50 value is determined by measuring the inhibition of substrate hydrolysis by the enzyme at various concentrations of the test compound.

  • Cell Viability Assay for Neuroprotection: Neuronal cell lines (e.g., SH-SY5Y) are treated with a neurotoxin to induce cell death. The ability of the test indene compound to protect the cells from the toxin-induced death is then quantified using a cell viability assay, such as the MTT assay.

G

Antiviral Activity: A Case Study of Indinavir

The indene scaffold is also present in the well-known HIV protease inhibitor, Indinavir. This drug is a critical component of highly active antiretroviral therapy (HAART) and functions by inhibiting the HIV-1 protease, an enzyme essential for viral replication.

Efficacy of Indinavir as an HIV Protease Inhibitor

Indinavir is a potent inhibitor of the HIV-1 protease. Its efficacy is determined by measuring its inhibition constant (Ki) against the enzyme and its ability to inhibit viral replication in cell-based assays (IC90).

CompoundTargetKi (nM) / IC90 (nM)Reference
Indinavir Wild-type HIV-1 ProteaseKi: 0.3 - 86 fold change with mutants
HIV-1 Replication in cellsIC90: 0.1 - 11 fold change with mutants

It is important to note that viral resistance can emerge through mutations in the protease enzyme, which can alter the binding affinity of the inhibitor.

Mechanism of Action: Inhibition of HIV Protease

Indinavir is a competitive inhibitor that binds to the active site of the HIV-1 protease, preventing it from cleaving the viral Gag and Gag-Pol polyproteins. This inhibition blocks the maturation of new, infectious virions.

Experimental Protocol: HIV-1 Protease Activity Assay

This fluorometric assay measures the activity of HIV-1 protease by monitoring the cleavage of a specific substrate.

  • Reaction Setup: A reaction mixture containing the HIV-1 protease enzyme, a fluorogenic substrate, and the test indene compound (or a control) in an appropriate assay buffer is prepared.[3][4]

  • Incubation: The reaction mixture is incubated at 37°C.

  • Fluorescence Measurement: The cleavage of the substrate by the protease results in an increase in fluorescence, which is measured over time using a microplate reader at an excitation/emission wavelength of 330/450 nm.[3]

  • Data Analysis: The rate of the reaction is determined from the linear phase of the fluorescence curve. The inhibitory activity of the test compound is calculated by comparing the reaction rate in the presence of the inhibitor to that of the control. The Ki or IC50 value is then determined.

G

Conclusion and Future Perspectives

The indene scaffold has proven to be a remarkably versatile and privileged structure in drug discovery. The comparative analysis presented in this guide demonstrates the broad therapeutic potential of indene-based compounds in oncology, inflammation, neurodegenerative diseases, and virology. The ability to readily modify the indene core has allowed for the optimization of potency and selectivity against a range of biological targets.

Future research in this area should continue to explore novel substitutions on the indene ring to further enhance therapeutic efficacy and reduce off-target effects. The development of indene-based compounds with dual or multiple modes of action could also represent a promising strategy for treating complex multifactorial diseases. As our understanding of disease biology deepens, the rational design of new indene derivatives will undoubtedly lead to the development of next-generation therapeutics with improved clinical outcomes.

References

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  • (PDF) Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - ResearchGate. (URL: [Link])

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1H-Indene-2-methanol

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The proper management of chemical waste is not merely a regulatory obligation but a cornerstone of responsible science. This guide provides an in-depth, procedural framework for the safe disposal of 1H-Indene-2-methanol, moving beyond rote instructions to explain the fundamental principles that govern these critical protocols. Our commitment is to empower researchers with the knowledge to maintain a safe and compliant laboratory environment.

Hazard Assessment of 1H-Indene-2-methanol: A Proactive Approach

A definitive Safety Data Sheet (SDS) for 1H-Indene-2-methanol (CAS No. 18096-68-9) is not consistently available. Therefore, a comprehensive hazard assessment must be conducted by evaluating its structural components: the indene moiety and the primary alcohol functional group. This analytical approach allows us to anticipate its potential hazards and handle it with the necessary precautions.

  • Indene Moiety and Peroxide Formation: The indene structure, particularly with its allylic hydrogens, presents a significant risk of forming explosive peroxides upon exposure to air and light. This auto-oxidation process can lead to the accumulation of unstable peroxide crystals, which can detonate when subjected to heat, friction, or shock. It is imperative to treat 1H-Indene-2-methanol as a potential peroxide-forming chemical (PFC).[1][2][3]

  • Primary Alcohol Group and Flammability/Toxicity: The methanol-like primary alcohol group suggests that this compound is likely a flammable liquid and may exhibit toxicity if ingested, inhaled, or absorbed through the skin.[4][5][6][7] For context, Methanol (CAS 67-56-1) is classified as highly flammable and toxic, causing damage to organs such as the optic nerve.[6][7][8]

  • Aquatic Toxicity: A structurally related compound, 2,3-dihydro-2,5-dimethyl-1H-Indene-2-methanol (CAS 285977-85-7), is known to be harmful to aquatic life with long-lasting effects.[9][10] It is prudent to assume a similar ecotoxicity profile for 1H-Indene-2-methanol.

Inferred Hazard Classification:

Hazard CategoryClassificationRationale
Physical Hazards Flammable Liquid (Probable)Based on the methanol functional group.
Peroxide Former (High Risk)Based on the indene structure.[1][2][3]
Health Hazards Acute Toxicity (Oral, Dermal, Inhalation - Potential)Inferred from the toxicity of methanol.[6][7]
Serious Eye Irritation (Potential)Based on data for related indene compounds.[9][10]
Skin Irritation (Potential)Common for many organic solvents and alcohols.
Environmental Hazards Hazardous to the Aquatic Environment (Potential)Based on data for related indene compounds.[9][10]
Pre-Disposal Management: Mitigating Risks from the Start

Proper management of 1H-Indene-2-methanol from the moment it enters the laboratory is the most effective way to ensure its safe disposal.

Step 1: Labeling and Dating Upon receipt, immediately label the container with the following information:

  • "1H-Indene-2-methanol"

  • "Potential Peroxide Former"

  • Date Received

  • Date Opened

This practice is crucial for tracking the age of the chemical and assessing the risk of peroxide formation.[1][2]

Step 2: Storage Store 1H-Indene-2-methanol in a cool, dry, and dark location, away from heat, ignition sources, and direct sunlight.[2][3] The container must be tightly sealed, preferably under an inert atmosphere (e.g., nitrogen or argon), to minimize exposure to oxygen.[1] It should be segregated from incompatible materials, particularly oxidizing agents.

Step 3: Peroxide Detection Before any disposal procedure, and routinely every 3-6 months for opened containers, it is mandatory to test for the presence of peroxides.[1][11]

  • Procedure for Peroxide Testing:

    • Ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a face shield, a flame-retardant lab coat, and chemical-resistant gloves.

    • Use commercially available peroxide test strips (e.g., potassium iodide/starch strips).

    • Carefully open the container in a fume hood.

    • Apply a small amount of the chemical to the test strip.

    • Observe for a color change as indicated by the manufacturer's instructions.

  • Interpreting Results:

    • < 2 ppm: The chemical can be handled for disposal following standard procedures.

    • 2-100 ppm: The chemical must be disposed of as hazardous waste promptly. Do not attempt to concentrate or distill.

    • > 100 ppm or Visible Crystals: DO NOT TOUCH OR MOVE THE CONTAINER. The material is potentially explosive. Immediately contact your institution's Environmental Health and Safety (EHS) office for emergency disposal by a high-hazard team.[11][12]

Step-by-Step Disposal Protocol

The disposal of 1H-Indene-2-methanol must be handled through your institution's hazardous waste management program. It is classified as hazardous waste due to its likely ignitability, potential toxicity, and risk of peroxide formation.

Step 1: Waste Characterization and EPA Waste Code Assignment Based on its properties, 1H-Indene-2-methanol waste would likely be assigned the following EPA hazardous waste codes:

  • D001 (Ignitability): This is due to its likely low flash point, a characteristic of many alcohols.[13][14][15]

  • F003 (Spent non-halogenated solvents): If used as a solvent and mixed with other solvents like methanol or acetone, the entire mixture would fall under this code.[16][17]

Step 2: Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing:

  • Chemical splash goggles and a face shield.

  • A flame-retardant laboratory coat.

  • Chemical-resistant gloves (e.g., butyl rubber or nitrile).

  • Closed-toe shoes.

All handling of the waste should be conducted within a certified chemical fume hood.

Step 3: Waste Collection and Containerization

  • Select a chemically compatible waste container, preferably the original manufacturer's bottle or a clean, empty container made of the same material.

  • The container must have a secure, tight-fitting screw cap.

  • Affix a hazardous waste tag to the container. The tag must include:

    • The words "Hazardous Waste."

    • The full chemical name: "1H-Indene-2-methanol."

    • The estimated concentration and volume.

    • The applicable EPA Waste Code(s) (e.g., D001).

    • The hazard characteristics (Ignitable, Potential Peroxide Former, Toxic).

    • The accumulation start date (the date the first drop of waste was added).

    • Your name, laboratory, and contact information.

  • Keep the waste container closed at all times, except when adding waste.

  • Store the waste container in a designated satellite accumulation area within your laboratory, with secondary containment to capture any potential leaks.

Step 4: Arranging for Disposal Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not accumulate more than 55 gallons of hazardous waste in your satellite accumulation area.

Visualizing the Disposal Workflow

The following diagrams illustrate the critical decision points and procedural flow for the safe management and disposal of 1H-Indene-2-methanol.

Caption: Workflow for handling, safety checks, and disposal of 1H-Indene-2-methanol.

G Waste Hazardous Waste: 1H-Indene-2-methanol Ignitable (D001) Potential Peroxide Former Toxic (Inferred) Aquatic Toxin (Inferred) PPE Required PPE Chemical Goggles & Face Shield Flame-Retardant Lab Coat Chemical-Resistant Gloves Waste->PPE Container Waste Container Requirements Chemically Compatible Tightly Sealed Screw Cap Labeled: 'Hazardous Waste' Contents, Hazards, Dates Listed PPE->Container Disposal Final Disposal Pathway Segregate from Incompatibles Store in Satellite Accumulation Area Use Secondary Containment Arrange Pickup via EHS Container->Disposal

Caption: Key components of the 1H-Indene-2-methanol disposal plan.

References

  • Safe Handling and Disposal of Peroxide Forming Chemicals. University of Pittsburgh. [Link]

  • Peroxide Forming Chemicals. University of California, Santa Barbara - Environmental Health & Safety. [Link]

  • Peroxide Formers Waste Disposal. The University of Iowa - Environmental Health and Safety. [Link]

  • Management, Storage and Testing of Peroxide- Forming Chemicals (PFCs). University of California, Irvine - Environmental Health & Safety. [Link]

  • (2,5-Dimethyl-2,3-dihydro-1H-inden-2-yl)methanol. PubChem, National Center for Biotechnology Information. [Link]

  • 1H-Indene, 2-methyl-. PubChem, National Center for Biotechnology Information. [Link]

  • EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. ACTenviro. [Link]

  • EPA HAZARDOUS WASTE CODES. U.S. Department of Energy. [Link]

  • EPA Hazardous Waste Codes. University of Maryland - Environmental Safety, Sustainability and Risk. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency. [Link]

  • Methanol Safety Data Sheet. Kemilux. [Link]

  • Hazards Classification. Gulf Petrochemical Industries Co. [Link]

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  • Methanol - Safety Data Sheet. Agilent. [Link]

  • Safety Data Sheet - Sodium Phosphate, Dibasic. Avantor. [Link]

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A Researcher's Guide to Personal Protective Equipment (PPE) for Handling 1H-Indene-2-methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical plans for the handling and disposal of 1H-Indene-2-methanol. As drug development professionals, our primary responsibility extends beyond discovery to ensuring a safe laboratory environment. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions. The toxicological properties of 1H-Indene-2-methanol have not been exhaustively investigated, necessitating a cautious approach based on the known hazards of its constituent chemical structures: the aromatic indene group and the primary alcohol functional group.

Hazard Assessment: Understanding the Risks

A thorough risk assessment is the foundation of safe chemical handling. 1H-Indene-2-methanol's structure suggests several potential hazards based on analogous compounds.

  • Flammability: The parent compound, indene, is a flammable liquid.[1] Like many organic solvents and alcohols, 1H-Indene-2-methanol should be considered a combustible liquid. Vapors may form explosive mixtures with air, and it is crucial to keep the chemical away from heat, sparks, open flames, and other ignition sources.[2][3] Handling should occur in well-ventilated areas, and precautionary measures against static discharge are mandatory.[4]

  • Irritation: A closely related derivative is known to cause eye irritation.[5] Direct contact with the eyes can be expected to cause at least moderate irritation.

  • Toxicity: While specific data is limited, the analogous compound methanol is toxic if swallowed, inhaled, or absorbed through the skin, causing potential damage to organs like the eyes and central nervous system.[4][6] Therefore, minimizing dermal, ocular, and respiratory exposure is paramount.

  • Environmental Hazards: Indene is toxic to aquatic organisms, and a derivative of 1H-Indene-2-methanol is known to be harmful to aquatic life with long-lasting effects.[1][5] This underscores the need for proper disposal to prevent environmental contamination.[1]

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all checklist but a dynamic process based on the specific procedure and the quantities involved. The goal is to establish barriers against the primary routes of exposure: skin, eyes, and respiratory system.

Eye and Face Protection

Solvent splashes and vapors can cause severe eye irritation and chemical burns.[7]

  • Chemical Splash Goggles: At a minimum, chemical splash goggles that provide a tight seal around the eyes are required for any handling operation.[7] They must meet ANSI Z87 standards.[8]

  • Face Shield: When handling larger volumes (typically >100 mL) or when there is a significant risk of splashing, a face shield must be worn in addition to chemical splash goggles. A face shield alone does not provide adequate eye protection.[7][8]

Hand and Arm Protection

The skin is a primary route of exposure. Chemical-resistant gloves are essential.

  • Glove Selection: No single glove material protects against all chemicals.[9] For aromatic alcohols, a multi-faceted approach is best.

    • Nitrile Gloves: Offer excellent general protection against a wide range of solvents, bases, and oils and are resistant to punctures.[9] They are a suitable primary choice for incidental contact.

    • Neoprene or PVC Gloves: Both offer good resistance to alcohols.[9] For prolonged contact or handling larger quantities, wearing a heavier neoprene or PVC glove, or double-gloving with two pairs of nitrile gloves, is recommended.

  • Glove Integrity: Always inspect gloves for tears or punctures before use. Remove and dispose of gloves immediately if contamination is suspected, washing hands thoroughly afterward. Gloves should be removed and disposed of according to the manufacturer's instructions.[9]

Body Protection

Standard lab coats may not offer sufficient protection against significant spills of hazardous liquids.

  • Laboratory Coat: A flame-resistant (FR) lab coat made of a material like Nomex® is recommended, especially when working with flammable liquids.

  • Chemical-Resistant Apron/Suit: For large-volume transfers or operations with a high splash potential, a chemical-resistant apron or a full protective suit (e.g., Tyvek® or Tychem®) should be worn over the lab coat to provide a barrier against chemical permeation.[10]

  • Personal Clothing and Footwear: Long pants and fully enclosed shoes are mandatory in any laboratory setting.[8] Safety shoes with protective toe caps are recommended.[9]

Respiratory Protection

Respiratory protection is necessary when engineering controls (like a chemical fume hood) are insufficient to control exposure to vapors or aerosols.

  • Chemical Fume Hood: All operations involving 1H-Indene-2-methanol should ideally be conducted inside a certified chemical fume hood to minimize vapor inhalation.

  • Respirator: If work must be performed outside a fume hood where vapors may be generated, a properly fitted respirator with organic vapor cartridges is required. A full-face elastomeric mask offers a higher protection factor.[8] Note that respirator use requires a formal respiratory protection program, including fit testing and training.

Procedural Guide: PPE Application and Disposal

Proper technique in using PPE is as critical as the equipment itself.

PPE Selection Matrix
Task / ScaleEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Small Volume Transfer (<10 mL) Chemical Splash GogglesSingle Pair Nitrile GlovesFlame-Resistant Lab CoatWork in Chemical Fume Hood
Medium Volume Transfer (10-500 mL) Chemical Splash Goggles & Face ShieldDouble-Gloved (Nitrile) or Neoprene GlovesFlame-Resistant Lab Coat & Chemical-Resistant ApronWork in Chemical Fume Hood
Large Volume Transfer (>500 mL) Chemical Splash Goggles & Face ShieldHeavy-Duty Neoprene or PVC GlovesChemical-Resistant Suit (e.g., Tychem®)Work in Chemical Fume Hood or use appropriate respirator
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-Duty Neoprene or PVC GlovesChemical-Resistant SuitAir-Purifying Respirator with Organic Vapor Cartridges
Step-by-Step Donning and Doffing Procedure

Donning (Putting On):

  • Lab Coat/Suit: Put on your lab coat or chemical suit.

  • Respirator (if needed): Perform a seal check.

  • Goggles and Face Shield: Put on goggles first, then the face shield.

  • Gloves: Put on gloves, ensuring the cuffs go over the sleeves of the lab coat.

Doffing (Taking Off) - The key is to avoid self-contamination:

  • Gloves: Remove gloves using a peel-off method (pinching the outside of one glove with the other gloved hand, then sliding a clean finger under the cuff of the remaining glove to remove it). Dispose of them immediately.

  • Face Shield/Goggles: Remove from the back of the head.

  • Lab Coat/Suit: Remove by rolling it inside-out, avoiding contact with the exterior.

  • Respirator (if used): Remove last.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Workflow for PPE Decision Making

The following diagram illustrates the logical flow for selecting the appropriate level of PPE.

PPE_Workflow cluster_assessment 1. Task Assessment cluster_selection 2. PPE Selection cluster_controls 3. Engineering & Respiratory Controls cluster_disposal 4. Waste Management Start Start: Plan to handle 1H-Indene-2-methanol CheckVolume Assess Volume & Splash Potential Start->CheckVolume PPE_Low Standard PPE: - Goggles - Nitrile Gloves - FR Lab Coat CheckVolume->PPE_Low Low (<10 mL) PPE_Medium Enhanced PPE: - Goggles + Face Shield - Double Nitrile/Neoprene Gloves - FR Lab Coat + Apron CheckVolume->PPE_Medium Medium (10-500 mL) PPE_High Maximum PPE: - Goggles + Face Shield - Heavy-Duty Gloves - Chemical Suit CheckVolume->PPE_High High (>500 mL / High Splash) CheckVent Is a Fume Hood Available & Sufficient? PPE_Low->CheckVent PPE_Medium->CheckVent PPE_High->CheckVent UseHood Proceed in Fume Hood CheckVent->UseHood Yes UseRespirator Respirator Required (with fit-testing) CheckVent->UseRespirator No Dispose Segregate Waste: - Contaminated PPE - Chemical Waste Follow institutional guidelines UseHood->Dispose UseRespirator->Dispose

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.